Product packaging for Alverine Citrate(Cat. No.:CAS No. 5560-59-8)

Alverine Citrate

Cat. No.: B195578
CAS No.: 5560-59-8
M. Wt: 473.6 g/mol
InChI Key: RYHCACJBKCOBTJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Alverine citrate is the citrate salt of alverine, resulting from the reaction of equimolar amounts of alvarine and citric acid. An antispasmodic that acts directly on intestinal and uterine smooth muscle, it is used in the treatment of irritable bowel syndrome. It has a role as a cholinergic antagonist and an antispasmodic drug. It is a citrate salt and an organoammonium salt. It contains an alverine(1+).
This compound is a small molecule drug with a maximum clinical trial phase of IV and has 1 investigational indication.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C26H35NO7 B195578 Alverine Citrate CAS No. 5560-59-8

Properties

IUPAC Name

N-ethyl-3-phenyl-N-(3-phenylpropyl)propan-1-amine;2-hydroxypropane-1,2,3-tricarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N.C6H8O7/c1-2-21(17-9-15-19-11-5-3-6-12-19)18-10-16-20-13-7-4-8-14-20;7-3(8)1-6(13,5(11)12)2-4(9)10/h3-8,11-14H,2,9-10,15-18H2,1H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYHCACJBKCOBTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CCCC1=CC=CC=C1)CCCC2=CC=CC=C2.C(C(=O)O)C(CC(=O)O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H35NO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

150-59-4 (Parent)
Record name Alverine citrate [USAN:NF]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005560598
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID3045562
Record name Alverine citrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3045562
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

473.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5560-59-8
Record name Alverine citrate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5560-59-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Alverine citrate [USAN:NF]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005560598
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ALVERINE CITRATE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=755859
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name ALVERINE CITRATE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35459
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Alverine citrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3045562
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Alverine dihydrogen citrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.024.482
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ALVERINE CITRATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9JFB58YK1E
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Alverine Citrate from 3-Phenyl-1-Propanol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of the synthesis of Alverine Citrate, a prominent antispasmodic agent, commencing from the readily available starting material, 3-phenyl-1-propanol. This guide is intended for an audience with a professional background in chemical and pharmaceutical sciences, offering detailed experimental protocols, quantitative data summaries, and visual representations of the synthetic pathway and its mechanism of action.

Introduction

This compound is the citrate salt of N-ethyl-N-(3-phenylpropyl)benzenepropanamine. It functions as a direct-acting smooth muscle relaxant and is clinically utilized in the management of irritable bowel syndrome and other functional gastrointestinal disorders.[1][2] The synthesis of this compound from 3-phenyl-1-propanol is a multi-step process involving the formation of key intermediates. This document outlines a common and effective synthetic route, providing detailed procedural information extracted from scientific literature and patent documents.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueSource
Molecular Formula C₂₆H₃₅NO₇PubChem CID: 21718
Molecular Weight 473.6 g/mol PubChem CID: 21718
Appearance White to off-white solidChemicalBook
Solubility Slightly soluble in water and methylene chloride; sparingly soluble in ethanol (96%)ChemicalBook
IUPAC Name N-ethyl-3-phenyl-N-(3-phenylpropyl)propan-1-amine;2-hydroxypropane-1,2,3-tricarboxylic acidPubChem CID: 21718

Synthetic Pathway Overview

The synthesis of this compound from 3-phenyl-1-propanol proceeds through a four-step sequence. The overall workflow is depicted in the following diagram.

Synthesis_Workflow Start 3-Phenyl-1-propanol Step1 Step 1: Bromination Start->Step1 HBr (from NaBr + H₂SO₄) Intermediate1 3-Phenylpropyl Bromide Step1->Intermediate1 Step2 Step 2: Formation of N-ethyl-3-phenylpropylamine Intermediate1->Step2 Ethylamine Intermediate2 N-Ethyl-3-phenylpropylamine Step2->Intermediate2 Step3 Step 3: Formation of Alverine Base Intermediate2->Step3 3-Phenylpropyl Bromide Intermediate3 Alverine Base (N-ethyl-N-(3-phenylpropyl)benzenepropanamine) Step3->Intermediate3 Step4 Step 4: Salification Intermediate3->Step4 Citric Acid End This compound Step4->End

Caption: Synthetic workflow for this compound from 3-phenyl-1-propanol.

Experimental Protocols

The following sections provide detailed experimental procedures for each step of the synthesis.

Step 1: Synthesis of 3-Phenylpropyl Bromide

This step involves the conversion of the primary alcohol, 3-phenyl-1-propanol, to the corresponding alkyl bromide via a substitution reaction.

Reaction: 3-Phenyl-1-propanol + HBr → 3-Phenylpropyl Bromide + H₂O

Experimental Protocol (based on CN101838205A): [3]

  • To a 250 mL flask, add 50 mL of water followed by the careful addition of 70 mL of concentrated sulfuric acid.

  • After cooling the mixture to room temperature, add 68 g of 3-phenyl-1-propanol and 75 g of sodium bromide.

  • Heat the mixture to reflux.

  • Upon completion of the reaction, separate the organic layer.

  • Wash the organic layer successively with 100 mL of water containing 5 mL of sulfuric acid, 100 mL of water, and 100 mL of saturated sodium bicarbonate solution.

  • Finally, wash the organic layer three times with 100 mL of water.

  • The resulting orange oily liquid is 3-phenylpropyl bromide.

Quantitative Data:

Reactant/ProductMolecular Weight ( g/mol )AmountMolesYield
3-Phenyl-1-propanol136.1968 g0.5-
Sodium Bromide102.8975 g0.73-
3-Phenylpropyl Bromide199.0980 g (crude)0.4~80%
Step 2: Synthesis of N-Ethyl-3-phenylpropylamine

This step involves the nucleophilic substitution of the bromide in 3-phenylpropyl bromide by ethylamine.

Reaction: 3-Phenylpropyl Bromide + CH₃CH₂NH₂ → N-Ethyl-3-phenylpropylamine + HBr

Experimental Protocol (based on CN101838205A): [3]

  • In a 250 mL flask, place 100 mL of ethylamine solution.

  • Under an ice bath, add 9.9 g (0.05 mol) of 3-phenylpropyl bromide dropwise.

  • Maintain the reaction under the ice bath for 4 hours.

  • Continue the reaction at room temperature, monitoring by TLC.

  • After the reaction is complete, add 50 mL of water and stir for 20 minutes.

  • Separate the organic layer.

  • Extract the aqueous layer three times with 50 mL of diethyl ether.

  • Combine the organic layers and the ether extracts and dry over anhydrous sodium sulfate.

  • Remove the solvent by rotary evaporation to obtain a pale brown liquid.

Quantitative Data:

Reactant/ProductMolecular Weight ( g/mol )AmountMolesYield
3-Phenylpropyl Bromide199.099.9 g0.05-
N-Ethyl-3-phenylpropylamine163.268 g0.04998%
Step 3: Synthesis of Alverine Base (N-ethyl-N-(3-phenylpropyl)benzenepropanamine)

This step involves the reaction of N-ethyl-3-phenylpropylamine with another molecule of 3-phenylpropyl bromide. An alternative "one-pot" synthesis from 3-phenylpropyl bromide and ethylamine hydrochloride is also presented.

Reaction: N-Ethyl-3-phenylpropylamine + 3-Phenylpropyl Bromide → N-ethyl-N-(3-phenylpropyl)benzenepropanamine + HBr

"One-Pot" Experimental Protocol (based on CN103508898A): [4]

  • In a 250 mL flask, add 20 g (0.10 mol) of 3-phenylpropyl bromide, 4.1 g (0.05 mol) of ethylamine hydrochloride, 0.2 g of tetrabutylammonium bromide, and 50 mL of sodium hydroxide solution (35-40%).

  • Heat the stirring mixture to 85-90 °C and maintain this temperature, monitoring the reaction by TLC.

  • After the reaction is complete, extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Filter and concentrate the filtrate under reduced pressure to obtain a brown liquid.

Quantitative Data ("One-Pot" Method):

Reactant/ProductMolecular Weight ( g/mol )AmountMolesYield
3-Phenylpropyl Bromide199.0920 g0.10-
Ethylamine Hydrochloride81.544.1 g0.05-
Alverine Base281.4413.5 g0.04896%
Step 4: Synthesis of this compound

The final step is the salification of the alverine free base with citric acid.

Reaction: N-ethyl-N-(3-phenylpropyl)benzenepropanamine + Citric Acid → this compound

Experimental Protocol (based on CN103508898A):

  • Dissolve 13.5 g of the alverine base obtained in the previous step in 100 mL of dehydrated ethanol.

  • In a separate flask, dissolve 9.2 g (0.048 mol) of citric acid in 100 mL of dehydrated ethanol.

  • Add the citric acid solution to the alverine base solution with stirring.

  • Stir the mixture at room temperature, which will result in the precipitation of a solid.

  • Filter the solid, wash, and dry.

  • Recrystallize the product from dehydrated ethanol to obtain this compound.

Quantitative Data:

Reactant/ProductMolecular Weight ( g/mol )AmountMolesYield
Alverine Base281.4413.5 g0.048-
Citric Acid192.129.2 g0.048-
This compound473.5715.2 g0.03266.9%

Mechanism of Action: 5-HT₁ₐ Receptor Antagonism

This compound exerts its pharmacological effects, at least in part, through its activity as a 5-HT₁ₐ receptor antagonist. The 5-HT₁ₐ receptor is a G-protein coupled receptor (GPCR) that is negatively coupled to adenylyl cyclase via an inhibitory G-protein (Gi/o). Antagonism of this receptor by this compound blocks the downstream signaling cascade initiated by serotonin (5-HT), which is implicated in the modulation of gastrointestinal motility and visceral sensitivity.

The signaling pathway of the 5-HT₁ₐ receptor is illustrated below.

Signaling_Pathway cluster_membrane Cell Membrane receptor 5-HT1A Receptor g_protein Gi/o Protein receptor->g_protein Activates ac Adenylyl Cyclase g_protein->ac Inhibits atp ATP camp cAMP ac->camp serotonin Serotonin (5-HT) serotonin->receptor Binds alverine This compound alverine->receptor Blocks atp->ac pka PKA camp->pka Activates cellular_response Modulation of Ion Channels & Cellular Response pka->cellular_response Phosphorylates

Caption: Simplified signaling pathway of the 5-HT₁ₐ receptor and the antagonistic action of this compound.

Analytical Characterization

The identity and purity of the synthesized this compound can be confirmed using various analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the chemical structure of the molecule.

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used for the identification and quantification of this compound, with a characteristic band at 2052 cm⁻¹ being useful for quantification.

  • Mass Spectrometry (MS): Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the compound.

Conclusion

This technical guide has detailed a robust and well-documented synthetic route for the preparation of this compound from 3-phenyl-1-propanol. The provided experimental protocols and quantitative data offer a solid foundation for researchers and drug development professionals working on the synthesis and characterization of this important pharmaceutical agent. The visualization of the synthetic workflow and the mechanism of action through its interaction with the 5-HT₁ₐ receptor signaling pathway provides a clear and concise summary of the core concepts. It is imperative that all experimental work is conducted in a controlled laboratory setting with appropriate safety precautions.

References

Alverine Citrate: A Comprehensive Technical Guide on its Chemical and Physical Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alverine citrate is a synthetic antispasmodic agent widely used in the management of functional gastrointestinal disorders such as irritable bowel syndrome (IBS) and painful diverticular disease.[1][2] Its therapeutic effects are primarily attributed to its direct relaxant effect on smooth muscles, particularly those of the intestine and uterus.[1][3] This technical guide provides an in-depth overview of the chemical and physical properties of this compound, detailed experimental protocols for their determination, and a visualization of its known signaling pathways.

Chemical and Physical Properties

The fundamental chemical and physical characteristics of this compound are summarized in the tables below. This data is crucial for formulation development, quality control, and understanding its pharmacokinetic and pharmacodynamic profile.

Table 1: General Chemical Properties of this compound
PropertyValueSource
Chemical Name N-Ethyl-N-(3-phenylpropyl)benzenepropanamine 2-Hydroxy-1,2,3-propanetricarboxylate[4]
IUPAC Name N-ethyl-3-phenyl-N-(3-phenylpropyl)propan-1-amine;2-hydroxypropane-1,2,3-tricarboxylic acid
CAS Number 5560-59-8
Molecular Formula C₂₆H₃₅NO₇
Molecular Weight 473.56 g/mol
Appearance White to off-white crystalline powder
Table 2: Physicochemical Properties of this compound
PropertyValueSource
Melting Point 100-102 °C
Solubility Slightly soluble in water and methylene chloride; Sparingly soluble in ethanol (96%). Soluble in DMSO (~30 mg/mL) and dimethylformamide (~30 mg/mL). Aqueous buffer (PBS, pH 7.2) solubility is approximately 1 mg/mL.
pKa (Strongest Basic) 10.44
pH (in solution) 3.5-4.5

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties of this compound are provided below. These protocols are based on standard pharmaceutical analysis techniques.

Melting Point Determination (Capillary Method)

Objective: To determine the melting range of this compound.

Apparatus:

  • Melting point apparatus

  • Capillary tubes (sealed at one end)

  • Mortar and pestle

  • Spatula

Procedure:

  • Sample Preparation: A small amount of dry this compound powder is finely ground using a mortar and pestle.

  • Capillary Tube Filling: The open end of a capillary tube is tapped into the powdered sample until a small amount of the powder is packed into the bottom. The tube is then inverted and tapped gently to pack the powder into a column of 2-4 mm height.

  • Measurement: The filled capillary tube is placed in the heating block of the melting point apparatus. The temperature is raised at a rate of 10-20 °C/min until it is about 30 °C below the expected melting point. The heating rate is then adjusted to 1-2 °C/min.

  • Observation: The temperature at which the substance first begins to liquefy is recorded as the beginning of the melting range, and the temperature at which the entire sample becomes liquid is the end of the melting range.

Solubility Determination (Shake-Flask Method)

Objective: To determine the solubility of this compound in various solvents.

Apparatus:

  • Glass vials with screw caps

  • Analytical balance

  • Shaking incubator or orbital shaker

  • Centrifuge

  • HPLC or UV-Vis spectrophotometer

Procedure:

  • Sample Preparation: An excess amount of this compound is added to a known volume of the desired solvent (e.g., water, ethanol, buffer solution) in a glass vial.

  • Equilibration: The vials are sealed and placed in a shaking incubator set at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: The resulting suspension is centrifuged at a high speed to separate the undissolved solid from the supernatant.

  • Quantification: A known volume of the clear supernatant is carefully withdrawn, diluted appropriately, and the concentration of dissolved this compound is determined using a validated analytical method such as HPLC or UV-Vis spectrophotometry.

  • Calculation: The solubility is expressed as mg/mL or mol/L.

pKa Determination (Potentiometric Titration)

Objective: To determine the acid dissociation constant (pKa) of this compound.

Apparatus:

  • Potentiometer with a pH electrode

  • Burette

  • Magnetic stirrer and stir bar

  • Beaker

Procedure:

  • Solution Preparation: A known concentration of this compound is dissolved in a suitable solvent (e.g., a mixture of water and a co-solvent if necessary).

  • Titration Setup: The solution is placed in a beaker with a magnetic stir bar, and the pH electrode is immersed in the solution.

  • Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), added in small increments from a burette.

  • Data Collection: The pH of the solution is recorded after each addition of the titrant, allowing the system to equilibrate.

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point.

Spectroscopic Analysis

Objective: To obtain the UV-Vis absorption spectrum of this compound and determine its wavelength of maximum absorbance (λmax).

Apparatus:

  • UV-Vis spectrophotometer

  • Quartz cuvettes

Procedure:

  • Solution Preparation: A dilute solution of this compound is prepared in a suitable UV-transparent solvent (e.g., ethanol or methanol).

  • Blank Measurement: The cuvette is filled with the solvent, and a baseline correction is performed.

  • Sample Measurement: The cuvette is rinsed and filled with the this compound solution. The absorbance is scanned over a range of wavelengths (e.g., 200-400 nm).

  • Data Analysis: The wavelength at which the maximum absorbance occurs (λmax) is identified from the spectrum.

Objective: To obtain the infrared spectrum of this compound to identify its functional groups. A simple and sensitive IR spectrophotometric method has been developed for estimating this compound in capsule dosage form. The sample is analyzed by the KBr pellet method, and the IR band at 2052 cm-1 is considered for quantification.

Apparatus:

  • FTIR spectrometer

  • Agate mortar and pestle

  • Pellet press

  • KBr (spectroscopic grade, dried)

Procedure:

  • Sample Preparation: Approximately 1-2 mg of this compound is mixed with about 100-200 mg of dry KBr powder in an agate mortar. The mixture is ground to a fine, uniform powder.

  • Pellet Formation: The powdered mixture is placed into a pellet die and compressed under high pressure using a hydraulic press to form a thin, transparent pellet.

  • Spectral Acquisition: The KBr pellet is placed in the sample holder of the FTIR spectrometer, and the infrared spectrum is recorded over the range of 4000-400 cm⁻¹.

Objective: To obtain ¹H and ¹³C NMR spectra of this compound for structural elucidation.

Apparatus:

  • NMR spectrometer

  • NMR tubes

  • Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

Procedure:

  • Sample Preparation: Approximately 5-10 mg of this compound is dissolved in about 0.5-0.7 mL of a suitable deuterated solvent in an NMR tube.

  • Instrument Setup: The NMR tube is placed in the spectrometer's probe. The instrument is tuned and the magnetic field is shimmed to achieve homogeneity.

  • Spectral Acquisition: ¹H and ¹³C NMR spectra are acquired using appropriate pulse sequences and acquisition parameters.

  • Data Processing: The acquired free induction decay (FID) is Fourier transformed, and the resulting spectrum is phased and baseline corrected. Chemical shifts are referenced to an internal standard (e.g., TMS).

Mechanism of Action and Signaling Pathways

This compound exerts its antispasmodic effects through a multi-faceted mechanism of action. It acts as a smooth muscle relaxant by directly targeting the muscle cells in the gut and uterus. The primary mechanisms include the inhibition of calcium influx into smooth muscle cells and modulation of serotonin receptors.

Inhibition of L-type Calcium Channels

This compound is understood to inhibit the influx of calcium ions through L-type calcium channels in smooth muscle cells. This reduction in intracellular calcium concentration leads to muscle relaxation and alleviates spasms.

L_type_Ca_Channel_Inhibition cluster_membrane Smooth Muscle Cell Membrane L_type_Ca_Channel L-type Ca²⁺ Channel Ca_intracellular Intracellular Ca²⁺ L_type_Ca_Channel->Ca_intracellular Alverine_Citrate This compound Alverine_Citrate->L_type_Ca_Channel Inhibits Relaxation Muscle Relaxation Alverine_Citrate->Relaxation Promotes Ca_extracellular Extracellular Ca²⁺ Ca_extracellular->L_type_Ca_Channel Influx Contraction Muscle Contraction Ca_intracellular->Contraction

Caption: Inhibition of L-type Ca²⁺ channels by this compound.

Antagonism of 5-HT1A Receptors

This compound also acts as an antagonist at the 5-HT1A serotonin receptors. Serotonin (5-HT) plays a role in regulating intestinal motility and sensation. By blocking 5-HT1A receptors, this compound can modulate visceral hypersensitivity, a key factor in IBS.

Serotonin_Receptor_Antagonism cluster_neuron Enteric Neuron Receptor_5HT1A 5-HT1A Receptor Signaling_Cascade Downstream Signaling Receptor_5HT1A->Signaling_Cascade Alverine_Citrate This compound Alverine_Citrate->Receptor_5HT1A Antagonizes Pain_Relief Pain Relief Alverine_Citrate->Pain_Relief Contributes to Serotonin Serotonin (5-HT) Serotonin->Receptor_5HT1A Activates Hypersensitivity Visceral Hypersensitivity Signaling_Cascade->Hypersensitivity

Caption: Antagonism of 5-HT1A receptors by this compound.

Inhibition of the NF-κB Signaling Pathway

Recent studies have indicated that this compound possesses anti-inflammatory properties by inhibiting the NF-κB signaling pathway. It achieves this by targeting Src kinase, an upstream regulator of this pathway. This mechanism may contribute to its therapeutic effects in inflammatory conditions of the gut.

NFkB_Pathway_Inhibition cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Alverine_Citrate This compound Src Src Kinase Alverine_Citrate->Src Inhibits IKK IKK Complex Src->IKK Activates IkB_NFkB IκB-NF-κB Complex IKK->IkB_NFkB Phosphorylates IκB IkB IκB NFkB NF-κB NFkB_n NF-κB NFkB->NFkB_n Translocates Inflammatory_Genes Pro-inflammatory Gene Expression Inflammation Inflammation Inflammatory_Genes->Inflammation IkB_NFkB->NFkB Releases NF-κB NFkB_n->Inflammatory_Genes Induces

Caption: Inhibition of the NF-κB pathway by this compound.

Experimental Workflow for Drug Characterization

The following diagram illustrates a typical workflow for the comprehensive characterization of a drug substance like this compound.

Drug_Characterization_Workflow cluster_physchem Physicochemical Characterization cluster_spectroscopy Spectroscopic Analysis cluster_biological Biological Activity Melting_Point Melting Point Determination Data_Analysis Data Analysis and Interpretation Melting_Point->Data_Analysis Solubility Solubility Studies Solubility->Data_Analysis pKa pKa Determination pKa->Data_Analysis UV_Vis UV-Vis Spectroscopy UV_Vis->Data_Analysis FTIR FTIR Spectroscopy FTIR->Data_Analysis NMR NMR Spectroscopy NMR->Data_Analysis Mass_Spec Mass Spectrometry Mass_Spec->Data_Analysis In_Vitro In Vitro Assays (e.g., Receptor Binding) In_Vivo In Vivo Studies (e.g., Animal Models) In_Vitro->In_Vivo In_Vivo->Data_Analysis Drug_Substance This compound (Bulk Drug) Drug_Substance->Melting_Point Drug_Substance->Solubility Drug_Substance->pKa Drug_Substance->UV_Vis Drug_Substance->FTIR Drug_Substance->NMR Drug_Substance->Mass_Spec Drug_Substance->In_Vitro Report Technical Report/ Whitepaper Data_Analysis->Report

Caption: General workflow for drug substance characterization.

Conclusion

This technical guide has provided a detailed overview of the chemical and physical properties of this compound, along with standardized experimental protocols for their determination. The visualization of its signaling pathways offers a clearer understanding of its mechanism of action at a molecular level. This comprehensive information is intended to be a valuable resource for researchers, scientists, and drug development professionals working with this important antispasmodic agent.

References

Alverine Citrate's Complex Interaction with Smooth Muscle: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alverine citrate, a widely used antispasmodic agent, exhibits a paradoxical and multifaceted mechanism of action on smooth muscle. Traditionally viewed as a direct smooth muscle relaxant, recent research reveals a more complex interplay of cellular and signaling pathways. This technical guide provides an in-depth analysis of the core mechanisms through which this compound modulates smooth muscle function, with a focus on its dual effects on spontaneous and evoked contractions, its interaction with calcium signaling pathways, and its role as a serotonin receptor antagonist. This document synthesizes key experimental findings, presents quantitative data in a structured format, details experimental methodologies, and provides visual representations of the involved signaling pathways to facilitate a comprehensive understanding for researchers and drug development professionals.

Introduction

This compound is clinically effective in the treatment of functional gastrointestinal disorders such as irritable bowel syndrome (IBS) and diverticular disease, as well as primary dysmenorrhea.[1][2] Its therapeutic benefits are primarily attributed to its ability to alleviate smooth muscle spasms.[1][3] While historically classified as a direct-acting spasmolytic, the precise molecular mechanisms underlying its action are intricate and not fully elucidated.[3] Emerging evidence points towards a complex pharmacological profile that includes modulation of ion channels, interference with calcium sensitization pathways, and interaction with neurotransmitter receptors. This guide aims to deconstruct these mechanisms, offering a detailed technical overview for the scientific community.

Core Mechanisms of Action

This compound's effect on smooth muscle is characterized by a notable paradox: it enhances spontaneous contractile activity while simultaneously suppressing contractions evoked by various stimuli. This dual action arises from its influence on at least three primary cellular processes: L-type calcium channel activity, calcium sensitization of the contractile apparatus, and serotonin receptor signaling.

Modulation of L-type Calcium Channels

This compound directly interacts with voltage-gated L-type calcium channels, which are crucial for initiating smooth muscle contraction. However, its effect is not a simple blockade.

  • Inhibition of Inactivation: In spontaneously active smooth muscle, such as the detrusor muscle of the bladder, alverine has been shown to inhibit the inactivation of L-type Ca2+ channels. This leads to a prolonged influx of calcium during an action potential, resulting in an increased frequency and amplitude of spontaneous contractions. This explains the seemingly paradoxical excitatory effect of the drug on basal smooth muscle activity.

  • Calcium Influx Inhibition: In other contexts, particularly in response to depolarizing stimuli, this compound acts as a calcium channel blocker, inhibiting the influx of calcium into smooth muscle cells. This is a key component of its spasmolytic effect, as it prevents the excessive contractions that characterize gastrointestinal disorders.

Inhibition of Calcium Sensitization (Rho-kinase Pathway)

A pivotal aspect of alverine's mechanism is its ability to reduce the sensitivity of the contractile proteins to calcium, a process known as calcium desensitization. This is primarily achieved through the inhibition of the RhoA/Rho-kinase (ROCK) signaling pathway.

The Rho-kinase pathway plays a crucial role in smooth muscle contraction by inhibiting myosin light chain phosphatase (MLCP). The inhibition of MLCP leads to an increase in the phosphorylated state of the myosin light chain, resulting in a greater contractile force at a given intracellular calcium concentration.

This compound is suggested to inhibit Rho-kinase activity. By doing so, it prevents the inhibition of MLCP, leading to increased MLCP activity and subsequent dephosphorylation of the myosin light chain. This effectively uncouples the contractile response from the intracellular calcium concentration, leading to smooth muscle relaxation even in the presence of elevated calcium levels. This mechanism is particularly important in suppressing contractions evoked by agonists like acetylcholine and high potassium concentrations.

5-HT1A Receptor Antagonism

This compound is a potent antagonist of the 5-HT1A serotonin receptor subtype, with an IC50 of 101 nM. Serotonin (5-HT) is a key neurotransmitter in the gut, regulating motility and sensation. In conditions like IBS, visceral hypersensitivity is a major contributor to pain. By blocking 5-HT1A receptors, this compound can modulate nociceptive signaling and reduce visceral hypersensitivity. This antinociceptive effect is a significant component of its therapeutic action in relieving abdominal pain associated with functional bowel disorders.

Quantitative Data Summary

The following tables summarize the key quantitative data from experimental studies investigating the effects of this compound on smooth muscle.

Agent/ConditionConcentrationMuscle TypeEffectReference
Alverine10 µMGuinea-pig detrusorIncreased frequency and amplitude of spontaneous action potentials and contractions.
Alverine10 µMGuinea-pig detrusorDecreased rate of decay of action potentials.
Alverine10 µMGuinea-pig detrusorSuppressed contractions induced by 40 mM High K+ and 10 µM ACh.
Charybdotoxin50 nMGuinea-pig detrusorAttenuated alverine-induced enhancement of spontaneous contractions.
Cyclopiazonic acid10 µMGuinea-pig detrusorDid not attenuate alverine-induced enhancement of spontaneous contractions.
Bay K 864410 µMGuinea-pig detrusorDid not attenuate alverine-induced enhancement of spontaneous contractions.
Y-27632 (Rho-kinase inhibitor)10 µMGuinea-pig detrusorSimilar suppression of evoked contractions as alverine.

Table 1: Effects of this compound and Other Agents on Smooth Muscle Function

ParameterControlAlverine (10 µM)Y-27632 (10 µM)Reference
High K+ (40 mM) induced contraction (% of control)100%Significantly suppressedSignificantly suppressed
ACh (10 µM) induced contraction (% of control)100%Significantly suppressedSignificantly suppressed
Spontaneous contraction amplitudeBaselineIncreasedSuppressed
Spontaneous contraction frequencyBaselineIncreased-

Table 2: Comparative Effects of Alverine and Y-27632 on Smooth Muscle Contractions

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature that have elucidated the mechanism of action of this compound.

Preparation of Smooth Muscle Strips
  • Tissue Source: Male guinea pigs are euthanized by cervical dislocation.

  • Dissection: The urinary bladder is removed and placed in a Krebs solution. The detrusor smooth muscle is dissected free from the underlying urothelium.

  • Preparation: Small muscle strips (approximately 1 mm wide and 3-4 mm long) are prepared for tension recording. For electrophysiological and intracellular calcium measurements, single-bundle preparations are used.

Tension Recording
  • Apparatus: Muscle strips are mounted in an organ bath containing Krebs solution, maintained at 37°C and bubbled with 95% O2 and 5% CO2.

  • Transducer: One end of the strip is fixed, and the other is connected to an isometric force transducer.

  • Protocol: The strips are allowed to equilibrate for at least 60 minutes under a resting tension of approximately 5 mN. Spontaneous contractions are recorded. Evoked contractions are induced by adding agents such as high potassium solution (e.g., 40 mM KCl) or acetylcholine (e.g., 10 µM) to the bath. The effects of this compound are assessed by adding it to the bath at the desired concentration (e.g., 10 µM) and observing the changes in spontaneous and evoked contractions.

Electrophysiology (Membrane Potential Recording)
  • Method: Intracellular recordings are made from single smooth muscle cells within the muscle bundle using sharp glass microelectrodes filled with 3 M KCl.

  • Apparatus: A high-impedance amplifier is used to record the membrane potential.

  • Protocol: Spontaneous action potentials are recorded in the absence and presence of this compound to assess changes in frequency, amplitude, and rate of decay.

Intracellular Calcium Measurement
  • Fluorescent Indicator: Muscle bundles are loaded with a calcium-sensitive fluorescent dye, such as Fura-2 AM.

  • Imaging System: A fluorescence imaging system is used to measure the ratio of fluorescence emission at two different excitation wavelengths, which is proportional to the intracellular calcium concentration ([Ca2+]i).

  • Protocol: Spontaneous calcium transients and agonist-induced increases in [Ca2+]i are recorded before and after the application of this compound to determine its effect on calcium signaling.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows described.

Alverine_Spontaneous_Contraction cluster_membrane Smooth Muscle Cell Membrane cluster_intracellular Intracellular Space L_type_Ca_Channel L-type Ca2+ Channel Ca_Influx Ca2+ Influx L_type_Ca_Channel->Ca_Influx BK_Channel BK Channel BK_Channel->L_type_Ca_Channel Inhibits (Negative Feedback) Ca_Influx->BK_Channel Activates Contraction Spontaneous Contraction Ca_Influx->Contraction Initiates Alverine This compound Alverine->L_type_Ca_Channel Inhibits Inactivation Alverine->BK_Channel Inhibits Spontaneous_AP Spontaneous Action Potential Spontaneous_AP->L_type_Ca_Channel Activates

Caption: Alverine's effect on spontaneous smooth muscle contraction.

Alverine_Evoked_Contraction cluster_stimuli External Stimuli cluster_pathway Signaling Pathway Agonist Agonist (e.g., ACh) or High K+ RhoA RhoA Agonist->RhoA Activates ROCK Rho-kinase (ROCK) RhoA->ROCK Activates MLCP Myosin Light Chain Phosphatase (MLCP) ROCK->MLCP Inhibits p_MLC Phosphorylated Myosin Light Chain MLCP->p_MLC Dephosphorylates Contraction Evoked Contraction p_MLC->Contraction Alverine This compound Alverine->ROCK Inhibits

Caption: Alverine's inhibition of the Rho-kinase pathway in evoked contraction.

Experimental_Workflow cluster_experiments Parallel Experiments Start Start: Euthanize Guinea Pig Dissection Dissect Detrusor Smooth Muscle Start->Dissection Preparation Prepare Muscle Strips/Bundles Dissection->Preparation Tension Tension Recording Preparation->Tension Electro Electrophysiology Preparation->Electro Calcium Intracellular Ca2+ Measurement Preparation->Calcium Record_Spontaneous_T Record_Spontaneous_T Tension->Record_Spontaneous_T Record Spontaneous Contractions Record_Evoked_T Record_Evoked_T Tension->Record_Evoked_T Record Evoked Contractions (High K+, ACh) Record_Spontaneous_AP Record_Spontaneous_AP Electro->Record_Spontaneous_AP Record Spontaneous Action Potentials Record_Spontaneous_Ca Record_Spontaneous_Ca Calcium->Record_Spontaneous_Ca Record Spontaneous Ca2+ Transients Record_Evoked_Ca Record_Evoked_Ca Calcium->Record_Evoked_Ca Record Evoked Ca2+ Increases Apply_Alverine Apply this compound Record_Spontaneous_T->Apply_Alverine Record_Evoked_T->Apply_Alverine Record_Spontaneous_AP->Apply_Alverine Record_Spontaneous_Ca->Apply_Alverine Record_Evoked_Ca->Apply_Alverine Analyze Analyze Data and Compare Pre- and Post-Alverine Effects Apply_Alverine->Analyze

Caption: Workflow for investigating Alverine's effects on smooth muscle.

Conclusion

The mechanism of action of this compound on smooth muscle is far more sophisticated than that of a simple relaxant. Its paradoxical effects on spontaneous versus evoked contractions can be attributed to a complex interplay between the inhibition of L-type calcium channel inactivation and the suppression of the Rho-kinase-mediated calcium sensitization pathway. Furthermore, its 5-HT1A receptor antagonism contributes a crucial antinociceptive dimension to its therapeutic profile, particularly relevant for patients with visceral hypersensitivity. A thorough understanding of these multifaceted mechanisms is essential for the rational design of future therapeutic strategies targeting smooth muscle dysfunctions and for optimizing the clinical application of this compound. Further research is warranted to fully delineate the downstream effectors of these pathways and to explore potential synergistic interactions with other therapeutic agents.

References

Identifying the Biological Targets of Alverine Citrate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alverine citrate is a smooth muscle relaxant utilized in the treatment of functional gastrointestinal disorders, such as irritable bowel syndrome (IBS), and for the relief of uterine muscle spasms associated with dysmenorrhea.[1] Its therapeutic effects are attributed to its direct action on smooth muscle, leading to the alleviation of cramps and spasms.[1] This technical guide provides a comprehensive overview of the known biological targets of this compound, presenting quantitative data, detailed experimental protocols for target identification and characterization, and visual representations of the associated signaling pathways and experimental workflows.

Identified Biological Targets

Current research has identified several key biological targets of this compound, primarily focusing on its interaction with receptors and ion channels that modulate smooth muscle contractility and inflammatory signaling pathways.

Primary Targets and Mechanisms of Action

This compound's primary mechanism of action involves the modulation of ion channels and receptor signaling in smooth muscle cells.[2] It also exhibits anti-inflammatory properties by targeting key signaling molecules. The identified targets include:

  • 5-HT1A Receptor: this compound acts as an antagonist at the 5-HT1A receptor.[1][3] This action is significant in the context of visceral hypersensitivity, a common feature of IBS, as serotonin (5-HT) is a key mediator of hyperalgesia in the gut. By blocking 5-HT1A receptors, this compound can inhibit serotonin-induced rectal hypersensitivity.

  • L-type Calcium Channels: this compound has been shown to inhibit the inactivation of L-type Ca2+ channels in smooth muscle cells. This action can lead to an increase in Ca2+ influx during spontaneous action potentials, paradoxically enhancing spontaneous contractions while suppressing evoked contractility.

  • Src Kinase and the NF-κB Pathway: this compound has demonstrated anti-inflammatory effects by targeting Src kinase, a non-receptor tyrosine kinase. By inhibiting Src, this compound downregulates the phosphorylation of upstream signaling molecules in the NF-κB pathway, including IκBα and AKT, ultimately leading to a reduction in the production of inflammatory mediators like nitric oxide (NO), iNOS, and COX-2.

Quantitative Data

The following table summarizes the available quantitative data for the interaction of this compound with its identified biological targets.

TargetParameterValueSpeciesAssay MethodReference
5-HT1A ReceptorIC50101 nMRatRadioligand Binding Assay

Note: IC50 and Ki values for the interaction of this compound with L-type calcium channels and Src kinase are not yet definitively established in the literature and require further investigation.

Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound in Smooth Muscle Relaxation and Anti-inflammatory Effects

The following diagram illustrates the known signaling pathways modulated by this compound.

Alverine_Citrate_Signaling cluster_smooth_muscle Smooth Muscle Cell cluster_inflammatory Macrophage Alverine This compound LTypeCa L-type Ca2+ Channel Alverine->LTypeCa Inhibits Inactivation RhoKinase Rho Kinase Pathway Alverine->RhoKinase Inhibits CaInflux Ca2+ Influx LTypeCa->CaInflux Contraction Spontaneous Contraction CaInflux->Contraction EvokedContraction Evoked Contraction RhoKinase->EvokedContraction Alverine_inf This compound Src Src Kinase Alverine_inf->Src Inhibits NFkB NF-κB Pathway Src->NFkB Inflammation Inflammatory Mediators (NO, iNOS, COX-2) NFkB->Inflammation

Caption: Signaling pathways modulated by this compound.

Experimental Workflow for Identifying this compound Targets

The following diagram outlines a general workflow for the identification and validation of this compound's biological targets.

Experimental_Workflow cluster_discovery Target Discovery cluster_validation Target Validation & Functional Characterization cluster_functional_assays Functional Assays cluster_signaling_assays Signaling Pathway Analysis BindingAssay Radioligand Binding Assays (e.g., for 5-HT1A) FunctionalAssay Functional Assays BindingAssay->FunctionalAssay Proteomics Chemical Proteomics (e.g., CETSA) Proteomics->FunctionalAssay SignalingAssay Signaling Pathway Analysis FunctionalAssay->SignalingAssay SmoothMuscle Smooth Muscle Contractility FunctionalAssay->SmoothMuscle EnzymaticAssay Enzymatic Assays (e.g., Src Kinase Assay) FunctionalAssay->EnzymaticAssay CalciumImaging Intracellular Ca2+ Imaging FunctionalAssay->CalciumImaging WesternBlot Western Blotting (e.g., for p-Src, p-IκBα) SignalingAssay->WesternBlot ReporterAssay Reporter Gene Assays (e.g., NF-κB Luciferase) SignalingAssay->ReporterAssay

Caption: Experimental workflow for target identification.

Experimental Protocols

This section provides detailed methodologies for key experiments used to identify and characterize the biological targets of this compound.

Protocol 1: In Vitro Smooth Muscle Contractility Assay (Guinea Pig Ileum)

This protocol is adapted from standard organ bath procedures to assess the effect of this compound on smooth muscle contraction.

1. Tissue Preparation:

  • Humanely euthanize a guinea pig.

  • Isolate a segment of the terminal ileum and place it in Krebs-Henseleit solution (Composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, NaHCO3 25, KH2PO4 1.2, and glucose 11.1).

  • Gently flush the lumen with Krebs solution to remove contents.

  • Cut the ileum into 2-3 cm segments.

2. Organ Bath Setup:

  • Mount the ileum segment in a 10 mL organ bath containing Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with 95% O2 / 5% CO2.

  • Attach one end of the tissue to a fixed hook and the other to an isometric force transducer connected to a data acquisition system.

  • Apply a resting tension of 1 g and allow the tissue to equilibrate for at least 60 minutes, with washes every 15 minutes.

3. Experimental Procedure:

  • Spontaneous Contractions: Record the spontaneous contractile activity of the ileum. Apply this compound in a cumulative concentration-response manner (e.g., 10 nM to 100 µM) and record the changes in frequency and amplitude of contractions.

  • Evoked Contractions:

    • Induce contractions with a submaximal concentration of an agonist such as acetylcholine (ACh, e.g., 1 µM) or high potassium (KCl, e.g., 60 mM).
    • Once a stable contraction is achieved, add this compound in a cumulative concentration-response manner to assess its relaxant effect.
    • Alternatively, pre-incubate the tissue with varying concentrations of this compound for 20 minutes before adding the contractile agonist.

4. Data Analysis:

  • Measure the amplitude and frequency of spontaneous contractions.

  • For evoked contractions, express the response to the agonist in the presence of this compound as a percentage of the maximal contraction induced by the agonist alone.

  • Construct concentration-response curves and calculate EC50 or IC50 values where applicable.

Protocol 2: Radioligand Binding Assay for 5-HT1A Receptor

This protocol describes a competitive binding assay to determine the affinity of this compound for the 5-HT1A receptor.

1. Membrane Preparation:

  • Homogenize rat brain tissue (e.g., hippocampus or cortex, known to be rich in 5-HT1A receptors) in ice-cold 50 mM Tris-HCl buffer (pH 7.4).

  • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cell debris.

  • Centrifuge the resulting supernatant at 40,000 x g for 20 minutes at 4°C.

  • Resuspend the pellet in fresh Tris-HCl buffer and repeat the centrifugation.

  • Resuspend the final pellet in assay buffer (50 mM Tris-HCl, 10 mM MgSO4, 0.5 mM EDTA, pH 7.4) and determine the protein concentration using a standard method (e.g., Bradford assay).

2. Binding Assay:

  • In a 96-well plate, combine:

    • 50 µL of membrane preparation (approximately 100-200 µg of protein).
    • 50 µL of [3H]-8-OH-DPAT (a specific 5-HT1A receptor agonist radioligand) at a concentration near its Kd (e.g., 1-2 nM).
    • 50 µL of varying concentrations of this compound (e.g., 1 pM to 100 µM) or vehicle (for total binding) or a saturating concentration of a known 5-HT1A antagonist like WAY-100635 (10 µM) (for non-specific binding).

  • Incubate the plate at 25°C for 60 minutes.

3. Separation and Detection:

  • Terminate the binding reaction by rapid filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethyleneimine.

  • Wash the filters rapidly three times with 4 mL of ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

  • Place the filters in scintillation vials, add 4 mL of scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

4. Data Analysis:

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Plot the percentage of specific binding against the logarithm of the this compound concentration.

  • Determine the IC50 value from the resulting competition curve using non-linear regression analysis.

  • Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 3: Cellular Thermal Shift Assay (CETSA) for Src Kinase Target Engagement

This protocol is designed to confirm the direct binding of this compound to Src kinase in a cellular context.

1. Cell Culture and Treatment:

  • Culture a suitable cell line (e.g., RAW 264.7 macrophages or HEK293T cells) to 80-90% confluency.

  • Treat the cells with either vehicle (DMSO) or a desired concentration of this compound (e.g., 100 µM) for 1-2 hours at 37°C.

2. Heat Challenge:

  • Aliquot the cell suspension into PCR tubes.

  • Heat the tubes at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes in a thermocycler, followed by immediate cooling to 4°C for 3 minutes.

3. Cell Lysis and Protein Quantification:

  • Lyse the cells by freeze-thaw cycles or by using a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins.

  • Collect the supernatant (soluble protein fraction) and determine the protein concentration.

4. Western Blot Analysis:

  • Separate equal amounts of soluble protein from each sample by SDS-PAGE.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody specific for Src kinase overnight at 4°C.

  • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

5. Data Analysis:

  • Quantify the band intensities for Src kinase at each temperature for both vehicle- and this compound-treated samples.

  • Normalize the intensities to the intensity of the non-heated control (37°C).

  • Plot the normalized band intensity against the temperature to generate a melting curve.

  • A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.

Protocol 4: NF-κB Luciferase Reporter Assay

This protocol assesses the inhibitory effect of this compound on the NF-κB signaling pathway.

1. Cell Culture and Transfection:

  • Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and antibiotics.

  • Seed the cells in a 24-well plate at a density that will result in 80-90% confluency on the day of transfection.

  • Co-transfect the cells with an NF-κB-responsive luciferase reporter plasmid and a Renilla luciferase control plasmid (for normalization) using a suitable transfection reagent according to the manufacturer's instructions.

2. Cell Treatment and Stimulation:

  • After 24 hours of transfection, pre-treat the cells with varying concentrations of this compound (e.g., 10 to 200 µM) or vehicle (DMSO) for 1 hour.

  • Stimulate the cells with an NF-κB activator, such as lipopolysaccharide (LPS; 1 µg/mL), for 6 hours. Include an unstimulated control group.

3. Luciferase Assay:

  • Lyse the cells using a passive lysis buffer.

  • Measure the firefly and Renilla luciferase activities in the cell lysates using a dual-luciferase reporter assay system and a luminometer.

4. Data Analysis:

  • Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample to account for variations in transfection efficiency and cell number.

  • Express the NF-κB activity as a fold change relative to the unstimulated control.

  • Plot the fold change in NF-κB activity against the concentration of this compound to determine its inhibitory effect and calculate the IC50 value.

Conclusion

This technical guide has detailed the current understanding of the biological targets of this compound, focusing on its roles as a 5-HT1A receptor antagonist, an L-type calcium channel modulator, and an inhibitor of the Src-NF-κB signaling pathway. The provided quantitative data, signaling pathway diagrams, and detailed experimental protocols offer a robust framework for researchers and drug development professionals to further investigate the multifaceted mechanism of action of this compound and to explore its potential in novel therapeutic applications. Further research is warranted to precisely quantify its interactions with all identified targets and to fully elucidate the clinical relevance of these interactions.

References

Alverine Citrate as a 5-HT1A Receptor Antagonist: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alverine citrate is a drug primarily used for functional gastrointestinal disorders, acting as a smooth muscle relaxant.[1] Emerging evidence has highlighted its activity as a 5-hydroxytryptamine 1A (5-HT1A) receptor antagonist.[2][3] This technical guide provides a comprehensive overview of the core pharmacology of this compound with a specific focus on its interaction with the 5-HT1A receptor. This document summarizes the available quantitative data, outlines detailed experimental protocols for assessing its antagonist activity, and provides visual representations of the relevant signaling pathways and experimental workflows.

Introduction to this compound and the 5-HT1A Receptor

This compound is traditionally known for its musculotropic spasmolytic effects, directly targeting smooth muscles in the gastrointestinal tract to alleviate symptoms of conditions like Irritable Bowel Syndrome (IBS).[1] Beyond this primary mechanism, research has revealed its interaction with the serotonergic system, specifically as an antagonist of the 5-HT1A receptor.[4]

The 5-HT1A receptor is a subtype of serotonin receptor belonging to the G protein-coupled receptor (GPCR) superfamily. These receptors are predominantly coupled to inhibitory G proteins (Gi/o). Activation of 5-HT1A receptors leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine monophosphate (cAMP) levels. This signaling cascade ultimately modulates neuronal excitability. The 5-HT1A receptor is a significant target in the development of therapeutics for psychiatric disorders such as anxiety and depression.

Quantitative Analysis of this compound's 5-HT1A Receptor Binding

The antagonist activity of this compound at the 5-HT1A receptor has been quantified through in vitro binding assays. The available data on its binding affinity and potency are summarized below.

ParameterValueSpeciesAssay TypeReference
IC50 101 nMNot SpecifiedRadioligand Binding Assay
Ki 49 nMNot SpecifiedNot Specified

Note: The IC50 value represents the concentration of this compound required to inhibit 50% of the specific binding of a radioligand to the 5-HT1A receptor. The Ki value is the inhibition constant, which reflects the binding affinity of the antagonist.

Experimental Protocols

The following sections detail the methodologies for key experiments to characterize the antagonist properties of this compound at the 5-HT1A receptor. While specific published protocols for this compound are not extensively detailed, the following represents standard and widely accepted methods in the field.

5-HT1A Receptor Radioligand Binding Assay

This assay is designed to determine the binding affinity (Ki) of a test compound, such as this compound, for the 5-HT1A receptor by measuring its ability to compete with a known radiolabeled ligand.

Objective: To determine the IC50 and Ki of this compound for the 5-HT1A receptor.

Materials:

  • Receptor Source: Membranes from cells expressing the human 5-HT1A receptor (e.g., CHO-K1 or HEK293 cells) or rat cortical membranes.

  • Radioligand: [³H]8-OH-DPAT (an agonist) or [³H]WAY-100635 (an antagonist). The choice of radioligand can influence the binding characteristics observed.

  • Test Compound: this compound.

  • Non-specific Binding Control: 10 µM Serotonin or 8-OH-DPAT.

  • Assay Buffer: 50 mM Tris-HCl, 0.1% ascorbic acid, 10 µM pargyline, 4 mM CaCl₂, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Scintillation Cocktail.

  • Glass fiber filters (e.g., Whatman GF/B).

  • Filtration apparatus.

  • Scintillation counter.

Procedure:

  • Membrane Preparation: Thaw the cell membranes on ice and homogenize them in the assay buffer. Determine the protein concentration using a standard method (e.g., Bradford assay).

  • Assay Setup: In a 96-well plate, add the following in triplicate:

    • Total Binding: Radioligand and assay buffer.

    • Non-specific Binding: Radioligand and a high concentration of a non-labeled competitor (e.g., 10 µM Serotonin).

    • Competition: Radioligand and varying concentrations of this compound.

  • Incubation: Add the membrane preparation to all wells. Incubate the plate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach binding equilibrium.

  • Filtration: Rapidly filter the contents of each well through the glass fiber filters to separate bound from free radioligand. Wash the filters multiple times with ice-cold wash buffer.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration. Determine the IC50 value from the resulting sigmoidal curve using non-linear regression. The Ki value can then be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Antagonism Assay: Inhibition of Forskolin-Induced cAMP Accumulation

This functional assay assesses the ability of this compound to act as an antagonist by blocking the agonist-mediated inhibition of cAMP production.

Objective: To determine the functional antagonist potency of this compound at the 5-HT1A receptor.

Materials:

  • Cell Line: A cell line expressing the human 5-HT1A receptor (e.g., CHO-5-HT1A).

  • Agonist: A known 5-HT1A receptor agonist (e.g., 8-OH-DPAT or Serotonin).

  • Adenylyl Cyclase Activator: Forskolin.

  • Test Compound: this compound.

  • cAMP Assay Kit: A commercially available kit for measuring cAMP levels (e.g., HTRF, AlphaScreen, or ELISA-based).

  • Cell Culture Medium and Reagents.

Procedure:

  • Cell Culture: Culture the 5-HT1A receptor-expressing cells to an appropriate density in 96-well plates.

  • Antagonist Pre-incubation: Pre-incubate the cells with varying concentrations of this compound for a defined period (e.g., 15-30 minutes).

  • Agonist Stimulation: Add a fixed concentration of the 5-HT1A agonist (typically the EC80 concentration) in the presence of forsklin to stimulate adenylyl cyclase.

  • Incubation: Incubate the plate for a specific time (e.g., 30 minutes) at a controlled temperature (e.g., 37°C).

  • Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration according to the instructions of the chosen cAMP assay kit.

  • Data Analysis: Plot the measured cAMP levels against the logarithm of the this compound concentration. The data will show that in the absence of the antagonist, the agonist inhibits forskolin-stimulated cAMP production. The antagonist, this compound, will reverse this inhibition in a dose-dependent manner. The concentration of this compound that produces 50% of the maximal reversal is its IC50 value for functional antagonism.

Visualizations

Signaling Pathway

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Alverine This compound Receptor 5-HT1A Receptor Alverine->Receptor Antagonizes G_protein Gi/o Protein Receptor->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP Response Cellular Response (Decreased Neuronal Excitability) cAMP->Response Leads to G A Prepare Reagents (Membranes, Radioligand, This compound) B Set up Assay Plate (Total, Non-specific, Competition Wells) A->B C Incubate to Equilibrium B->C D Filter and Wash to Separate Bound/Free C->D E Quantify Radioactivity (Scintillation Counting) D->E F Analyze Data (Calculate IC50 and Ki) E->F G A Seed 5-HT1A Expressing Cells B Pre-incubate with This compound A->B C Stimulate with Agonist + Forskolin B->C D Incubate C->D E Lyse Cells and Measure cAMP D->E F Analyze Data (Determine Functional IC50) E->F

References

Unraveling the Enigma: A Technical Guide to the Paradoxical Effects of Alverine Citrate on Smooth Muscle Contraction

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A Deep Dive into the Dual-Action Mechanism of a Common Antispasmodic

This technical guide offers an in-depth exploration of the paradoxical pharmacological effects of Alverine Citrate on smooth muscle tissue. While clinically employed as a smooth muscle relaxant for conditions such as Irritable Bowel Syndrome (IBS) and primary dysmenorrhea, preclinical evidence reveals a more complex, dual mechanism of action.[1][2] this compound has been shown to enhance spontaneous smooth muscle contractions while simultaneously suppressing contractions evoked by various stimuli.[1][2][3] This document provides researchers, scientists, and drug development professionals with a comprehensive overview of the underlying signaling pathways, detailed experimental protocols for investigation, and a quantitative summary of the available data.

Core Mechanisms of Action: A Paradoxical Duality

The primary paradoxical effect of this compound lies in its ability to modulate smooth muscle contractility in two distinct ways:

  • Enhancement of Spontaneous Contractions: At concentrations typically around 10 μM, this compound increases the frequency and amplitude of spontaneous action potentials and associated contractions in phasic smooth muscles, such as the guinea pig detrusor smooth muscle. This effect is primarily attributed to the inhibition of the inactivation of L-type voltage-gated calcium channels. By slowing the channel's inactivation, Alverine prolongs the influx of Ca²⁺ during each action potential, thereby increasing the magnitude and frequency of spontaneous contractile events.

  • Suppression of Evoked Contractions: In stark contrast, this compound effectively suppresses contractions induced by agonists like acetylcholine (ACh) or high concentrations of potassium (High K⁺). This inhibitory action is not due to a blockade of Ca²⁺ influx but rather to a decrease in the calcium sensitivity of the contractile apparatus. Evidence strongly suggests that Alverine acts as an inhibitor of the RhoA/Rho-kinase (ROCK) signaling pathway. This pathway is a key regulator of Ca²⁺ sensitization in smooth muscle, and its inhibition by Alverine uncouples the intracellular Ca²⁺ concentration from the contractile force, leading to relaxation in the presence of contractile stimuli.

It is important to note that a potential role for phosphodiesterase (PDE) inhibition, a common mechanism for other smooth muscle relaxants, has not been substantiated for this compound in the available literature.

Signaling Pathways

The dual effects of this compound can be visualized through its interaction with two critical signaling pathways in smooth muscle cells.

Pro-Contractile Effect on Spontaneous Activity

Alverine's enhancement of spontaneous contractions is mediated through its action on L-type calcium channels, leading to increased intracellular calcium.

G cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Alverine This compound L_type L-type Ca²⁺ Channel (Inactivated State) Alverine->L_type Inhibits Inactivation L_type_open L-type Ca²⁺ Channel (Open State) Ca_ion_in Ca²⁺ Increased [Ca²⁺]i L_type_open->Ca_ion_in Ca_ion_out Ca²⁺ Extracellular Ca_ion_out->L_type_open Influx Contraction Spontaneous Contraction Ca_ion_in->Contraction Stimulates

Figure 1. Mechanism of Alverine-induced enhancement of spontaneous contraction.
Anti-Contractile Effect on Evoked Activity

Conversely, Alverine's suppression of evoked contractions is achieved by inhibiting the RhoA/ROCK pathway, which desensitizes the contractile machinery to calcium.

G cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Agonist Agonist (e.g., ACh) Receptor GPCR Agonist->Receptor RhoA RhoA-GTP Receptor->RhoA Activates Alverine This compound ROCK ROCK Alverine->ROCK Inhibits RhoA->ROCK Activates MYPT1 MYPT1 ROCK->MYPT1 Phosphorylates MYPT1_P p-MYPT1 Inactive MLCP MLC_P p-MLC MYPT1_P->MLC_P Inhibits Dephosphorylation MLC MLC MLC->MLC_P Phosphorylation (by MLCK) MLC_P->MLC Dephosphorylation (by MLCP) Contraction Evoked Contraction MLC_P->Contraction

Figure 2. Mechanism of Alverine-induced suppression of evoked contraction.

Quantitative Data on this compound's Effects

The following tables summarize the quantitative effects of this compound on various smooth muscle preparations as reported in the literature.

Table 1: Effect of this compound on Spontaneous Contractions

Tissue Preparation Species Alverine Conc. Observed Effect Quantitative Change Reference
Detrusor Smooth Muscle Guinea Pig 10 µM Increased frequency and amplitude of spontaneous action potentials and Ca²⁺ transients Frequency of Ca²⁺ transients increased from 11.3 ± 3.6 min⁻¹ to 18.1 ± 3.3 min⁻¹ (n=8, P<0.05)

| Intestinal Mechanoreceptors | Cat | 2 mg/kg (i.v.) | Enhanced spontaneous activity | Data not specified as percentage | |

Table 2: Effect of this compound on Evoked Contractions | Tissue Preparation | Species | Stimulus | Alverine Conc. | Observed Effect | Quantitative Change | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | | Detrusor Smooth Muscle | Guinea Pig | High K⁺ (40 mM) | 10 µM | Suppressed contraction | Significant suppression observed | | | Detrusor Smooth Muscle | Guinea Pig | Acetylcholine (10 µM) | 10 µM | Suppressed contraction | Significant suppression observed | | | Intestinal Mechanoreceptors | Cat | Cholecystokinin, Substance P, Phenylbiguanide | 2 mg/kg (i.v.) | Inhibited vagal activity | Significant inhibition observed | |

Experimental Protocols

The following are generalized protocols for the in vitro assessment of this compound's effects on smooth muscle contractility, based on established methodologies.

General Tissue Preparation and Mounting
  • Tissue Dissection: Isolate smooth muscle strips (e.g., from guinea pig bladder, rat ileum, or human myometrium) in cold, oxygenated Physiological Saline Solution (PSS).

  • Mounting: Secure the muscle strips in an organ bath containing PSS, maintained at 37°C and continuously bubbled with 95% O₂ / 5% CO₂. One end of the strip is fixed, and the other is attached to an isometric force transducer.

  • Equilibration: Allow the tissue to equilibrate for at least 60-90 minutes under a resting tension (e.g., 1 g), with regular washes with fresh PSS.

Assessment of Spontaneous Contractions
  • Baseline Recording: Record spontaneous contractile activity for a stable period (e.g., 30 minutes).

  • Drug Application: Add this compound to the organ bath in a cumulative or single-dose manner.

  • Data Analysis: Measure changes in the amplitude and frequency of contractions compared to the baseline.

Assessment of Evoked Contractions
  • Stimulation: Induce contractions using a specific agonist (e.g., acetylcholine, oxytocin) or high K⁺ solution until a stable plateau is reached.

  • Inhibition Curve: In the continued presence of the agonist, add increasing concentrations of this compound to generate a concentration-response curve for its inhibitory effect.

  • Data Analysis: Calculate the IC₅₀ value for this compound's inhibition of the evoked contraction.

G cluster_prep Tissue Preparation cluster_exp Experimental Procedure Dissection 1. Dissect Smooth Muscle Strip Mounting 2. Mount in Organ Bath Dissection->Mounting Equilibration 3. Equilibrate under Resting Tension Mounting->Equilibration Baseline 4a. Record Spontaneous Activity (Baseline) Equilibration->Baseline Stimulation 4b. Induce Contraction (Evoked) Equilibration->Stimulation Drug_App_Spont 5a. Add Alverine Citrate Baseline->Drug_App_Spont Drug_App_Evoked 5b. Add Alverine Citrate (Cumulative) Stimulation->Drug_App_Evoked Analysis_Spont 6a. Analyze Change in Freq. & Amplitude Drug_App_Spont->Analysis_Spont Analysis_Evoked 6b. Calculate IC₅₀ Drug_App_Evoked->Analysis_Evoked

Figure 3. General experimental workflow for assessing this compound's effects.

Conclusion and Future Directions

This compound exhibits a unique and paradoxical dual effect on smooth muscle contraction, enhancing spontaneous activity through inhibition of L-type Ca²⁺ channel inactivation while suppressing evoked contractions via inhibition of the RhoA/ROCK pathway. This complex mechanism warrants further investigation, particularly to elucidate the precise molecular interactions with the L-type Ca²⁺ channel subunits and the downstream effectors of the Rho-kinase pathway. Moreover, a definitive study to rule out any contribution from phosphodiesterase inhibition would be valuable. A deeper understanding of these paradoxical effects will be crucial for the rational design of more selective and effective smooth muscle modulators for a variety of visceral disorders.

References

Alverine Citrate: A Multifaceted Modulator of Visceral Hypersensitivity

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Visceral hypersensitivity, a hallmark of functional gastrointestinal disorders such as Irritable Bowel Syndrome (IBS), presents a significant challenge in drug development due to its complex and multifactorial pathophysiology. Alverine citrate has emerged as a therapeutic agent with a unique dual mechanism of action that addresses both the sensory and motor components of this condition. This technical guide provides a comprehensive overview of the core mechanisms by which this compound modulates visceral hypersensitivity, supported by quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in the development of novel therapeutics for visceral pain and related disorders.

Introduction

Visceral hypersensitivity is characterized by a lowered pain threshold and an exaggerated response to physiological stimuli within the gastrointestinal tract. It is a key contributor to the abdominal pain and discomfort experienced by patients with IBS.[1] The underlying mechanisms are complex, involving alterations in peripheral and central sensitization, neuro-immune interactions, and neurotransmitter signaling.[1] this compound is a smooth muscle relaxant that has been shown to alleviate the symptoms of IBS by targeting key pathways involved in visceral nociception.[2][3] This guide delves into the molecular pharmacology of this compound, its effects in preclinical models of visceral hypersensitivity, and its clinical utility.

Core Mechanisms of Action

This compound's therapeutic effects in visceral hypersensitivity are primarily attributed to its dual action on two key molecular targets: 5-hydroxytryptamine type 1A (5-HT1A) receptors and L-type calcium channels.[2]

Antagonism of the 5-HT1A Receptor

Serotonin (5-HT) is a critical neurotransmitter in the gut-brain axis, and its dysregulation is implicated in the pathophysiology of IBS. The 5-HT1A receptor subtype, in particular, plays a role in modulating visceral sensation. This compound acts as a potent antagonist at the 5-HT1A receptor.

  • Signaling Pathway: By blocking the 5-HT1A receptor, this compound inhibits downstream signaling cascades that contribute to neuronal hyperexcitability and sensitization of afferent nerve fibers in the gut. This action helps to normalize the perception of visceral stimuli.

G Alverine This compound HT1A 5-HT1A Receptor Alverine->HT1A Antagonizes AC Adenylyl Cyclase HT1A->AC Inhibits cAMP ↓ cAMP AC->cAMP PKA PKA cAMP->PKA CREB CREB Phosphorylation PKA->CREB Neuron Afferent Neuron CREB->Neuron Modulates Gene Expression Pain ↓ Nociceptive Signaling (Reduced Visceral Hypersensitivity) Neuron->Pain G Alverine This compound CaChannel L-type Ca²⁺ Channel Alverine->CaChannel Modulates CaInflux ↓ Ca²⁺ Influx CaChannel->CaInflux MLCK Myosin Light Chain Kinase (MLCK) CaInflux->MLCK Reduces Activation Contraction Smooth Muscle Contraction MLCK->Contraction Inhibits Relaxation Smooth Muscle Relaxation (Antispasmodic Effect) G Start Start Habituation Animal Habituation Start->Habituation Catheter Balloon Catheter Insertion Habituation->Catheter Treatment Administer this compound or Vehicle Catheter->Treatment CRD Colorectal Distension (Graded Pressures) Treatment->CRD Measure Measure Nociceptive Response (EMG or AWR) CRD->Measure Analysis Data Analysis Measure->Analysis End End Analysis->End

References

Alverine Citrate: An In-Depth Technical Guide to its In Vitro Anti-inflammatory Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro anti-inflammatory properties of Alverine Citrate, focusing on its mechanism of action in downregulating key inflammatory mediators. The information presented is primarily based on the findings from a key study in the field, offering a valuable resource for researchers investigating novel anti-inflammatory compounds.

Core Anti-inflammatory Activity of this compound

This compound has demonstrated significant anti-inflammatory effects in vitro, primarily through the inhibition of the NF-κB signaling pathway.[1][2][3] This activity is attributed to its ability to directly target the Src kinase, a critical upstream regulator of NF-κB activation.[1][3] By inhibiting Src, this compound effectively suppresses the phosphorylation of key signaling molecules, leading to a reduction in the production of pro-inflammatory mediators.

Quantitative Analysis of Anti-inflammatory Effects

The in vitro efficacy of this compound in mitigating inflammatory responses has been quantified through various assays. The following tables summarize the key findings on its inhibitory effects on nitric oxide (NO) production and the expression of pro-inflammatory genes in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage-like cells.

Table 1: Inhibition of Nitric Oxide (NO) Production by this compound in LPS- and Poly(I:C)-Stimulated RAW264.7 Cells

StimulantThis compound Concentration (µM)Inhibition of NO Production (%)
LPS (1 µg/mL)50Not specified
100Not specified
20061
Poly(I:C) (3 µg/mL)50Not specified
100Not specified
20055

Table 2: Dose-Dependent Inhibition of Pro-inflammatory Gene Expression by this compound in LPS-Stimulated RAW264.7 Cells

GeneThis compound Concentration (µM)Inhibition of mRNA Expression (%)
iNOS200Up to 90
COX-2200Up to 90
TNF-α200Up to 90

Key Signaling Pathway and Experimental Workflow

The anti-inflammatory action of this compound is centered on the modulation of the NF-κB signaling cascade. The following diagrams illustrate the putative inhibitory pathway and a typical experimental workflow for assessing its anti-inflammatory effects in vitro.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus TLR4 TLR4 Src Src TLR4->Src Activates p85 p85 Src->p85 Phosphorylates AKT AKT IκBα IκBα AKT->IκBα Phosphorylates p85->AKT Phosphorylates p_IκBα P-IκBα (Degradation) IκBα->p_IκBα NFκB NF-κB (p65/p50) NFκB->IκBα Bound by NFκB_nuc NF-κB (p65/p50) NFκB->NFκB_nuc Translocates p_IκBα->NFκB Releases DNA DNA NFκB_nuc->DNA Binds to ProInflammatory_Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α) DNA->ProInflammatory_Genes Induces Transcription LPS LPS LPS->TLR4 Binds Alverine This compound Alverine->Src Inhibits

Caption: Putative inhibitory pathway of this compound on the NF-κB signaling cascade.

G cluster_outputs Assays start Start cell_culture Seed RAW264.7 cells (1 x 10^6 cells/mL) start->cell_culture incubation_18h Incubate for 18h (37°C, 5% CO2) cell_culture->incubation_18h pretreatment Pre-treat with this compound (0-200 µM) for 30 min incubation_18h->pretreatment stimulation Stimulate with LPS (1 µg/mL) or Poly(I:C) (3 µg/mL) pretreatment->stimulation incubation_time Incubate for specified time (e.g., 6h for mRNA, 24h for NO) stimulation->incubation_time griess_assay Nitric Oxide (NO) Assay (Griess Reagent) incubation_time->griess_assay rt_pcr Gene Expression Analysis (RT-PCR for iNOS, COX-2, TNF-α) incubation_time->rt_pcr end End griess_assay->end rt_pcr->end

Caption: General experimental workflow for in vitro anti-inflammatory assessment.

Detailed Experimental Protocols

The following are detailed methodologies for key in vitro experiments to assess the anti-inflammatory properties of this compound.

Cell Culture and Treatment
  • Cell Line: RAW264.7 macrophage-like cells.

  • Culture Conditions: Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL of penicillin, and 100 µg/mL of streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO₂.

Nitric Oxide (NO) Production Assay
  • Cell Seeding: Seed RAW264.7 cells in 96-well plates at a density of 1 x 10⁶ cells/mL and incubate for 18 hours.

  • Pre-treatment: Treat the cells with varying concentrations of this compound (e.g., 0, 50, 100, 200 µM) for 30 minutes.

  • Stimulation: Induce inflammation by adding lipopolysaccharide (LPS) at a final concentration of 1 µg/mL or polyinosinic:polycytidylic acid (poly(I:C)) at 3 µg/mL.

  • Incubation: Incubate the plates for 24 hours.

  • NO Measurement:

    • Collect 100 µL of the culture supernatant from each well.

    • Add 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to the supernatant.

    • Incubate at room temperature for 10 minutes.

    • Measure the absorbance at 540 nm using a microplate reader.

    • The concentration of nitrite is determined from a sodium nitrite standard curve.

Reverse Transcription-Polymerase Chain Reaction (RT-PCR) for Gene Expression Analysis
  • Cell Seeding and Treatment: Seed RAW264.7 cells in 6-well plates and treat with this compound and LPS as described in the NO production assay. Incubate for 6 hours.

  • RNA Extraction:

    • Harvest the cells and extract total RNA using a suitable RNA isolation reagent (e.g., TRIzol).

    • Quantify the extracted RNA using a spectrophotometer.

  • cDNA Synthesis:

    • Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcriptase enzyme and oligo(dT) primers according to the manufacturer's protocol.

  • PCR Amplification:

    • Perform PCR amplification of the target genes (iNOS, COX-2, TNF-α) and a housekeeping gene (e.g., GAPDH) using specific primers.

    • A typical PCR reaction mixture includes cDNA template, forward and reverse primers, dNTPs, Taq DNA polymerase, and PCR buffer.

    • PCR cycling conditions generally consist of an initial denaturation step, followed by 25-35 cycles of denaturation, annealing, and extension, and a final extension step.

  • Analysis:

    • Analyze the PCR products by electrophoresis on a 1.5% agarose gel stained with ethidium bromide.

    • Visualize the DNA bands under UV light and quantify the band intensities using densitometry software.

    • Normalize the expression of the target genes to the housekeeping gene.

Western Blot Analysis for Protein Expression and Phosphorylation
  • Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a Bradford or BCA protein assay.

  • SDS-PAGE and Protein Transfer:

    • Separate equal amounts of protein (e.g., 20-30 µg) on a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel.

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies specific for the target proteins (e.g., iNOS, COX-2, p-Src, Src, p-p65, p65, β-actin) overnight at 4°C.

    • Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis:

    • Wash the membrane again with TBST.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

    • Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin).

This technical guide provides a foundational understanding of the in vitro anti-inflammatory properties of this compound. The presented data and protocols can serve as a valuable resource for further research and development in the field of anti-inflammatory therapeutics.

References

Alverine Citrate: A Technical Review of its Cholinergic Antagonist Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alverine citrate is recognized as a direct-acting smooth muscle relaxant, primarily utilized for the management of functional gastrointestinal disorders such as irritable bowel syndrome (IBS)[1][2]. While its clinical efficacy is attributed to its antispasmodic properties, its interaction with the cholinergic system is multifaceted and extends beyond simple receptor antagonism. This technical guide provides an in-depth analysis of the cholinergic antagonist properties of this compound, summarizing key experimental findings, detailing methodologies, and visualizing the underlying mechanisms. The evidence suggests that this compound's antagonism of cholinergic-induced smooth muscle contraction is not primarily due to direct muscarinic receptor blockade, but rather a consequence of its effects on calcium signaling pathways and other downstream intracellular mechanisms.

Cholinergic Antagonist Profile

This compound's interaction with the cholinergic system is characterized by its ability to counteract smooth muscle contractions induced by cholinergic agonists like acetylcholine (ACh) and carbachol[1][3]. However, the mechanism of this antagonism appears to be indirect, focusing on downstream signaling events rather than competitive binding at the muscarinic receptor itself.

Muscarinic Receptor Binding Affinity

Comprehensive searches of available literature did not yield specific quantitative data for the binding affinity (Ki) or potency (IC50, pA2) of this compound at any of the muscarinic receptor subtypes (M1-M5). This lack of data suggests that direct, high-affinity binding to muscarinic receptors is not the primary mechanism of action for this compound. One study noted that even after the blockade of muscarinic receptors with atropine, this compound continued to exert effects on spontaneous smooth muscle contractions, further indicating a mechanism independent of direct muscarinic receptor antagonism[1]. While some sources mention a general "anticholinergic activity," this is likely a functional description of its effects rather than a reflection of its direct receptor-binding properties.

Functional Antagonism of Cholinergic-Induced Contractions

In vitro studies on isolated smooth muscle preparations, particularly from the guinea-pig urinary bladder, have demonstrated that this compound effectively suppresses contractions induced by acetylcholine and carbachol.

Experimental Condition Tissue Agonist This compound Concentration Effect on Contraction Reference
In vitro organ bathGuinea-pig detrusor smooth muscleAcetylcholine (10 µM)10 µMSuppression of evoked contractions
In vitro organ bathGuinea-pig detrusor smooth muscleCarbacholNot specifiedSuppression of evoked contractions
In vivoNot specifiedNot specifiedNot specifiedInhibition of bowel peristalsis

Table 1: Summary of this compound's Functional Antagonism of Cholinergic Agonists

Mechanism of Action: Beyond Muscarinic Receptor Blockade

The primary mechanisms underlying this compound's antagonism of cholinergic effects involve the modulation of calcium ion (Ca2+) dynamics and other intracellular signaling pathways that are crucial for smooth muscle contraction.

Inhibition of Calcium Influx

A key proposed mechanism is the inhibition of calcium influx into smooth muscle cells. Cholinergic stimulation of muscarinic receptors (primarily M3 in smooth muscle) leads to a cascade of events culminating in an increase in intracellular Ca2+, which is a prerequisite for contraction. By blocking calcium channels, this compound effectively uncouples receptor activation from the contractile response.

Desensitization of Contractile Proteins to Calcium

Research suggests that this compound may also act by reducing the sensitivity of the contractile apparatus to calcium. This means that even with an increase in intracellular Ca2+ following cholinergic stimulation, the muscle fails to contract with the same force. This effect is thought to be mediated by the inhibition of Rho kinase, a key enzyme in the Ca2+ sensitization pathway.

Modulation of Serotonin Receptors

This compound is also a selective antagonist of the 5-HT1A serotonin receptor. While this is a distinct mechanism from cholinergic antagonism, the serotonergic and cholinergic systems can interact in the regulation of gastrointestinal motility and sensation. This 5-HT1A antagonism may contribute to its overall therapeutic effect in IBS.

Experimental Protocols

The following outlines a typical experimental protocol used to assess the functional cholinergic antagonist properties of this compound.

Isolated Organ Bath for Smooth Muscle Contractility

Objective: To determine the effect of this compound on contractions induced by cholinergic agonists in isolated smooth muscle tissue.

Methodology:

  • Tissue Preparation: A segment of smooth muscle tissue (e.g., guinea-pig ileum or bladder) is dissected and mounted in an isolated organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O2 / 5% CO2.

  • Isometric Tension Recording: The tissue is connected to an isometric force transducer to record changes in muscle tension.

  • Equilibration: The tissue is allowed to equilibrate under a resting tension for a specified period.

  • Agonist-Induced Contraction: A cumulative concentration-response curve is generated for a cholinergic agonist (e.g., acetylcholine or carbachol) to establish a baseline contractile response.

  • Incubation with Antagonist: The tissue is washed and then incubated with a specific concentration of this compound for a predetermined time.

  • Repeat Agonist Challenge: The cumulative concentration-response curve for the cholinergic agonist is repeated in the presence of this compound.

  • Data Analysis: The results are plotted as a percentage of the maximum contraction, and parameters such as the EC50 (the concentration of agonist that produces 50% of the maximal response) are calculated. A rightward shift in the concentration-response curve in the presence of this compound indicates antagonism.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the proposed mechanisms of action and a typical experimental workflow.

Cholinergic_Signaling_and_Alverine_Action cluster_0 Cholinergic Stimulation cluster_1 This compound Intervention ACh Acetylcholine M3R M3 Muscarinic Receptor ACh->M3R PLC Phospholipase C M3R->PLC Ca_channel L-type Ca²⁺ Channel M3R->Ca_channel IP3 IP3 PLC->IP3 DAG DAG PLC->DAG SR Sarcoplasmic Reticulum IP3->SR PKC Protein Kinase C DAG->PKC Ca_release Ca²⁺ Release SR->Ca_release Ca_i ↑ [Ca²⁺]i Ca_release->Ca_i Ca_influx Ca²⁺ Influx Ca_channel->Ca_influx Ca_influx->Ca_i Contraction Smooth Muscle Contraction Ca_i->Contraction Alverine This compound Block_Ca_channel Inhibition Alverine->Block_Ca_channel Desensitize Ca²⁺ Desensitization (Rho Kinase Inhibition) Alverine->Desensitize Block_Ca_channel->Ca_influx Blocks Desensitize->Contraction Inhibits

Caption: this compound's antagonism of cholinergic signaling.

Experimental_Workflow start Start tissue_prep Isolate Smooth Muscle Tissue start->tissue_prep mount Mount in Organ Bath tissue_prep->mount equilibrate Equilibrate mount->equilibrate baseline Establish Baseline (Agonist CRC) equilibrate->baseline wash Wash Tissue baseline->wash incubate Incubate with This compound wash->incubate repeat_crc Repeat Agonist CRC incubate->repeat_crc analyze Analyze Data (Compare CRCs) repeat_crc->analyze end End analyze->end

Caption: Isolated organ bath experimental workflow.

Conclusion

References

Alverine Citrate's Effect on Neuronal Calcium Influx: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Alverine citrate is a widely used spasmolytic agent, primarily recognized for its effects on smooth muscle. Its mechanism of action is multifaceted, involving modulation of calcium sensitivity and direct interaction with ion channels. While its effects on neurons are cited as a component of its therapeutic action, particularly in functional gastrointestinal disorders, the direct, quantitative impact on neuronal calcium influx is not extensively documented in dedicated studies.[1][2] This guide synthesizes the available data, primarily from detailed studies on other excitable cells (smooth muscle), to build a robust, hypothesized framework for this compound's neuronal effects.

The primary proposed mechanisms of action relevant to neuronal function are:

  • Modulation of L-type Voltage-Gated Calcium Channels (VGCCs): Evidence from smooth muscle suggests a paradoxical ability to inhibit the inactivation of L-type Ca2+ channels.[3][4] This could paradoxically increase Ca2+ influx during individual action potentials while suppressing overall evoked activity.

  • 5-HT1A Receptor Antagonism: this compound is a known antagonist of the 5-HT1A receptor, a key modulator of neuronal excitability and signaling in the central and enteric nervous systems.[5]

This document provides a detailed overview of these mechanisms, a summary of the most relevant quantitative data, standardized experimental protocols to facilitate further research, and visualizations of the key pathways and workflows.

Proposed Mechanism of Action in Neurons

While direct evidence in neurons is sparse, the known actions of this compound allow for the formulation of a hypothesized signaling pathway. The drug likely exerts a dual effect on neuronal excitability by interacting with both voltage-gated calcium channels and serotonin receptors.

  • Interaction with L-type VGCCs: In excitable cells, this compound has been shown to decrease the rate of decay of action potentials, which suggests an inhibition of the L-type calcium channel inactivation process. In a neuronal context, this could lead to a prolonged Ca2+ influx during an action potential. However, the same studies also note that alverine suppresses contractions induced by depolarizing agents like high potassium (K+) with minimal effect on the associated calcium transients, suggesting it may also inhibit the sensitivity of downstream proteins to calcium.

  • 5-HT1A Receptor Antagonism: this compound acts as a 5-HT1A receptor antagonist with an IC50 of 101 nM. The 5-HT1A receptor is an inhibitory G-protein coupled receptor (GPCR). By blocking this receptor, alverine would prevent serotonin (5-HT) from hyperpolarizing the neuron, thereby leading to a state of increased neuronal excitability.

The diagram below illustrates this proposed dual mechanism.

Alverine_Mechanism cluster_membrane Neuronal Membrane node_ltcc L-type VGCC node_ca_influx Ca²⁺ Influx node_ltcc->node_ca_influx node_inactivation Inactivation Mechanism node_ltcc->node_inactivation Triggers node_5ht1a 5-HT1A Receptor node_inhibition Inhibitory Signaling (Reduced) node_5ht1a->node_inhibition Normally leads to inhibitory signaling node_alverine Alverine Citrate node_alverine->node_ltcc Blocks inactivation node_alverine->node_5ht1a Antagonizes node_ca_ext node_ca_ext->node_ltcc Enters via node_5ht Serotonin (5-HT) node_5ht->node_5ht1a Activates node_downstream Downstream Effects (e.g., Gene Expression, Neurotransmitter Release) node_ca_influx->node_downstream node_inactivation->node_ltcc Inactivates

Caption: Proposed dual mechanism of this compound in neurons.

Quantitative Data Summary

No quantitative data for the direct effect of this compound on neuronal calcium influx has been identified in the reviewed literature. However, studies on guinea-pig detrusor smooth muscle, another type of excitable cell, provide valuable insights into its effects on calcium-related activities.

ParameterCell TypeAlverine Conc.EffectKey ObservationReference
Spontaneous ActivityGuinea-Pig Detrusor Smooth Muscle10 µMEnhancementIncreased frequency and amplitude of spontaneous action potentials and associated transient increases in intracellular Ca2+ ([Ca2+]i).
Action Potential DecayGuinea-Pig Detrusor Smooth Muscle10 µMDecreased RateThe rate of action potential decay was reduced, suggesting inhibition of L-type Ca2+ channel inactivation.
Evoked ContractionsGuinea-Pig Detrusor Smooth Muscle10 µMSuppressionSuppressed contractions induced by high K+ (40 mM) or Acetylcholine (10 µM).
Evoked [Ca2+]i IncreaseGuinea-Pig Detrusor Smooth Muscle10 µMLittle SuppressionMinimal suppression of the increase in [Ca2+]i induced by high K+ or Acetylcholine.
Receptor AntagonismRecombinant Cells101 nM (IC50)AntagonistActs as a 5-HT1A receptor antagonist.

Experimental Protocols

To investigate the effects of this compound on neuronal calcium influx, standard methodologies such as calcium imaging and patch-clamp electrophysiology are recommended.

Protocol 1: Calcium Imaging with Fura-2 AM

This protocol allows for the ratiometric measurement of intracellular calcium concentration ([Ca2+]i) in cultured neurons in response to depolarization and subsequent application of this compound.

4.1.1 Materials

  • Cultured neurons on glass coverslips (e.g., primary cortical, hippocampal, or dorsal root ganglion neurons).

  • Fura-2 AM (acetoxymethyl ester) dye.

  • High-quality DMSO.

  • Physiological saline solution (e.g., HBSS or aCSF), free of phenol red.

  • High Potassium (e.g., 50 mM KCl) solution for depolarization.

  • This compound stock solution.

  • Fluorescence imaging microscope with 340nm and 380nm excitation filters and a ~510nm emission filter.

4.1.2 Procedure

  • Dye Loading:

    • Prepare a 1-5 µM Fura-2 AM loading solution in physiological saline. First, dissolve Fura-2 AM in DMSO to create a stock solution, then dilute into the final buffer.

    • Wash cultured neurons twice with the saline solution.

    • Incubate the cells in the Fura-2 AM loading solution for 30-45 minutes at room temperature or 37°C in the dark.

    • Wash the cells twice with saline to remove extracellular dye and allow 20-30 minutes for complete de-esterification of the dye within the cells.

  • Imaging:

    • Mount the coverslip onto the perfusion chamber of the microscope.

    • Continuously perfuse the cells with physiological saline.

    • Acquire baseline fluorescence by alternating excitation between 340 nm and 380 nm and recording the emission at 510 nm. The ratio of the emissions (F340/F380) is proportional to [Ca2+]i.

  • Experiment:

    • Establish a stable baseline F340/F380 ratio.

    • Stimulate the neurons with high KCl solution to induce depolarization and open voltage-gated calcium channels. Record the sharp increase in the F340/F380 ratio.

    • Wash out the KCl and allow the signal to return to baseline.

    • Perfuse the cells with a solution containing the desired concentration of this compound for a set incubation period.

    • Repeat the high KCl stimulation in the presence of this compound and record the resulting F340/F380 ratio.

    • Compare the peak ratio change before and after this compound application to quantify the inhibition or modulation of calcium influx.

Caption: Workflow for a neuronal calcium imaging experiment.
Protocol 2: Whole-Cell Patch-Clamp Electrophysiology

This technique provides direct measurement of Ca2+ currents through voltage-gated channels, offering high temporal resolution to study channel kinetics.

4.2.1 Materials

  • Cultured neurons or acute brain slices.

  • Patch-clamp rig (amplifier, micromanipulator, microscope).

  • Borosilicate glass capillaries for pulling micropipettes.

  • External solution (aCSF) containing standard ions and blockers for Na+ and K+ channels (e.g., TTX, TEA) to isolate Ca2+ currents.

  • Internal pipette solution containing a Ca2+ chelator (e.g., BAPTA) and Cs+ to block K+ currents from inside.

  • This compound stock solution.

4.2.2 Procedure

  • Preparation:

    • Pull glass micropipettes to a resistance of 4-8 MΩ when filled with internal solution.

    • Place the cell culture or slice in the recording chamber and perfuse with external solution.

    • Approach a target neuron with the micropipette while applying positive pressure.

  • Seal Formation:

    • Once the pipette touches the cell membrane, release positive pressure and apply gentle suction to form a high-resistance (>1 GΩ) "giga-seal".

    • Apply a brief pulse of stronger suction to rupture the membrane patch, achieving the "whole-cell" configuration.

  • Recording:

    • Switch to voltage-clamp mode. Hold the neuron at a negative resting potential (e.g., -70 mV) where most VGCCs are closed.

    • Apply a series of depolarizing voltage steps (e.g., from -60 mV to +40 mV in 10 mV increments) to elicit inward Ca2+ currents. Record the resulting currents.

  • Drug Application:

    • Establish a stable baseline recording of Ca2+ currents using a consistent voltage-step protocol.

    • Perfuse the chamber with the external solution containing this compound.

    • After incubation, repeat the same voltage-step protocol and record the currents in the presence of the drug.

    • Analyze the data by comparing the peak current amplitude and channel activation/inactivation kinetics before and after drug application.

Experimental_Workflow_Patch_Clamp A Prepare Internal & External Solutions B Pull Glass Micropipette (4-8 MΩ) A->B D Approach Neuron & Form Giga-Seal (>1 GΩ) B->D C Identify Target Neuron Under Microscope C->D E Rupture Membrane to Achieve Whole-Cell Mode D->E F Set Voltage-Clamp & Block Na⁺/K⁺ Channels E->F G Record Baseline Ca²⁺ Currents (Voltage-Step Protocol) F->G H Perfuse with This compound G->H I Record Ca²⁺ Currents in Presence of Alverine H->I J Washout & Record Recovery (Optional) I->J K Analyze Current Amplitude & Channel Kinetics J->K

Caption: Workflow for a patch-clamp electrophysiology experiment.

Conclusion and Future Directions

This compound is a compound with a complex pharmacological profile. While its clinical use as a spasmolytic is well-established, its precise neuronal mechanisms require further elucidation. The existing evidence strongly suggests a modulatory role on L-type voltage-gated calcium channels and a clear antagonistic effect on 5-HT1A receptors. The paradoxical effect on L-type channels—inhibiting inactivation while suppressing overall evoked activity—presents a compelling area for future neuronal research.

To advance the field, dedicated studies are necessary to:

  • Quantify the effects of this compound on specific subtypes of neuronal VGCCs (L-type, N-type, T-type) across different neuronal populations (e.g., dorsal root ganglion, cortical, enteric neurons).

  • Determine the IC50 values for calcium current inhibition in neurons to understand the therapeutic window for its neuronal effects.

  • Investigate the interplay between its action on Ca2+ channels and 5-HT1A receptors to understand the net effect on neuronal excitability and neurotransmitter release.

  • Explore the impact on intracellular calcium signaling dynamics , including calcium-induced calcium release (CICR), which plays a critical role in neuronal function.

By employing the standardized protocols outlined in this guide, researchers can systematically investigate these questions and provide a clearer, more detailed understanding of this compound's role in neuromodulation.

References

Methodological & Application

Application Notes and Protocols: Alverine Citrate's Effects on Guinea Pig Detrusor Muscle In Vitro

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a detailed overview of the in vitro effects of alverine citrate on the detrusor smooth muscle of the guinea pig urinary bladder. The protocols outlined below are based on established experimental evidence and are intended for researchers, scientists, and professionals in drug development investigating the pharmacological properties of smooth muscle relaxants.

Introduction

This compound is an antispasmodic agent used to relieve cramps and spasms of the smooth muscle in the intestines and uterus.[1] In vitro studies on guinea pig detrusor smooth muscle (DSM) have revealed a paradoxical mechanism of action. This compound has been shown to enhance spontaneous contractile activity while simultaneously suppressing contractions evoked by various stimuli.[2][3] This document details the experimental procedures to replicate and investigate these effects, presents key quantitative data, and illustrates the proposed signaling pathways.

Data Summary

The following tables summarize the quantitative effects of this compound on various parameters of guinea pig detrusor muscle function.

Table 1: Effect of this compound on Spontaneous and Evoked Contractions

ParameterControlThis compound (10 µM)
Spontaneous Action Potential Frequency (min⁻¹)11.2 ± 4.318.7 ± 6.3
Suppression of High K⁺ (40 mM) Induced Contraction-Suppressed
Suppression of Acetylcholine (10 µM) Induced Contraction-Suppressed
Suppression of Electrical Field Stimulation Evoked Contraction-Suppressed

Data sourced from Hashitani et al., 2007.[2]

Table 2: Influence of Channel Modulators on this compound's Effect on Spontaneous Contractions

ConditionObservation
Charybdotoxin (50 nM) followed by Alverine (10 µM)Charybdotoxin increased contraction amplitude threefold. Subsequent addition of alverine only increased the amplitude by 20%.
Cyclopiazonic acid (10 µM)Increased frequency and amplitude of spontaneous contractions. Did not attenuate alverine-induced enhancement.
Bay K 8644 (10 µM)Did not attenuate alverine-induced enhancement of spontaneous contractions.

Data sourced from Hashitani et al., 2007.[2]

Experimental Protocols

The following protocols are designed to assess the in vitro pharmacological effects of this compound on guinea pig detrusor muscle.

Protocol 1: Tissue Preparation
  • Animal Model: Male guinea pigs.

  • Dissection: Euthanize the guinea pig and dissect the urinary bladder.

  • Tissue Isolation: Isolate small strips or single bundles of detrusor smooth muscle.

  • Mounting: Mount the isolated tissue in an organ bath containing a physiological salt solution (e.g., Krebs solution) maintained at 37°C and continuously bubbled with a 95% O₂ / 5% CO₂ gas mixture.

Protocol 2: Recording of Contractile Activity
  • Transducer Setup: Attach one end of the muscle strip to a fixed point and the other to an isometric force transducer to record contractile tension.

  • Equilibration: Allow the tissue to equilibrate for at least 60 minutes under a resting tension.

  • Spontaneous Activity: Record the spontaneous contractile activity of the detrusor muscle.

  • Evoked Contractions: Induce contractions using:

    • High Potassium Solution: Apply a solution containing a high concentration of potassium (e.g., 40 mM KCl).

    • Agonist Stimulation: Add a contractile agonist such as Acetylcholine (ACh, e.g., 10 µM).

    • Electrical Field Stimulation (EFS): Stimulate intrinsic nerves using platinum electrodes.

  • Drug Application: Introduce this compound (e.g., 10 µM) into the organ bath and record the changes in both spontaneous and evoked contractions.

Protocol 3: Measurement of Membrane Potential and Intracellular Ca²⁺
  • Microelectrode Impalement: For membrane potential recordings, impale a single smooth muscle cell with a sharp glass microelectrode.

  • Fluorescent Ca²⁺ Imaging: For intracellular calcium concentration ([Ca²⁺]i) measurements, load the tissue with a Ca²⁺-sensitive fluorescent dye (e.g., Fura-2).

  • Simultaneous Recordings: Record membrane potential, [Ca²⁺]i, and tension simultaneously to correlate electrical events, calcium signaling, and mechanical responses.

  • Data Acquisition: Use appropriate amplifiers and data acquisition systems to record and analyze the signals before and after the application of this compound.

Visualizations

Experimental Workflow for Assessing this compound Effects

G cluster_prep Tissue Preparation cluster_exp Experimental Recording cluster_analysis Data Analysis A Guinea Pig Bladder Dissection B Detrusor Muscle Strip Isolation A->B C Mounting in Organ Bath B->C D Record Spontaneous Contractions C->D E Induce Evoked Contractions (High K+, ACh, EFS) D->E F Apply this compound E->F G Record Post-Drug Activity F->G H Compare Pre- and Post-Drug Contraction Parameters G->H I Analyze Membrane Potential and [Ca²⁺]i Changes G->I

Caption: Workflow for in vitro analysis of this compound.

Proposed Signaling Pathway for this compound's Paradoxical Effects

G cluster_spontaneous Spontaneous Contraction Enhancement cluster_evoked Evoked Contraction Suppression A This compound B Inhibition of L-type Ca²⁺ Channel Inactivation A->B C Increased Ca²⁺ Influx during Action Potential B->C D Enhanced Spontaneous Contractions C->D E This compound F Inhibition of Ca²⁺ Sensitization (e.g., Rho Kinase Pathway) E->F G Decreased Contractile Protein Sensitivity to Ca²⁺ F->G H Suppressed Evoked Contractions G->H

Caption: Dual mechanism of this compound action.

Mechanism of Action

This compound's effects on guinea pig detrusor muscle are multifaceted:

  • Enhancement of Spontaneous Activity: this compound increases the frequency and amplitude of spontaneous action potentials and associated transient increases in intracellular Ca²⁺, leading to enhanced spontaneous contractions. This is thought to occur through the inhibition of the inactivation of L-type Ca²⁺ channels, which prolongs Ca²⁺ influx during an action potential.

  • Suppression of Evoked Activity: In contrast, this compound suppresses contractions induced by high potassium, acetylcholine (ACh), and electrical field stimulation. This inhibitory effect appears to be largely independent of changes in membrane potential or intracellular Ca²⁺ levels. It is hypothesized that this compound inhibits the sensitivity of the contractile proteins to Ca²⁺, potentially through the inhibition of the Rho kinase pathway. This action is similar to that of the Rho kinase inhibitor Y-27632.

The differential effects on spontaneous and evoked contractions may be due to the varying contributions of Ca²⁺-dependent and Ca²⁺-independent pathways in these two types of muscle activity. Spontaneous contractions are primarily driven by Ca²⁺ influx through L-type Ca²⁺ channels, while evoked contractions also involve Ca²⁺ sensitization pathways.

References

Application Notes and Protocols for Studying Alverine Citrate in Animal Models of Visceral Pain

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing various animal models for the preclinical evaluation of Alverine Citrate's efficacy in alleviating visceral pain. Detailed protocols for inducing visceral pain and assessing the analgesic effects of this compound are provided, along with a summary of its mechanism of action and relevant signaling pathways.

Introduction to this compound and Visceral Pain

Visceral pain, originating from internal organs, is a common and often debilitating symptom of functional gastrointestinal disorders like Irritable Bowel Syndrome (IBS).[1] this compound is a smooth muscle relaxant used to relieve abdominal pain and cramping associated with such conditions.[2][3] Its therapeutic effects are primarily attributed to its dual mechanism of action: antagonism of the 5-HT1A receptor and blockade of L-type calcium channels.[1][4]

Animal models are indispensable tools for understanding the pathophysiology of visceral pain and for the preclinical screening of novel therapeutic agents like this compound. These models aim to replicate the key features of visceral pain, such as hypersensitivity to mechanical and chemical stimuli.

Recommended Animal Models for Visceral Pain Research

Several well-established animal models can be employed to study the effects of this compound on visceral pain. The choice of model depends on the specific research question and the desired focus, whether on acute chemical-induced pain, inflammation-related hypersensitivity, or stress-induced visceral hyperalgesia.

Acetic Acid-Induced Writhing Test (Mouse)

This is a widely used and simple model for screening peripherally acting analgesics. Intraperitoneal injection of acetic acid induces a characteristic writhing response, a behavioral manifestation of visceral pain.

Trinitrobenzene Sulfonic Acid (TNBS)-Induced Colitis (Rat)

This model induces a long-lasting colonic inflammation, leading to visceral hypersensitivity that mimics inflammatory bowel disease (IBD) and post-inflammatory IBS.

Colorectal Distension (CRD) Model (Rat)

The CRD model is a reliable and reproducible method for assessing visceral sensitivity. It involves inflating a balloon in the colon or rectum and measuring the animal's pain response, typically the abdominal withdrawal reflex (AWR). This model is particularly relevant for studying the mechanical hypersensitivity characteristic of IBS.

Data Presentation: Efficacy of this compound

The following tables summarize the available quantitative data on the efficacy of this compound in preclinical models of visceral pain.

Animal Model Species Pain Induction This compound Dose Key Findings Reference
Rectal DistensionRat5-Hydroxytryptophan (5-HTP)20 mg/kg (i.p.)Suppressed 5-HTP-induced rectal hypersensitivity.
Stress-Induced HypersensitivityRatPartial Restraint Stress10 mg/kg (p.o.)Reduced stress-induced hypersensitivity to colonic distension.

Note: Further dose-response studies are warranted to establish a more comprehensive efficacy profile of this compound in various visceral pain models.

Experimental Protocols

Acetic Acid-Induced Writhing Test

Objective: To evaluate the analgesic effect of this compound on chemically-induced visceral pain.

Materials:

  • Male Swiss albino mice (20-25 g)

  • This compound

  • Acetic acid (0.6% v/v in saline)

  • Vehicle (e.g., 0.9% saline, distilled water with 0.5% Tween 80)

  • Standard analgesic (e.g., Diclofenac sodium, 10 mg/kg)

  • Syringes and needles for intraperitoneal (i.p.) and oral (p.o.) administration

  • Observation chambers

Procedure:

  • Acclimatization: Acclimatize mice to the laboratory environment for at least one week before the experiment.

  • Fasting: Fast the animals for 12-18 hours prior to the experiment, with free access to water.

  • Grouping: Randomly divide the animals into the following groups (n=6-8 per group):

    • Vehicle Control (receives vehicle)

    • This compound (various doses, e.g., 5, 10, 20 mg/kg, p.o.)

    • Positive Control (receives standard analgesic)

  • Drug Administration: Administer the vehicle, this compound, or the standard analgesic 30-60 minutes before the induction of writhing.

  • Induction of Writhing: Inject 0.1 mL/10g body weight of 0.6% acetic acid solution intraperitoneally.

  • Observation: Immediately after the acetic acid injection, place each mouse in an individual observation chamber. After a 5-minute latency period, count the number of writhes (abdominal constrictions and stretching of hind limbs) for a period of 20 minutes.

  • Data Analysis: Calculate the mean number of writhes for each group. The percentage inhibition of writhing is calculated using the following formula: % Inhibition = [(Mean writhes in control group - Mean writhes in treated group) / Mean writhes in control group] x 100

TNBS-Induced Colitis Model

Objective: To assess the effect of this compound on visceral hypersensitivity in a model of colonic inflammation.

Materials:

  • Male Sprague-Dawley rats (200-250 g)

  • Trinitrobenzene sulfonic acid (TNBS) solution (e.g., 50 mg/mL in 50% ethanol)

  • This compound

  • Vehicle

  • Anesthetic (e.g., isoflurane)

  • Flexible catheter (e.g., 8 cm long, 2 mm diameter)

  • Equipment for assessing visceral sensitivity (e.g., colorectal distension apparatus)

Procedure:

  • Acclimatization and Fasting: As described for the writhing test.

  • Induction of Colitis:

    • Anesthetize the rats.

    • Gently insert the catheter into the colon via the anus to a depth of 8 cm.

    • Slowly instill the TNBS solution (e.g., 0.5 mL).

    • Keep the rat in a head-down position for a few minutes to ensure the solution remains in the colon.

    • Control animals receive saline or the vehicle (50% ethanol) instead of the TNBS solution.

  • Post-Induction Period: Allow the animals to recover. Visceral hypersensitivity typically develops a few days after TNBS administration and can last for several weeks.

  • Drug Administration: Administer this compound or vehicle daily starting from a predetermined time point after TNBS induction.

  • Assessment of Visceral Hypersensitivity: Use the Colorectal Distension (CRD) model (see protocol 4.3) to measure the abdominal withdrawal reflex (AWR) at different time points (e.g., days 7, 14, 21 post-TNBS).

  • Data Analysis: Compare the AWR scores between the different treatment groups.

Colorectal Distension (CRD) and Abdominal Withdrawal Reflex (AWR) Assessment

Objective: To quantify visceral sensitivity in response to a mechanical stimulus.

Materials:

  • Rats with or without induced visceral hypersensitivity

  • Colorectal distension apparatus (pressure-controlled barostat)

  • Flexible balloon catheter (e.g., 5-6 cm long)

  • Lubricant

Procedure:

  • Catheter Insertion: Lightly anesthetize the rat and gently insert the lubricated balloon catheter into the descending colon and rectum, with the end of the balloon approximately 1 cm from the anus. Secure the catheter to the tail with tape.

  • Acclimatization: Allow the rat to recover from anesthesia and acclimatize to the testing environment for at least 30 minutes.

  • Distension Protocol:

    • Apply phasic colorectal distensions of increasing pressure (e.g., 20, 40, 60, 80 mmHg).

    • Each distension should last for a fixed duration (e.g., 20 seconds) with a rest period in between (e.g., 2 minutes).

  • AWR Scoring: A trained observer, blinded to the treatment, should score the behavioral response of the rat to each distension using the Abdominal Withdrawal Reflex (AWR) scale:

    • 0: No behavioral response.

    • 1: Brief head movement at the onset of the stimulus, followed by immobility.

    • 2: Contraction of abdominal muscles.

    • 3: Lifting of the abdomen off the platform.

    • 4: Body arching and lifting of the pelvic structures.

  • Data Analysis: Record the AWR score for each pressure level and calculate the mean AWR score for each group.

Signaling Pathways and Experimental Workflows

Proposed Mechanism of Action of this compound in Visceral Pain

This compound is believed to alleviate visceral pain through a dual mechanism of action. Firstly, as a 5-HT1A receptor antagonist, it can modulate serotonergic signaling pathways involved in visceral nociception. Secondly, its activity as an L-type calcium channel blocker leads to the relaxation of visceral smooth muscle, thereby reducing spasms and associated pain.

Alverine_Citrate_Mechanism cluster_0 Visceral Nociceptive Neuron cluster_1 Visceral Smooth Muscle Cell Serotonin Serotonin (5-HT) HTR1A 5-HT1A Receptor Serotonin->HTR1A Binds to Nociception Nociceptive Signaling (Pain Perception) HTR1A->Nociception Modulates Alverine1 This compound Alverine1->HTR1A Antagonizes Alverine1->Nociception Reduces Ca_Channel L-type Ca²⁺ Channel Ca_Influx Ca²⁺ Influx Ca_Channel->Ca_Influx Allows Alverine2 This compound Alverine2->Ca_Channel Blocks Contraction Muscle Contraction (Spasm) Alverine2->Contraction Reduces Ca_Influx->Contraction Leads to

Caption: Dual mechanism of this compound in visceral pain.

Experimental Workflow for Evaluating this compound

The following diagram illustrates a typical experimental workflow for assessing the efficacy of this compound in an animal model of visceral pain.

Experimental_Workflow start Start acclimatization Animal Acclimatization (1 week) start->acclimatization grouping Random Grouping (Control, Alverine Doses, Positive Control) acclimatization->grouping pain_induction Induction of Visceral Pain (e.g., Acetic Acid, TNBS) grouping->pain_induction drug_admin Drug Administration (Vehicle, this compound, Standard) pain_induction->drug_admin assessment Behavioral Assessment (Writhing Count / AWR Score) drug_admin->assessment data_analysis Data Analysis (% Inhibition / Score Comparison) assessment->data_analysis end End data_analysis->end

Caption: General experimental workflow for preclinical studies.

Signaling Pathway of L-type Calcium Channel Blockade in Smooth Muscle Relaxation

Blockade of L-type calcium channels by this compound in visceral smooth muscle cells prevents the influx of calcium ions (Ca²⁺), a critical step in the initiation of muscle contraction. This leads to muscle relaxation and alleviation of spasms.

Calcium_Channel_Pathway Depolarization Membrane Depolarization Ca_Channel L-type Ca²⁺ Channel (Voltage-gated) Depolarization->Ca_Channel Opens Ca_Influx Ca²⁺ Influx Ca_Channel->Ca_Influx Alverine This compound Alverine->Ca_Channel Blocks Relaxation Smooth Muscle Relaxation Alverine->Relaxation Calmodulin Ca²⁺-Calmodulin Complex Formation Ca_Influx->Calmodulin MLCK Myosin Light Chain Kinase (MLCK) Activation Calmodulin->MLCK Myosin_P Myosin Phosphorylation MLCK->Myosin_P Contraction Smooth Muscle Contraction (Spasm) Myosin_P->Contraction

Caption: L-type calcium channel blockade by this compound.

5-HT1A Receptor Antagonism in Visceral Pain Modulation

Serotonin (5-HT) plays a complex role in visceral pain perception. By acting as an antagonist at 5-HT1A receptors, this compound can interfere with the signaling cascades that lead to visceral hypersensitivity. The HTR1As-NR2B signaling pathway in the insular cortex has been implicated in stress-induced visceral hypersensitivity.

HTR1A_Pathway Stress Stress Serotonin_Release Increased Serotonin (5-HT) Release Stress->Serotonin_Release HTR1A 5-HT1A Receptor Serotonin_Release->HTR1A Activates NR2B_Activation NR2B Subunit Activation HTR1A->NR2B_Activation Leads to Alverine This compound Alverine->HTR1A Antagonizes Analgesia Analgesic Effect Alverine->Analgesia c_fos_Expression c-fos Expression NR2B_Activation->c_fos_Expression Visceral_Hypersensitivity Visceral Hypersensitivity c_fos_Expression->Visceral_Hypersensitivity

Caption: 5-HT1A receptor antagonism in visceral pain.

References

Application Notes and Protocols: Radioligand Binding Assay for Alverine Citrate at 5-HT1A Receptors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alverine citrate is recognized for its utility in treating functional gastrointestinal disorders.[1] Its mechanism of action includes antagonism of the 5-hydroxytryptamine-1A (5-HT1A) receptor.[1][2] The 5-HT1A receptor, a G-protein coupled receptor (GPCR), is a significant target in the development of therapeutics for neuropsychiatric conditions such as anxiety and depression. When activated, the 5-HT1A receptor couples to inhibitory G-proteins (Gi/o), leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. This application note provides a detailed protocol for a competitive radioligand binding assay to determine the binding affinity of this compound for the human 5-HT1A receptor.

5-HT1A Receptor Signaling Pathway

Activation of the 5-HT1A receptor initiates a signaling cascade that modulates neuronal excitability. The receptor's coupling to Gi/o proteins leads to the inhibition of adenylyl cyclase, reducing cAMP production. Furthermore, the Gβγ subunits can modulate ion channels, further influencing cellular signaling.

5-HT1A_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Alverine_Citrate This compound (Antagonist) 5HT1A_Receptor 5-HT1A Receptor Alverine_Citrate->5HT1A_Receptor Binds & Blocks Serotonin Serotonin (Agonist) Serotonin->5HT1A_Receptor Binds & Activates G_Protein Gi/o Protein 5HT1A_Receptor->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Inhibits cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP ATP ATP->Adenylyl_Cyclase

Figure 1: 5-HT1A Receptor Signaling Pathway.

Experimental Workflow for Radioligand Binding Assay

The following diagram illustrates the key steps in performing a competitive radioligand binding assay to determine the affinity of a test compound, such as this compound, for the 5-HT1A receptor.

Radioligand_Binding_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents (Buffers, Radioligand, Test Compound) Start->Prepare_Reagents Prepare_Membranes Prepare 5-HT1A Receptor Membrane Homogenate Prepare_Reagents->Prepare_Membranes Assay_Setup Set up Assay Plate (Total, Non-specific, Test Compound) Prepare_Membranes->Assay_Setup Incubation Incubate at 25°C for 60 min Assay_Setup->Incubation Filtration Rapid Filtration to Separate Bound and Free Ligand Incubation->Filtration Washing Wash Filters to Remove Unbound Radioligand Filtration->Washing Scintillation_Counting Quantify Radioactivity (CPM) Washing->Scintillation_Counting Data_Analysis Data Analysis (IC50 and Ki Determination) Scintillation_Counting->Data_Analysis End End Data_Analysis->End

References

Application Note and Protocol: Dissolving Alverine Citrate in DMSO

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the preparation of Alverine Citrate solutions in Dimethyl Sulfoxide (DMSO) for use in experimental settings. It includes solubility data, step-by-step instructions for creating stock and working solutions, and storage recommendations.

Introduction

This compound is a smooth muscle relaxant used for functional gastrointestinal disorders.[1][2] It functions as a 5-HT1A receptor antagonist with an IC50 of 101 nM.[1][2] For in vitro and some in vivo experiments, it is often necessary to prepare a concentrated stock solution in an organic solvent, such as DMSO, before further dilution into aqueous buffers or cell culture media. This protocol outlines the best practices for dissolving and storing this compound to ensure solution stability and experimental reproducibility.

This compound Properties

  • Appearance: Crystalline solid[3]

  • Molecular Weight: 473.6 g/mol

  • Storage (Solid): Store at 4°C for up to 4 years or -20°C for up to 3 years

Solubility Data

This compound is soluble in organic solvents like DMSO. However, reported solubility values vary across different suppliers. It is crucial to use fresh, anhydrous DMSO, as the solvent is hygroscopic and absorbed moisture can significantly reduce the solubility of the compound.

Table 1: Solubility of this compound in DMSO

Solubility (mg/mL)Molar Concentration (mM)SourceNotes
~30 mg/mL~63.3 mMCayman ChemicalN/A
≥23.68 mg/mL≥50.0 mMAPExBIO, GlpBioN/A
55 mg/mL116.1 mMTargetMolSonication is recommended.
95 mg/mL200.6 mMSelleck ChemicalsUse fresh DMSO.
100 mg/mL211.2 mMMedChemExpressRequires sonication; use fresh DMSO.

Experimental Protocols

Protocol for Preparing a Concentrated Stock Solution (e.g., 100 mM)

This protocol provides a method for preparing a 100 mM stock solution of this compound in DMSO.

Materials:

  • This compound (solid, ≥98% purity)

  • Anhydrous/fresh Dimethyl Sulfoxide (DMSO)

  • Calibrated analytical balance

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator (optional, but recommended)

  • Inert gas (e.g., argon or nitrogen) (optional)

Procedure:

  • Calculate Required Mass: To prepare 1 mL of a 100 mM stock solution, calculate the mass of this compound needed:

    • Mass (mg) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol ) × 1000 (mg/g)

    • Mass (mg) = 0.1 mol/L × 0.001 L × 473.6 g/mol × 1000 mg/g = 47.36 mg

  • Weigh Compound: Carefully weigh 47.36 mg of this compound solid and place it into a sterile vial.

  • Add Solvent: Add 1 mL of fresh, anhydrous DMSO to the vial containing the this compound.

  • Promote Dissolution:

    • Cap the vial securely and vortex thoroughly for 1-2 minutes.

    • If the solid does not fully dissolve, place the vial in a sonicator bath for 5-10 minutes. Gentle warming may also aid dissolution.

    • Visually inspect the solution to ensure no particulates are present. The solution should be clear.

  • Inert Gas Purge (Optional): For enhanced stability, the solvent can be purged with an inert gas before use, and the headspace of the vial can be flushed with the gas before sealing.

  • Storage and Aliquoting:

    • To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile microcentrifuge tubes.

    • Store the aliquots at -80°C for long-term storage (6-12 months) or at -20°C for short-term storage (1 month).

Protocol for Preparing a Working Solution for Cell Culture

This protocol describes the dilution of the DMSO stock solution into an aqueous medium for cell-based assays.

Procedure:

  • Determine Final Concentration: Decide the final concentration of this compound required for your experiment (e.g., 10 µM).

  • Calculate Dilution: Calculate the volume of stock solution needed. To prepare 1 mL of a 10 µM working solution from a 100 mM stock, a 1:10,000 dilution is required.

    • Volume of Stock = (Final Concentration × Final Volume) / Stock Concentration

    • Volume of Stock = (10 µM × 1 mL) / 100,000 µM = 0.0001 mL or 0.1 µL

  • Perform Serial Dilutions: Direct dilution of such a small volume is impractical and can lead to precipitation. A serial or stepwise dilution is recommended.

    • Step 1 (Intermediate Dilution): Prepare a 1 mM intermediate solution by diluting the 100 mM stock 1:100. Add 2 µL of the 100 mM stock solution to 198 µL of sterile cell culture medium or PBS. Mix thoroughly by gentle pipetting.

    • Step 2 (Final Dilution): Prepare the final 10 µM working solution by diluting the 1 mM intermediate solution 1:100. For example, add 10 µL of the 1 mM solution to 990 µL of cell culture medium.

  • Mixing Technique: When diluting the DMSO stock into the aqueous medium, add the stock solution dropwise while gently vortexing or mixing the medium to prevent precipitation.

  • Control Group: Always prepare a vehicle control containing the same final concentration of DMSO as the treatment group (e.g., 0.1% DMSO) to account for any effects of the solvent on the cells. The final DMSO concentration in cell culture should typically be kept below 0.5%.

Signaling Pathways and Workflows

The following diagrams illustrate the experimental workflow for solution preparation.

G Workflow for this compound Solution Preparation cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation weigh 1. Weigh Alverine Citrate Solid add_dmso 2. Add Anhydrous DMSO weigh->add_dmso dissolve 3. Vortex / Sonicate to Dissolve add_dmso->dissolve aliquot 4. Aliquot for Storage dissolve->aliquot store 5. Store at -80°C aliquot->store thaw 6. Thaw Stock Aliquot store->thaw For Experiment intermediate 7. Prepare Intermediate Dilution in Medium thaw->intermediate final_dilution 8. Prepare Final Working Solution intermediate->final_dilution apply_cells 9. Apply to Experiment final_dilution->apply_cells

Caption: Workflow for preparing this compound stock and working solutions.

Disclaimer: This protocol is intended for research use only. Users should consult the complete Safety Data Sheet (SDS) for this compound before handling and wear appropriate personal protective equipment. Experimental conditions may need to be optimized for specific applications.

References

Application Notes and Protocols for Alverine Citrate in Experimental Models of Irritable Bowel Syndrome (IBS)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alverine citrate is a smooth muscle relaxant that has been investigated for its therapeutic potential in irritable bowel syndrome (IBS).[1] Its mechanism of action involves a multi-faceted approach, targeting key pathophysiological features of IBS such as visceral hypersensitivity and altered intestinal motility.[2] These application notes provide detailed protocols for utilizing this compound in established preclinical models of IBS, enabling researchers to effectively evaluate its pharmacological effects.

Mechanism of Action

This compound's primary mechanism of action is twofold: antagonism of the 5-HT1A serotonin receptor and blockade of L-type calcium channels in intestinal smooth muscle.[3][4] Serotonin (5-HT) is a key neurotransmitter in the gut, and its dysregulation is implicated in the visceral hypersensitivity characteristic of IBS.[3] By acting as a 5-HT1A receptor antagonist, this compound can modulate serotonergic signaling, thereby reducing pain perception. Additionally, its ability to block L-type calcium channels leads to the relaxation of intestinal smooth muscle, addressing the abdominal cramping and irregular motility associated with IBS.

Key Signaling Pathways

The signaling pathways influenced by this compound are central to its therapeutic effects in IBS models.

Alverine_Citrate_Signaling_Pathway cluster_0 Serotonergic Pathway cluster_1 Calcium Channel Pathway Serotonin Serotonin 5-HT1A_Receptor 5-HT1A Receptor Serotonin->5-HT1A_Receptor Binds to Neuronal_Excitation Decreased Neuronal Excitation & Pain Signaling 5-HT1A_Receptor->Neuronal_Excitation L_type_Ca_Channel L-type Ca2+ Channel Ca_Influx Reduced Ca2+ Influx L_type_Ca_Channel->Ca_Influx Smooth_Muscle_Relaxation Smooth Muscle Relaxation Ca_Influx->Smooth_Muscle_Relaxation Alverine_Citrate This compound Alverine_Citrate->5-HT1A_Receptor Antagonizes (IC50 = 101 nM) Alverine_Citrate->L_type_Ca_Channel Blocks

This compound's dual mechanism of action.

Data Presentation: Efficacy of this compound

The following tables summarize the quantitative data on the efficacy of this compound in preclinical models of IBS.

Table 1: Effect of this compound on Visceral Hypersensitivity in a Rat Model of Rectal Hyperalgesia

This study utilized a model of rectal hyperalgesia induced by 5-hydroxytryptophan (5-HTP), a precursor to serotonin, to assess the antinociceptive properties of this compound. Visceral sensitivity was quantified by counting the number of abdominal contractions in response to rectal distension at various volumes.

Treatment GroupRectal Distension VolumeMean Number of Abdominal Contractions (per 5 min)
Control0.4 mL3.5 ± 1.4
5-HTP0.4 mL10.9 ± 2.2
5-HTP + this compound (20 mg/kg, i.p.)0.4 mL3.6 ± 0.9
Control1.6 mLNot specified
5-HTP1.6 mLNot specified
5-HTP + this compound (20 mg/kg, i.p.)1.6 mLSignificantly reduced from 5-HTP group

Data adapted from Coelho et al. (2001).

Table 2: In Vitro Receptor Binding Affinity of this compound
ReceptorBinding Affinity (IC50)
5-HT1A101 nM

Data from commercial supplier MedChemExpress.

Experimental Protocols

Protocol 1: Induction of a Post-Inflammatory IBS Model using Trinitrobenzene Sulfonic Acid (TNBS)

This protocol describes the induction of a chronic colitis model in rodents, which mimics the post-inflammatory state observed in a subset of IBS patients.

TNBS_Protocol_Workflow Start Start Animal_Acclimatization Animal Acclimatization (e.g., 1 week) Start->Animal_Acclimatization Baseline_Measurements Baseline Measurements (Body weight, stool consistency) Animal_Acclimatization->Baseline_Measurements TNBS_Induction TNBS Induction (Intra-rectal administration) Baseline_Measurements->TNBS_Induction Monitoring Daily Monitoring (Body weight, clinical signs) TNBS_Induction->Monitoring Treatment_Initiation Initiate this compound Treatment (or vehicle) Monitoring->Treatment_Initiation Endpoint_Assessment Endpoint Assessment (Visceral sensitivity, motility, histology) Treatment_Initiation->Endpoint_Assessment End End Endpoint_Assessment->End

Workflow for TNBS-induced colitis model.

Materials:

  • Male Wistar rats (180-220g)

  • 2,4,6-Trinitrobenzene sulfonic acid (TNBS) solution (e.g., 5% w/v in water)

  • Ethanol (50%)

  • Catheter (e.g., 8 cm long, 2 mm diameter)

  • Anesthesia (e.g., isoflurane)

Procedure:

  • Animal Preparation: Acclimatize rats for at least one week before the experiment. House them in a controlled environment with free access to food and water.

  • Fasting: Fast the rats for 24 hours with free access to water before TNBS administration.

  • Anesthesia: Anesthetize the rats using a suitable anesthetic agent.

  • TNBS Administration:

    • Prepare the TNBS solution by diluting it with an equal volume of 50% ethanol to a final concentration of 10-50 mg/mL.

    • Gently insert a catheter intra-rectally to a depth of 8 cm from the anus.

    • Slowly infuse 0.25 mL of the TNBS solution into the colon.

    • Keep the rat in a head-down position for a few minutes to prevent leakage of the solution.

  • Post-Induction Monitoring:

    • Monitor the animals daily for clinical signs of colitis, including body weight loss, stool consistency, and the presence of blood in the feces.

    • Colitis is typically established within 2-3 days post-induction.

  • This compound Administration:

    • Prepare this compound solution in a suitable vehicle (e.g., saline).

    • Administer this compound at the desired dose (e.g., 10-20 mg/kg) via the chosen route (e.g., intraperitoneal or oral gavage) according to the experimental design.

Protocol 2: Assessment of Visceral Sensitivity using Colorectal Distension (CRD)

This protocol is a standard method for quantifying visceral pain in conscious rodents by measuring the visceromotor response (VMR) to mechanical distension of the colorectum.

Materials:

  • Distension balloon (e.g., made from a latex balloon attached to a flexible catheter)

  • Pressure transducer and inflation system

  • Electromyography (EMG) recording system with electrodes

  • Restraining device

Procedure:

  • Electrode Implantation (if applicable): For EMG recordings, surgically implant bipolar electrodes into the abdominal musculature (e.g., external oblique) several days before the CRD procedure to allow for recovery.

  • Animal Habituation: On the day of the experiment, habituate the rat to the restraining device for a period of time (e.g., 30-60 minutes).

  • Balloon Insertion:

    • Lubricate the balloon catheter with a surgical lubricant.

    • Gently insert the balloon into the colorectum to a depth of approximately 6 cm from the anus.

    • Secure the catheter to the tail to prevent expulsion.

  • Colorectal Distension:

    • Allow the animal to adapt for a period after balloon insertion.

    • Perform graded colorectal distension by inflating the balloon to specific pressures (e.g., 20, 40, 60, 80 mmHg) for a set duration (e.g., 10-20 seconds) with a rest period between each distension.

  • Data Acquisition:

    • Record the visceromotor response, which can be quantified by:

      • Abdominal Withdrawal Reflex (AWR): A semi-quantitative scoring of behavioral responses (e.g., slight abdominal muscle contraction, arching of the back).

      • Electromyography (EMG): Recording and quantifying the electrical activity of the abdominal muscles.

  • Data Analysis:

    • Calculate the mean AWR score or the integrated EMG activity for each distension pressure.

    • Compare the responses between the this compound-treated group and the vehicle control group.

Protocol 3: Assessment of Intestinal Motility using the Charcoal Meal Transit Assay

This protocol provides a straightforward method to assess the effect of this compound on whole-gut transit time.

Materials:

  • Charcoal meal (e.g., 5-10% activated charcoal in 10% gum acacia)

  • Oral gavage needle

  • Ruler

Procedure:

  • Animal Preparation and Fasting: Fast mice or rats for a defined period (e.g., 12-18 hours) with free access to water to ensure an empty gastrointestinal tract.

  • This compound Administration: Administer this compound or vehicle at the desired dose and route.

  • Charcoal Meal Administration: At a predetermined time after drug administration (e.g., 30-60 minutes), administer a fixed volume of the charcoal meal via oral gavage (e.g., 0.2-0.5 mL for mice, 1-2 mL for rats).

  • Euthanasia and Dissection: After a specific time (e.g., 20-30 minutes), humanely euthanize the animal.

  • Measurement:

    • Carefully dissect the small intestine from the pyloric sphincter to the cecum.

    • Measure the total length of the small intestine.

    • Measure the distance traveled by the charcoal meal from the pyloric sphincter to the leading edge of the charcoal.

  • Data Analysis:

    • Calculate the percentage of intestinal transit using the following formula:

      • % Transit = (Distance traveled by charcoal / Total length of small intestine) x 100

    • Compare the mean percentage of transit between the this compound-treated and vehicle control groups.

Conclusion

The protocols and data presented in these application notes provide a framework for the preclinical evaluation of this compound in the context of IBS. By utilizing these standardized models, researchers can further elucidate the therapeutic potential of this compound and its underlying mechanisms of action in alleviating the symptoms of this complex gastrointestinal disorder.

References

Alverine Citrate In Vivo Administration in Rodent Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo administration of Alverine Citrate in various rodent models, summarizing key findings and detailing experimental protocols. This document is intended to serve as a practical guide for researchers investigating the pharmacological properties of this compound.

Applications of this compound in Rodent Models

This compound has been investigated in rodent models for a range of therapeutic applications, primarily focusing on its effects on smooth muscle, visceral sensitivity, anxiety, and inflammation.

  • Smooth Muscle Relaxation: Traditionally known as a smooth muscle relaxant, this compound has been studied for its effects on gastrointestinal and urinary tract smooth muscles. It is thought to act directly on the muscle, causing it to relax.[1] Interestingly, some research suggests a paradoxical effect where it may enhance spontaneous smooth muscle activity while suppressing evoked contractions.[2][3][4] This dual action is attributed to its potential to increase Ca2+ influx during action potentials by inhibiting the inactivation of L-type Ca2+ channels, while also potentially reducing the sensitivity of contractile proteins to Ca2+.[2]

  • Visceral Hypersensitivity: this compound has shown efficacy in rodent models of visceral hypersensitivity, a key symptom of Irritable Bowel Syndrome (IBS). Its mechanism in this context is linked to its antagonism of the 5-HT1A receptor. Studies have demonstrated its ability to reduce abdominal contractions in response to rectal distension in rats.

  • Anxiolytic Effects: Research in mouse models of anxiety has revealed the anxiolytic-like effects of this compound. Administered intraperitoneally, it has been shown to increase exploratory behavior in validated anxiety tests such as the elevated plus-maze and light/dark box. These effects are also suggested to be mediated through its 5-HT1A receptor antagonist activity.

  • Anti-Inflammatory Activity: this compound has demonstrated anti-inflammatory properties in a mouse model of HCl/EtOH-induced gastritis. Its mechanism of action in this context involves the inhibition of the NF-κB signaling pathway by targeting Src. This leads to a reduction in the expression of pro-inflammatory mediators.

Quantitative Data Summary

The following tables summarize the quantitative data from key in vivo studies on this compound in rodent models.

Table 1: Effects of this compound on Visceral Hypersensitivity in Rats

ParameterRodent ModelThis compound DoseAdministration RouteEffectReference
Number of abdominal contractions in response to rectal distension5-HTP-induced rectal hyperalgesia20 mg/kgIntraperitoneal (i.p.)Suppressed the effect of 5-HTP
Number of abdominal contractions in response to rectal distension8-OH-DPAT-induced rectal hyperalgesia75 µ g/rat Intracerebroventricular (i.c.v.)Reduced 8-OH-DPAT-induced enhancement
Stress-induced colonic hypersensitivity to distensionAcute restraint stress10 mg/kgOral (p.o.)Reduced hypersensitivity

Table 2: Anxiolytic-like Effects of this compound in Mice

TestThis compound Dose (i.p.)Key FindingsReference
Elevated Plus-Maze (EPM)15-20 mg/kgSignificantly increased open arm activity
Light/Dark (L/D) Test15-20 mg/kgSignificantly increased exploration in the light chamber
Hole-Board (HB) Test15-20 mg/kgSignificantly increased exploratory behavior
Marble Burying (MB) Test15-20 mg/kgSignificantly reduced marble burying behavior

Table 3: Anti-Inflammatory Effects of this compound in Mice

ModelThis compound DoseAdministration RouteKey FindingsReference
HCl/EtOH-induced gastritis100 and 200 mg/kgOral (p.o.)Ameliorated ulcerative lesions in a dose-dependent manner; Reduced iNOS and TNF-α mRNA levels in stomach tissue

Experimental Protocols

This section provides detailed methodologies for key experiments involving the in vivo administration of this compound in rodent models.

Preparation of this compound for In Vivo Administration

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • Polyethylene glycol 300 (PEG300)

  • Tween-80

  • Saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Protocol for Intraperitoneal (i.p.) Injection:

  • Stock Solution Preparation: Prepare a stock solution of this compound in DMSO. For example, a 100 mM stock solution can be prepared. Ensure the powder is completely dissolved.

  • Vehicle Preparation: A common vehicle for i.p. injection is a mixture of DMSO, PEG300, Tween-80, and saline. A typical ratio is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.

  • Working Solution Preparation:

    • Calculate the required volume of the this compound stock solution based on the desired final concentration and injection volume.

    • In a sterile tube, add the required volume of the stock solution.

    • Sequentially add the vehicle components (PEG300, Tween-80, and then saline), vortexing after each addition to ensure a homogenous solution.

    • The final concentration of DMSO should be kept low (typically below 10%) to minimize toxicity.

  • Administration: Administer the prepared solution to the rodent via intraperitoneal injection at the desired dosage (e.g., 5-20 mg/kg for anxiety studies in mice).

Protocol for Oral (p.o.) Gavage:

  • Suspension Preparation: For oral administration, this compound can be prepared as a suspension in a vehicle like 0.5% carboxymethylcellulose sodium (CMC-Na).

  • Procedure:

    • Weigh the required amount of this compound powder.

    • Triturate the powder with a small amount of the vehicle to form a paste.

    • Gradually add the remaining vehicle while mixing to achieve the desired final concentration and a homogenous suspension.

  • Administration: Administer the suspension to the rodent using an appropriate gavage needle.

Visceral Hypersensitivity Model: Rectal Distension in Rats

This protocol is adapted from studies investigating the effect of this compound on visceral pain.

Materials:

  • Male Wistar rats (200-250 g)

  • This compound solution (prepared for i.p. or i.c.v. administration)

  • Rectal distension balloon (e.g., 2 cm long, made from a latex condom) attached to a catheter

  • Barostat or pressure transducer connected to a syringe pump

  • Restraining device

  • Electromyography (EMG) electrodes and recording system (optional)

Protocol:

  • Animal Preparation:

    • Fast the rats overnight with free access to water to empty the distal colon.

    • On the day of the experiment, lightly anesthetize the rat (e.g., with isoflurane).

  • Balloon Insertion:

    • Gently insert the lubricated balloon catheter into the rectum, with the end of the balloon positioned approximately 1 cm from the anus.

    • Secure the catheter to the tail with tape.

  • Acclimation: Allow the rat to recover from anesthesia and acclimate to the restraining device for at least 30 minutes.

  • Drug Administration: Administer this compound or vehicle at the predetermined time before the distension procedure. For example, 20 mg/kg i.p.

  • Rectal Distension and Measurement:

    • Gradually inflate the balloon with air or water at predefined pressures (e.g., 20, 40, 60, 80 mmHg) for a set duration (e.g., 20 seconds), with a rest period between each distension.

    • Visually count the number of abdominal wall contractions during each distension period. This serves as an index of visceral pain.

    • Alternatively, record EMG activity from the abdominal muscles as a more quantitative measure of the visceromotor response.

  • Data Analysis: Compare the number of abdominal contractions or the EMG response between the this compound-treated and vehicle-treated groups.

Anxiety Model: Elevated Plus-Maze (EPM) Test in Mice

This protocol is based on studies evaluating the anxiolytic effects of this compound.

Materials:

  • Male Swiss albino mice (20-25 g)

  • This compound solution (prepared for i.p. administration)

  • Elevated plus-maze apparatus (two open arms and two closed arms, elevated from the floor)

  • Video camera and tracking software

Protocol:

  • Animal Acclimation:

    • House the mice in the experimental room for at least 1 hour before testing to acclimate to the new environment.

  • Drug Administration:

    • Administer this compound (5, 10, 15, or 20 mg/kg, i.p.) or vehicle to the mice.

    • Allow a 30-minute absorption period before starting the test.

  • EPM Test:

    • Gently place the mouse in the center of the EPM, facing one of the open arms.

    • Allow the mouse to freely explore the maze for 5 minutes.

    • Record the session using a video camera positioned above the maze.

  • Data Analysis:

    • Using the video recording or tracking software, score the following parameters:

      • Time spent in the open arms and closed arms.

      • Number of entries into the open arms and closed arms.

    • Calculate the percentage of time spent in the open arms and the percentage of open arm entries. An increase in these parameters is indicative of an anxiolytic effect.

Anti-Inflammatory Model: HCl/EtOH-Induced Gastritis in Mice

This protocol is derived from a study investigating the anti-inflammatory effects of Alverine.

Materials:

  • Male ICR mice (6-8 weeks old)

  • Alverine solution (prepared for oral administration)

  • HCl/Ethanol solution (e.g., 150 mM HCl in 60% ethanol)

  • Dissection tools

  • Formalin or other fixative for histology

Protocol:

  • Animal Pre-treatment:

    • Fast the mice for 18-24 hours before the experiment, with free access to water.

    • Administer Alverine (e.g., 100 or 200 mg/kg, p.o.) or vehicle to the mice.

  • Induction of Gastritis:

    • One hour after the final drug administration, orally administer the HCl/EtOH solution (e.g., 0.1 mL/10 g body weight) to induce gastric lesions.

  • Tissue Collection and Evaluation:

    • One hour after the HCl/EtOH administration, euthanize the mice.

    • Excise the stomachs and open them along the greater curvature.

    • Gently rinse the stomachs with saline to remove gastric contents.

    • Macroscopically examine the gastric mucosa for lesions. The ulcer index can be calculated based on the number and severity of the lesions.

    • Collect stomach tissue for further analysis, such as:

      • Histopathology: Fix the tissue in formalin for histological examination of inflammation and tissue damage.

      • Biochemical assays: Homogenize the tissue to measure levels of inflammatory markers like iNOS and TNF-α via qPCR or ELISA.

  • Data Analysis: Compare the ulcer index, histological scores, and inflammatory marker levels between the Alverine-treated and control groups.

Visualization of Pathways and Workflows

Signaling Pathway: this compound's Anti-Inflammatory Action

The following diagram illustrates the proposed signaling pathway for the anti-inflammatory effects of this compound.

Alverine_Anti_Inflammatory_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds Src Src TLR4->Src activates IKK IKK Src->IKK activates IκBα IκBα IKK->IκBα phosphorylates (leading to degradation) NFκB NF-κB IκBα->NFκB inhibits NFκB_n NF-κB NFκB->NFκB_n translocates Alverine This compound Alverine->Src inhibits DNA DNA NFκB_n->DNA binds Inflammatory_Genes Pro-inflammatory Genes (iNOS, TNF-α) DNA->Inflammatory_Genes promotes transcription

Caption: this compound's anti-inflammatory signaling pathway.

Experimental Workflow: Visceral Hypersensitivity Assessment

The following diagram outlines the experimental workflow for assessing the effect of this compound on visceral hypersensitivity in rats.

Visceral_Hypersensitivity_Workflow start Start animal_prep Animal Preparation (Fasting, Anesthesia) start->animal_prep balloon_insertion Rectal Balloon Insertion animal_prep->balloon_insertion acclimation Acclimation in Restrainer balloon_insertion->acclimation drug_admin Drug Administration (this compound or Vehicle) acclimation->drug_admin distension Graded Rectal Distension drug_admin->distension measurement Measure Abdominal Contractions (or EMG activity) distension->measurement data_analysis Data Analysis measurement->data_analysis end End data_analysis->end

Caption: Workflow for visceral hypersensitivity assessment.

Experimental Workflow: Anxiolytic Effect Evaluation

This diagram shows the workflow for evaluating the anxiolytic-like effects of this compound using the Elevated Plus-Maze test.

Anxiolytic_Workflow start Start animal_acclimation Mouse Acclimation to Experimental Room start->animal_acclimation drug_admin Drug Administration (i.p.) (this compound or Vehicle) animal_acclimation->drug_admin absorption 30 min Absorption Period drug_admin->absorption epm_test Elevated Plus-Maze Test (5 min exploration) absorption->epm_test recording Video Recording of Session epm_test->recording data_analysis Data Analysis (Time in open arms, etc.) recording->data_analysis end End data_analysis->end

Caption: Workflow for anxiolytic effect evaluation.

References

Application Note: High-Throughput Quantification of Alverine Citrate and its Metabolites in Human Plasma using LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Alverine citrate is a smooth muscle relaxant commonly prescribed for the treatment of functional gastrointestinal disorders such as irritable bowel syndrome (IBS).[1][2] It primarily acts by directly relaxing smooth muscle and modulating serotonin receptors.[1][3] Following oral administration, alverine is rapidly and extensively metabolized, with its primary active metabolite being para-hydroxy alverine (also known as monohydroxy alverine).[4] Accurate and sensitive bioanalytical methods are crucial for pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring of alverine and its metabolites.

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of alverine and its major metabolites in human plasma. The described protocol offers high selectivity, sensitivity, and throughput, making it suitable for clinical research and drug development applications.

Metabolic Pathway

Alverine undergoes significant first-pass metabolism. The primary metabolic pathway involves hydroxylation to form the pharmacologically active metabolite, para-hydroxy alverine. Further metabolism can occur, leading to the formation of other secondary metabolites such as N-desethyl alverine. The major circulating moiety related to alverine is its hydroxylated metabolite.

Metabolism Alverine This compound Metabolite1 para-Hydroxy Alverine (Active Metabolite) Alverine->Metabolite1 Hydroxylation Metabolite2 N-Desethyl Alverine Alverine->Metabolite2 N-Dealkylation Metabolite3 4-Hydroxy Alverine Glucuronide Metabolite1->Metabolite3 Glucuronidation

Caption: Metabolic pathway of this compound.

Experimental Protocols

Materials and Reagents
  • Reference Standards: this compound, para-Hydroxy Alverine, and Alverine-d5 (Internal Standard).

  • Solvents: HPLC-grade acetonitrile and methanol.

  • Reagents: Formic acid, ammonium formate, and ultrapure water.

  • Biological Matrix: Drug-free human plasma.

  • Solid Phase Extraction (SPE) Cartridges: Phenomenex Strata-X or Waters Oasis HLB.

Instrumentation
  • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) system capable of binary gradient elution.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with a positive electrospray ionization (ESI) source.

Standard Solutions and Quality Control Sample Preparation
  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of alverine, para-hydroxy alverine, and the internal standard (IS), alverine-d5, in methanol.

  • Working Standard Solutions: Prepare serial dilutions of the stock solutions in a mixture of methanol and water (50:50, v/v) to create calibration curve standards and quality control (QC) samples.

  • Spiking: Spike the working standard solutions into drug-free human plasma to achieve the desired concentrations for the calibration curve and QC samples.

Sample Preparation: Solid-Phase Extraction (SPE)

The sample preparation workflow is designed to efficiently extract the analytes from the plasma matrix while minimizing interferences.

SPE_Workflow start Start: Plasma Sample (150 µL) add_is Add Internal Standard (Alverine-d5) start->add_is vortex Vortex Mix add_is->vortex load Load Sample onto SPE Cartridge vortex->load condition Condition SPE Cartridge (Methanol then Water) condition->load wash1 Wash with 2% Formic Acid in Water load->wash1 wash2 Wash with 20% Methanol in Water wash1->wash2 elute Elute with Methanol wash2->elute evaporate Evaporate to Dryness (Nitrogen Stream) elute->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject

Caption: Solid-Phase Extraction (SPE) Workflow.

Protocol:

  • To 150 µL of plasma sample, add the internal standard solution.

  • Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of ultrapure water.

  • Load the plasma sample onto the conditioned SPE cartridge.

  • Wash the cartridge with 1 mL of 2% formic acid in water, followed by 1 mL of 20% methanol in water.

  • Dry the cartridge under vacuum for 1-2 minutes.

  • Elute the analytes with 1 mL of methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject an aliquot into the LC-MS/MS system.

LC-MS/MS Method

Liquid Chromatography Conditions:

ParameterValue
Column Symmetry Shield RP18 (150 mm x 3.9 mm, 5 µm) or equivalent
Mobile Phase A 10 mM Ammonium Formate in Water, pH 6.2
Mobile Phase B Acetonitrile
Flow Rate 0.9 mL/min
Injection Volume 5.0 µL
Column Temp. 40 °C
Elution Isocratic: 65% B
Run Time Approximately 3-4 minutes

Mass Spectrometry Conditions:

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Ion Spray Voltage 2200 V
Turbo Heater Temp. 500 °C
Curtain Gas 30 psi
Gas 1 (Nebulizer) 40 psi
Gas 2 (Turbo) 60 psi
Collision Gas (CAD) 7 psi
Detection Mode Multiple Reaction Monitoring (MRM)

MRM Transitions:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Alverine 282.391.036
para-Hydroxy Alverine 298.2107.036
Alverine-d5 (IS) 287.391.036

Data Presentation and Performance Characteristics

The method was validated according to regulatory guidelines. The following tables summarize the quantitative performance of the assay.

Table 1: Calibration Curve Linearity

AnalyteCalibration Range (pg/mL)Correlation Coefficient (r²)
Alverine 15.0 – 15,000> 0.99
para-Hydroxy Alverine 30.0 – 15,000> 0.99

Table 2: Precision and Accuracy

AnalyteQC LevelConcentration (pg/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%)
Alverine LQC45.0< 5%< 5%94.0 - 96.0
MQC4800< 5%< 5%94.0 - 96.0
HQC12000< 5%< 5%94.0 - 96.0
para-Hydroxy Alverine LQC90.0< 5%< 5%94.0 - 96.0
MQC4800< 5%< 5%94.0 - 96.0
HQC12000< 5%< 5%94.0 - 96.0
Data is representative of typical performance as reported in the literature.

Table 3: Recovery and Matrix Effect

AnalyteMean Recovery (%)IS-Normalized Matrix Factor
Alverine 80.60.982 - 1.009
para-Hydroxy Alverine 81.30.982 - 1.009
Data is representative of typical performance as reported in the literature.

Conclusion

The LC-MS/MS method described provides a sensitive, specific, and high-throughput solution for the simultaneous quantification of alverine and its primary active metabolite, para-hydroxy alverine, in human plasma. The use of solid-phase extraction for sample cleanup and a deuterated internal standard ensures high recovery and mitigates matrix effects, leading to reliable and accurate results. This method is well-suited for pharmacokinetic and bioequivalence studies, contributing to the further clinical development and understanding of this compound.

References

Application Notes and Protocols: Cellular Thermal Shift Assay (CETSA) for the Identification of Alverine Citrate Targets

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical technique used to validate and identify the protein targets of a ligand (e.g., a small molecule drug) within a complex cellular environment. The principle of CETSA is based on the ligand-induced stabilization of a target protein to thermal denaturation. When a ligand binds to its target protein, the resulting complex is often more resistant to heat-induced unfolding and aggregation. This change in thermal stability can be detected and quantified, providing evidence of direct target engagement in physiologically relevant settings such as intact cells or tissue lysates.

Alverine Citrate is a drug primarily used for its antispasmodic effects in functional gastrointestinal disorders. Its mechanism of action is understood to involve the relaxation of smooth muscles through the modulation of serotonin receptors and inhibition of calcium influx.[1] Recent studies have also shed light on its anti-inflammatory properties, suggesting a broader therapeutic potential.[2] Notably, a study by Lee et al. (2020) successfully employed CETSA to identify the proto-oncogene tyrosine-protein kinase Src as a direct target of Alverine in the context of its anti-inflammatory activity.[1][2]

These application notes provide a detailed protocol for utilizing CETSA to identify and validate the cellular targets of this compound, with a specific focus on Src kinase.

Signaling Pathway of a Known this compound Target: Src Kinase

Alverine has been shown to exert anti-inflammatory effects by directly targeting Src kinase, a key component of the NF-κB signaling pathway.[2] By binding to Src, Alverine inhibits its phosphorylation and activation, which in turn suppresses the downstream signaling cascade that leads to the production of inflammatory mediators.

Alverine_Src_Pathway Alverine This compound Src Src Kinase Alverine->Src Inhibition p85 p85 Src->p85 Phosphorylation AKT AKT p85->AKT Activation IkappaBalpha IκBα AKT->IkappaBalpha Phosphorylation (leading to degradation) NFkappaB NF-κB (p65/p50) IkappaBalpha->NFkappaB Inhibition Nucleus Nucleus NFkappaB->Nucleus Translocation Inflammatory_Genes Inflammatory Gene Expression Nucleus->Inflammatory_Genes Transcription

Caption: this compound's inhibitory effect on the Src-mediated NF-κB signaling pathway.

Experimental Workflow for CETSA

The general workflow for a CETSA experiment involves several key steps, from cell treatment to data analysis. This process is designed to determine the thermal stability of a target protein in the presence and absence of a ligand.

CETSA_Workflow cluster_prep Sample Preparation cluster_heat Thermal Challenge cluster_analysis Protein Analysis Cell_Culture 1. Cell Culture Drug_Treatment 2. This compound Treatment Cell_Culture->Drug_Treatment Cell_Harvest 3. Cell Harvest & Resuspension Drug_Treatment->Cell_Harvest Aliquoting 4. Aliquot Cell Suspension Cell_Harvest->Aliquoting Heat_Challenge 5. Heat Treatment (Temperature Gradient) Aliquoting->Heat_Challenge Lysis 6. Cell Lysis Heat_Challenge->Lysis Centrifugation 7. Separation of Soluble & Aggregated Proteins Lysis->Centrifugation Protein_Quant 8. Protein Quantification & Western Blot Centrifugation->Protein_Quant

Caption: General experimental workflow for the Cellular Thermal Shift Assay (CETSA).

Detailed Experimental Protocols

CETSA Melt Curve Protocol

This protocol aims to determine the melting temperature (Tm) of the target protein and how it shifts upon this compound binding.

a. Cell Culture and Treatment:

  • Culture a suitable cell line (e.g., HEK293T or RAW264.7) in appropriate media until they reach 80-90% confluency.

  • Treat the cells with either a vehicle control (e.g., DMSO) or a predetermined concentration of this compound (e.g., 200 µM, based on previous studies) for a specified incubation time (e.g., 1-2 hours) at 37°C.

b. Cell Harvesting and Preparation:

  • Harvest the cells by scraping or trypsinization.

  • Wash the cells with ice-cold PBS and centrifuge to obtain a cell pellet.

  • Resuspend the cell pellet in a suitable buffer (e.g., PBS supplemented with protease inhibitors) to a final concentration of approximately 1-5 x 10^7 cells/mL.

c. Heat Challenge:

  • Aliquot the cell suspension into PCR tubes for each temperature point.

  • Heat the aliquots at a range of temperatures (e.g., 40°C to 70°C in 3-5°C increments) for 3 minutes using a thermal cycler.

  • Immediately cool the samples to 4°C for 3 minutes.

d. Protein Extraction:

  • Lyse the cells by subjecting them to three freeze-thaw cycles (liquid nitrogen and a 25°C water bath).

  • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

e. Protein Analysis:

  • Carefully collect the supernatant containing the soluble protein fraction.

  • Determine the protein concentration of each sample using a standard protein assay (e.g., BCA assay).

  • Normalize the protein concentrations of all samples.

  • Analyze the samples by Western blotting using a primary antibody specific for the target protein (e.g., anti-Src).

  • Quantify the band intensities using densitometry software.

Isothermal Dose-Response (ITDR) CETSA Protocol

This protocol is used to determine the potency of this compound in stabilizing its target protein at a fixed temperature.

a. Cell Culture and Treatment:

  • Culture and harvest cells as described in the melt curve protocol.

  • Treat cell aliquots with a range of this compound concentrations (e.g., 0.1 µM to 200 µM) and a vehicle control for 1-2 hours at 37°C.

b. Heat Challenge:

  • Heat all samples at a single, fixed temperature (determined from the melt curve experiment to be in the steep part of the denaturation curve for the target protein, e.g., 57°C for Src) for 3 minutes, followed by cooling to 4°C.

c. Protein Extraction and Analysis:

  • Follow the same protein extraction and Western blot analysis steps as described in the melt curve protocol.

Data Presentation

Quantitative data from CETSA experiments should be organized to clearly demonstrate the effect of this compound on the thermal stability of its target proteins.

Table 1: CETSA Melt Curve Data for Src Kinase

Temperature (°C)Relative Band Intensity (Vehicle Control)Relative Band Intensity (200 µM this compound)
401.001.00
450.981.00
500.950.98
540.800.95
570.500.85
600.200.65
650.050.30
700.000.10

Note: Data are hypothetical and for illustrative purposes, based on the qualitative findings that Src was more stable at 57°C and 60°C in the presence of Alverine.

Table 2: Isothermal Dose-Response (ITDR) CETSA Data for Src Kinase at 57°C

This compound (µM)Relative Band Intensity
0 (Vehicle)0.50
10.55
100.65
500.78
1000.82
2000.85

Note: Data are hypothetical and for illustrative purposes.

Conclusion

The Cellular Thermal Shift Assay is a valuable tool for the identification and validation of protein targets for small molecules like this compound. The protocols outlined in these application notes provide a framework for researchers to investigate the direct engagement of this compound with its cellular targets, such as Src kinase. By systematically applying the melt curve and isothermal dose-response formats of CETSA, it is possible to gain crucial insights into the molecular mechanisms of action of this compound and to guide further drug development efforts. The successful application of CETSA can bridge the gap between in vitro activity and cellular efficacy, providing a more comprehensive understanding of a compound's pharmacological profile.

References

Troubleshooting & Optimization

Alverine Citrate Solubility in Aqueous Buffers: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility of alverine citrate in aqueous buffers. The following sections offer troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to facilitate successful experimental design and execution.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of this compound in standard aqueous buffers?

A1: this compound is described as being slightly soluble in water.[1] Its solubility in phosphate-buffered saline (PBS) at pH 7.2 is approximately 1 mg/mL.[2] One study has reported the complete solubility of the highest dose of this compound in media with a pH range of 1.2 to 6.8, suggesting that its aqueous solubility is pH-dependent.[3]

Q2: How does pH influence the solubility of this compound?

Q3: What are suitable organic solvents for preparing stock solutions of this compound?

A3: this compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and dimethylformamide (DMF) at approximately 30 mg/mL.[2] It is also slightly soluble in ethanol. For in vivo experiments, a common formulation involves an initial dissolution in DMSO, followed by dilution with other vehicles like PEG300, Tween 80, and saline.

Q4: Is this compound stable in aqueous solutions?

A4: It is recommended not to store aqueous solutions of this compound for more than one day. For longer-term storage, stock solutions in anhydrous DMSO can be stored at -20°C for one month or -80°C for up to six months. It is advisable to prepare fresh aqueous working solutions for each experiment.

Data Presentation

Table 1: Solubility of this compound in Various Solvents

Solvent/BufferpHTemperature (°C)Solubility
Phosphate-Buffered Saline (PBS)7.2Not Specified~1 mg/mL
Aqueous Media1.2 - 6.8Not Specified"Complete solubility"
WaterNot SpecifiedNot SpecifiedSlightly soluble
Dimethyl Sulfoxide (DMSO)Not ApplicableNot Specified~30 mg/mL
Dimethylformamide (DMF)Not ApplicableNot Specified~30 mg/mL
EthanolNot ApplicableNot SpecifiedSlightly soluble

Experimental Protocols

This section provides detailed methodologies for determining the thermodynamic (equilibrium) and kinetic solubility of this compound.

Thermodynamic Solubility Determination (Shake-Flask Method)

The shake-flask method is considered the gold standard for determining the equilibrium solubility of a compound.

Objective: To determine the maximum concentration of this compound that can be dissolved in a specific aqueous buffer at equilibrium.

Materials:

  • This compound powder

  • Aqueous buffer of choice (e.g., phosphate, citrate) at the desired pH

  • Glass vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector, or a UV-Vis spectrophotometer.

Procedure:

  • Add an excess amount of this compound powder to a glass vial.

  • Add a known volume of the desired aqueous buffer to the vial.

  • Securely cap the vial and place it in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C).

  • Agitate the mixture for a sufficient period to reach equilibrium (typically 24-48 hours).

  • After incubation, cease agitation and allow the suspension to settle for a short period.

  • To separate the undissolved solid, centrifuge the vials at a high speed (e.g., 14,000 rpm) for 15 minutes or filter the supernatant through a 0.22 µm syringe filter.

  • Carefully collect the clear supernatant.

  • Dilute the supernatant with the mobile phase (for HPLC) or the buffer (for UV-Vis) to a concentration within the linear range of the analytical method.

  • Quantify the concentration of this compound in the diluted supernatant using a pre-validated HPLC or UV-Vis method.

  • Calculate the solubility of this compound in the selected buffer.

G Thermodynamic Solubility Workflow (Shake-Flask Method) cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Separation cluster_analysis Analysis cluster_result Result A Add excess this compound to vial B Add known volume of aqueous buffer A->B C Incubate and agitate (24-48h at constant temp) B->C D Centrifuge or filter (0.22 µm) C->D E Collect clear supernatant D->E F Dilute supernatant E->F G Quantify concentration (HPLC or UV-Vis) F->G H Calculate solubility G->H

Caption: Workflow for thermodynamic solubility determination.

Kinetic Solubility Determination

Kinetic solubility is often measured in early drug discovery to assess the solubility of a compound upon its dilution from a concentrated organic stock solution into an aqueous buffer.

Objective: To determine the concentration at which this compound precipitates when diluted from a DMSO stock solution into an aqueous buffer.

Materials:

  • This compound stock solution in DMSO (e.g., 10 mM)

  • Aqueous buffer of choice (e.g., PBS, pH 7.4)

  • 96-well microplate

  • Plate reader capable of turbidimetric or nephelometric measurements

Procedure:

  • Prepare a high-concentration stock solution of this compound in 100% DMSO.

  • In a 96-well plate, add a small volume of the DMSO stock solution to the wells.

  • Add the aqueous buffer to the wells to achieve a range of final this compound concentrations.

  • Mix the contents of the wells thoroughly.

  • Incubate the plate at a controlled temperature (e.g., room temperature or 37°C) for a defined period (e.g., 2 hours).

  • Measure the turbidity or light scattering of each well using a plate reader. An increase in signal indicates precipitation.

  • The kinetic solubility is the highest concentration at which no significant increase in turbidity is observed.

Troubleshooting Guide

Issue 1: Low or inconsistent solubility results.

  • Possible Cause: The system has not reached equilibrium in a thermodynamic solubility experiment.

    • Solution: Increase the incubation time (e.g., to 72 hours) and ensure continuous and adequate agitation.

  • Possible Cause: The this compound powder has a large particle size.

    • Solution: Use a micronized powder if available, as smaller particle sizes can increase the dissolution rate.

  • Possible Cause: The pH of the buffer is not optimal for this compound solubility.

    • Solution: Determine the pKa of alverine and select a buffer pH that favors the ionized form of the molecule, which is generally more soluble. Given that the citrate salt is used, acidic to neutral pH is likely to yield higher solubility.

  • Possible Cause: Inaccurate buffer preparation.

    • Solution: Double-check all calculations and ensure accurate weighing of buffer components. Verify the final pH of the buffer solution with a calibrated pH meter.

Issue 2: Precipitation of this compound upon dilution of a DMSO stock solution into an aqueous buffer.

  • Possible Cause: The final concentration of this compound exceeds its kinetic solubility in the aqueous buffer.

    • Solution: Lower the final concentration of this compound in the working solution.

  • Possible Cause: The percentage of DMSO in the final solution is too low to maintain solubility.

    • Solution: If the experimental design allows, slightly increase the final percentage of DMSO. However, be mindful that DMSO can have biological effects, so appropriate vehicle controls are essential.

  • Possible Cause: The buffer composition is not suitable.

    • Solution: Test different buffer systems (e.g., citrate vs. phosphate) or add solubilizing excipients if appropriate for the application.

Issue 3: Degradation of this compound in the dissolution medium.

  • Possible Cause: this compound is unstable at the chosen pH and temperature over the course of the experiment.

    • Solution: Conduct a stability study of this compound in the selected buffer by analyzing samples over time using HPLC. If degradation is observed, consider using a different buffer or reducing the duration of the experiment if possible.

Signaling Pathway

This compound is known to act as an antagonist of the 5-HT1A receptor and also affects L-type calcium channels. Its mechanism of action can be visualized as follows:

G Simplified Signaling Pathway of this compound cluster_cell Smooth Muscle Cell cluster_downstream AC This compound HT1A 5-HT1A Receptor AC->HT1A Antagonizes Ca_Channel L-type Ca2+ Channel AC->Ca_Channel Inhibits Inactivation Relaxation Muscle Relaxation HT1A->Relaxation Modulates Motility Contraction Muscle Contraction Ca_Channel->Contraction Ca2+ influx Relaxation->Contraction Reduces

Caption: this compound's dual mechanism of action.

References

Technical Support Center: Optimizing Alverine Citrate Concentration for Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Alverine Citrate in cell culture experiments. Here you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to facilitate the optimization of this compound concentration for your specific research needs.

Troubleshooting Guide & FAQs

This section addresses common issues and questions that may arise during the use of this compound in cell culture.

Question/IssuePossible Cause(s)Suggested Solution(s)
Q1: My cells are showing high levels of toxicity or death even at low concentrations of this compound. 1. Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to this compound. 2. Solvent Toxicity: If using a solvent like DMSO to dissolve this compound, the final concentration of the solvent in the culture medium might be too high. 3. Incorrect Concentration Calculation: Errors in calculating the dilution from the stock solution.1. Perform a Dose-Response Curve: It is crucial to determine the IC50 value for your specific cell line. Start with a wide range of concentrations to identify the optimal window. 2. Control for Solvent Effects: Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells, including the vehicle control, and is at a non-toxic level (typically ≤ 0.1-0.5%). 3. Double-Check Calculations: Carefully review all dilution calculations.
Q2: I am not observing the expected biological effect of this compound on my cells. 1. Sub-optimal Concentration: The concentration used may be too low to elicit a response in your specific cell line. 2. Compound Inactivity: The this compound may have degraded due to improper storage. 3. Cell Line Resistance: The targeted signaling pathway may not be active or relevant in your chosen cell line. 4. Short Incubation Time: The duration of the treatment may not be sufficient to observe the desired effect.1. Increase Concentration: Based on your initial dose-response data, test a higher range of concentrations. 2. Verify Compound Integrity: Use a fresh stock of this compound and store it as recommended by the manufacturer (typically at -20°C for stock solutions). 3. Cell Line Characterization: Confirm that your cell line expresses the target receptors or pathways (e.g., 5-HT1A receptors, L-type calcium channels). 4. Time-Course Experiment: Perform a time-course experiment to determine the optimal incubation period.
Q3: I am seeing a precipitate in my culture medium after adding this compound. 1. Poor Solubility: The concentration of this compound may exceed its solubility limit in the culture medium. 2. Interaction with Media Components: this compound might interact with components in the serum or media supplements, leading to precipitation.1. Prepare Fresh Dilutions: Prepare fresh dilutions of this compound from a DMSO stock solution just before use. Avoid storing diluted aqueous solutions for extended periods.[1] 2. Check Final Concentration: Ensure the final concentration in the media is below the solubility limit. The solubility in PBS (pH 7.2) is approximately 1 mg/mL.[1] 3. Use Serum-Free Media for Initial Tests: If precipitation persists, consider testing the compound in a serum-free medium to identify potential interactions.
Q4: My results with this compound are not reproducible. 1. Inconsistent Cell Health: Variations in cell passage number, confluency, or overall health can affect experimental outcomes. 2. Inconsistent Compound Preparation: Variations in the preparation of the this compound stock and working solutions. 3. Edge Effects in Multi-well Plates: Evaporation from the outer wells of a multi-well plate can concentrate the compound and affect cell growth.1. Standardize Cell Culture Practices: Use cells within a consistent passage number range, seed at a consistent density, and ensure cultures are healthy and free from contamination. 2. Standardize Solution Preparation: Prepare a large batch of stock solution and aliquot it for single use to minimize freeze-thaw cycles. 3. Minimize Edge Effects: Fill the outer wells of the plate with sterile PBS or media without cells to maintain humidity and reduce evaporation from the experimental wells.
Q5: What is the known mechanism of action of this compound that I should consider when designing my experiment? This compound has multiple known mechanisms of action that could influence your experimental design and interpretation of results.This compound is known to be a 5-HT1A receptor antagonist.[2][3] It also affects smooth muscle cells by modulating L-type calcium channels.[4] Additionally, it has demonstrated anti-inflammatory properties by targeting the Src kinase in the NF-κB signaling pathway. Consider which of these pathways are relevant to your cell model.

Data Presentation: this compound Concentration in In Vitro Studies

Cell LineAssay TypeConcentration(s) TestedKey FindingsReference
Breast Cancer (BT549, MDA-MB-231)MTT AssayUp to 30 µg/mLMild cytotoxic effect on its own; significantly enhanced the cytotoxicity of the proteasome inhibitor MG132.
Macrophage-like (RAW264.7)MTT AssayUp to 200 µMNo significant cytotoxicity observed at the tested concentrations.
N/A (Receptor Binding Assay)Radioligand BindingN/A (IC50)IC50 of 101 nM for 5-HT1A receptor antagonism.
Guinea Pig Detrusor Smooth MuscleContraction Assay10 µMIncreased frequency and amplitude of spontaneous action potentials and contractions.

Experimental Protocols

Here are detailed methodologies for key experiments to determine the optimal concentration of this compound for your cell culture studies.

Protocol 1: Preparation of this compound Stock Solution

Objective: To prepare a concentrated stock solution of this compound for use in cell culture experiments.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

Procedure:

  • Based on the manufacturer's information, this compound is soluble in DMSO at a concentration of approximately 95-100 mg/mL (200.6 - 211.17 mM).

  • To prepare a 100 mM stock solution, weigh out the appropriate amount of this compound powder in a sterile microcentrifuge tube.

  • Add the calculated volume of DMSO to achieve a 100 mM concentration.

  • Vortex thoroughly until the powder is completely dissolved. Gentle warming and sonication may be required.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C, protected from light.

Protocol 2: Determination of Optimal this compound Concentration using a Cell Viability Assay (e.g., MTT Assay)

Objective: To determine the concentration range of this compound that affects cell viability and to calculate the IC50 value for a specific cell line.

Materials:

  • Your cell line of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • This compound stock solution (from Protocol 1)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Multichannel pipette

  • Microplate reader

Procedure:

Day 1: Cell Seeding

  • Trypsinize and count your cells.

  • Seed the cells into a 96-well plate at a predetermined optimal density for your cell line (e.g., 5,000-10,000 cells/well).

  • Incubate the plate at 37°C in a 5% CO2 incubator overnight to allow for cell attachment.

Day 2: Treatment with this compound

  • Prepare a series of dilutions of the this compound stock solution in complete culture medium. A common starting range is from 0.1 µM to 200 µM. It is advisable to perform a wide range of dilutions in the initial experiment.

  • Include a "vehicle control" (medium with the same concentration of DMSO as the highest this compound concentration) and a "no-treatment control" (medium only).

  • Carefully remove the medium from the wells and replace it with 100 µL of the prepared this compound dilutions or control solutions.

  • Return the plate to the incubator for the desired treatment duration (e.g., 24, 48, or 72 hours).

Day 4 (for a 48-hour incubation): Cell Viability Assessment

  • After the incubation period, add 10-20 µL of MTT solution to each well.

  • Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

  • Carefully remove the medium containing MTT.

  • Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Mix gently on an orbital shaker for 5-10 minutes to ensure complete solubilization.

  • Read the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.

Data Analysis:

  • Subtract the absorbance of the blank wells (medium only) from all other readings.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control:

    • % Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100

  • Plot the percentage of cell viability against the log of the this compound concentration.

  • Use a suitable software (e.g., GraphPad Prism) to fit a non-linear regression curve and determine the IC50 value.

Visualizations

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the known signaling pathways affected by this compound and a general workflow for optimizing its concentration in cell culture.

Alverine_Citrate_Signaling_Pathways cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor 5-HT1A Receptor LTypeCa L-type Ca2+ Channel Ca_ion Ca2+ Influx LTypeCa->Ca_ion Alverine This compound Alverine->Receptor Antagonizes Alverine->LTypeCa Inhibits Src Src Alverine->Src Inhibits p85 p85 Src->p85 Activates AKT AKT p85->AKT Activates IkBa IκBα AKT->IkBa Phosphorylates (Inhibits) NFkB_complex NF-κB (p65/p50)-IκBα IkBa->NFkB_complex NFkB NF-κB (p65/p50) NFkB_complex->NFkB IκBα degradation Gene Inflammatory Gene Expression NFkB->Gene Promotes Transcription

Caption: Known signaling pathways modulated by this compound.

Experimental_Workflow start Start prep_stock Prepare this compound Stock Solution (in DMSO) start->prep_stock seed_cells Seed Cells in 96-well Plate prep_stock->seed_cells treat_cells Treat Cells with Serial Dilutions of this compound seed_cells->treat_cells incubate Incubate for 24/48/72 hours treat_cells->incubate viability_assay Perform Cell Viability Assay (e.g., MTT) incubate->viability_assay read_plate Read Absorbance with Plate Reader viability_assay->read_plate analyze_data Analyze Data & Plot Dose-Response Curve read_plate->analyze_data determine_ic50 Determine IC50 & Optimal Concentration Range analyze_data->determine_ic50 end End determine_ic50->end

Caption: Workflow for determining optimal this compound concentration.

References

Alverine Citrate stability in different solvent systems

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Alverine Citrate in various solvent systems.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

A1: this compound exhibits variable solubility depending on the solvent system. It is generally described as freely soluble in water and soluble in dilute acids.[1] For organic solvents, it is soluble in Dimethyl Sulfoxide (DMSO) and dimethylformamide, with a solubility of approximately 30 mg/mL.[2] It is slightly soluble in ethanol and chloroform.[1][2] Contradictory reports of insolubility in water and ethanol also exist, suggesting that solubility may be influenced by factors such as the specific salt form, purity, and temperature.[3] In aqueous buffers, its solubility is pH-dependent; for instance, in PBS (pH 7.2), the solubility is approximately 1 mg/mL.

Q2: Which conditions are known to cause the degradation of this compound?

A2: Forced degradation studies have shown that this compound is susceptible to degradation under several conditions. It is particularly vulnerable to alkali hydrolysis, oxidative degradation, thermal stress, and photolytic degradation. Acidic conditions also lead to degradation.

Q3: My this compound solution is showing unexpected degradation. What are the common causes?

A3: Unexpected degradation can stem from several factors. First, verify the pH of your aqueous solution, as this compound is labile in alkaline conditions. Second, consider exposure to oxidizing agents; even dissolved oxygen or peroxide impurities in solvents can initiate degradation. Third, assess exposure to light and elevated temperatures, as both are known to degrade the compound. Finally, ensure there are no reactive impurities in your excipients or co-solvents.

Q4: What is a suitable solvent for preparing a stable stock solution of this compound?

A4: For short-term use, high-purity DMSO is a suitable solvent for preparing stock solutions, with a reported solubility of up to 95-100 mg/mL. Stock solutions in DMSO should be stored at -20°C for up to one month or -80°C for up to one year to minimize degradation. For aqueous experiments, it is recommended to prepare fresh solutions and avoid storing them for more than one day, even in buffered conditions.

Troubleshooting Guide

Issue EncounteredPotential CauseSuggested Action
Precipitation in Aqueous Buffer pH-dependent solubility exceeded.Verify the pH of the buffer. This compound is more soluble in acidic conditions. Prepare a more dilute solution or adjust the pH if the experimental design allows. The solubility in PBS (pH 7.2) is only about 1 mg/mL.
Rapid Loss of Purity in Solution Oxidative Degradation.Purge solvents with an inert gas (e.g., nitrogen or argon) before use. Use fresh, high-purity solvents and consider adding an antioxidant if compatible with your experimental setup.
Inconsistent Results Between Batches Different Polymorphs or Impurity Profiles.Characterize the morphology and purity of each new batch of this compound. While studies show different sources yield the same polymorphic form, differences in synthesis can affect stability.
Appearance of New Peaks in HPLC Degradation due to Hydrolysis.For aqueous solutions, maintain a neutral to slightly acidic pH. This compound is particularly vulnerable to alkali-catalyzed hydrolysis. Use buffered systems where possible.
Discoloration of Solution upon Storage Photodegradation.Protect solutions from light by using amber vials or covering containers with aluminum foil. Conduct all manipulations under reduced light conditions where possible.

Data Summary

Table 1: Solubility of this compound
SolventReported SolubilityReference(s)
WaterFreely Soluble / Insoluble
Dimethyl Sulfoxide (DMSO)~30 mg/mL to 100 mg/mL
Dimethylformamide (DMF)~30 mg/mL
EthanolSlightly Soluble / Insoluble
ChloroformSlightly Soluble
Dilute AcidsSoluble
PBS (pH 7.2)~1 mg/mL
Aqueous Media (pH 1.2 - 6.8)Complete solubility of highest dose confirmed
Table 2: Summary of Forced Degradation Studies
Stress ConditionReagent/DetailsObservationReference(s)
Acid Hydrolysis0.1 M HClDegradation observed.
Alkali Hydrolysis0.1 M NaOHSignificant degradation. Vulnerable to alkali.
Oxidation30% H₂O₂Extensive degradation.
Thermal Degradation50-60°CDegradation observed.
Photolytic DegradationUV/Visible LightDegradation observed.

Experimental Protocols

Protocol 1: General Forced Degradation Study

This protocol outlines a general procedure for investigating the stability of this compound under various stress conditions, as mandated by ICH guidelines.

1. Preparation of Stock Solution:

  • Accurately weigh and dissolve this compound in a suitable solvent (e.g., Methanol or a 50:50 mixture of Acetonitrile:Water) to obtain a stock concentration of approximately 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 0.1 M HCl. Keep at room temperature or heat to 60°C for a specified period (e.g., 2, 4, 8, 24 hours).

  • Alkali Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 0.1 M NaOH. Keep at room temperature for a specified period. Neutralize the solution with an equivalent amount of 0.1 M HCl before analysis.

  • Oxidative Degradation: Mix 5 mL of the stock solution with 5 mL of 30% Hydrogen Peroxide (H₂O₂). Keep at room temperature for a specified period.

  • Thermal Degradation: Store the stock solution (in solid and/or liquid form) in a thermostatically controlled oven at an elevated temperature (e.g., 80°C) for a specified period.

  • Photolytic Degradation: Expose the stock solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. A control sample should be kept in the dark.

3. Sample Analysis:

  • At each time point, withdraw an aliquot of the stressed sample.

  • Dilute the sample to a suitable concentration (e.g., 10-20 µg/mL) with the mobile phase.

  • Analyze by a validated stability-indicating HPLC method (see Protocol 2).

  • Compare the chromatograms of stressed samples with that of an unstressed control to identify and quantify degradation products. The target degradation is typically 5-20%.

Protocol 2: Stability-Indicating RP-HPLC Method

This protocol provides a starting point for developing an HPLC method to separate this compound from its degradation products.

  • Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Column: C18 column (e.g., 150 mm × 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of Acetonitrile and a buffer, such as 10 mM Ammonium Formate (pH 4.5) or a Phosphate buffer (pH 3.7). A common ratio is 60:40 or 65:35 (v/v) Acetonitrile:Buffer.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: UV detection at 207 nm.

  • Injection Volume: 20 µL.

  • Column Temperature: Ambient or controlled at 25-30°C.

  • Procedure:

    • Prepare the mobile phase, filter, and degas it.

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

    • Inject the prepared standard, unstressed, and stressed samples.

    • Record the chromatograms and calculate the percentage of this compound remaining and the relative amounts of each degradation product.

Visualizations

G Experimental Workflow for this compound Stability Assessment cluster_prep Preparation cluster_stress Forced Degradation cluster_analysis Analysis prep_stock Prepare 1 mg/mL Stock Solution prep_samples Prepare Control & Stress Sample Aliquots prep_stock->prep_samples acid Acid Hydrolysis (0.1 M HCl) prep_samples->acid alkali Alkali Hydrolysis (0.1 M NaOH) prep_samples->alkali oxidation Oxidation (30% H2O2) prep_samples->oxidation thermal Thermal Stress (e.g., 80°C) prep_samples->thermal photo Photolytic Stress (UV/Vis Light) prep_samples->photo neutralize Neutralize Acid/Alkali Samples acid->neutralize alkali->neutralize hplc Analyze via Stability- Indicating HPLC oxidation->hplc thermal->hplc photo->hplc neutralize->hplc data Quantify Degradation & Identify Degradants hplc->data

Caption: Workflow for a forced degradation study of this compound.

G Troubleshooting Unexpected Degradation start Unexpected Degradation Observed in HPLC? q_aqueous Is the solvent aqueous? start->q_aqueous q_ph Is pH > 7? q_aqueous->q_ph Yes q_light Was solution exposed to light? q_aqueous->q_light No q_ph->q_light No res_alkali Action: Buffer to neutral/ acidic pH. Alkali hydrolysis is a likely cause. q_ph->res_alkali Yes q_temp Was solution exposed to heat? q_light->q_temp No res_photo Action: Protect from light using amber vials. q_light->res_photo Yes q_solvent_purity Are solvents high purity & fresh? q_temp->q_solvent_purity No res_thermal Action: Store solution at recommended cool temp. q_temp->res_thermal Yes res_oxidation Action: Use fresh, purged solvents. Oxidative degradation is likely. q_solvent_purity->res_oxidation No res_ok Consider other factors: excipient interaction, reagent contamination. q_solvent_purity->res_ok Yes

Caption: Decision tree for troubleshooting this compound degradation.

References

Troubleshooting Alverine Citrate variability in experimental results

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for experiments involving Alverine Citrate. Here you will find frequently asked questions, detailed experimental protocols, and data to help you address variability in your experimental results.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during experiments with this compound in a question-and-answer format.

Q1: Why am I observing inconsistent results in my smooth muscle contraction assays with this compound?

A1: Variability in smooth muscle contraction assays can stem from several factors related to the unique properties of this compound.

  • Paradoxical Effects: this compound can exhibit paradoxical effects on smooth muscle. At lower concentrations (e.g., 1-10 μM), it may increase the frequency and amplitude of spontaneous contractions while inhibiting evoked contractions (e.g., those induced by acetylcholine or high potassium).[1] This dual effect can lead to result variability if the experimental conditions are not tightly controlled. Ensure you are differentiating between spontaneous and evoked contractions in your analysis.

  • Solubility and Stability: this compound has limited solubility in aqueous solutions, which can be pH-dependent.[2][3][4][5] It is soluble in DMSO, but precipitation can occur when diluted into aqueous buffers. Prepare fresh solutions and ensure complete dissolution. Inconsistent solubility can lead to inaccurate dosing and, consequently, variable results.

  • Tissue Viability and Preparation: The health of the isolated tissue is critical. Ensure proper dissection and handling techniques to maintain tissue viability. Inconsistent responses to standard agonists like phenylephrine or carbachol can indicate compromised tissue health.

Q2: My this compound solution appears cloudy or precipitates upon dilution. How can I resolve this?

A2: this compound's solubility can be a challenge. Here are some troubleshooting steps:

  • Solvent Choice: this compound is soluble in DMSO at high concentrations (e.g., 95 mg/mL), but has low solubility in water and ethanol.

  • Fresh Preparation: Always prepare this compound solutions fresh for each experiment. Avoid repeated freeze-thaw cycles of stock solutions.

  • pH of Aqueous Buffers: The solubility of this compound can be influenced by the pH of the aqueous buffer. While one study suggests complete solubility in media with a pH of 1.2-6.8, it is crucial to verify this in your specific buffer system.

  • Sonication: For in vivo preparations, sonication is recommended to achieve a homogeneous suspension. This may also be beneficial for in vitro stock solutions.

  • Final DMSO Concentration: When diluting a DMSO stock solution into an aqueous buffer, ensure the final concentration of DMSO is low (typically <0.1%) to avoid solvent effects on the biological preparation.

Q3: I am seeing high variability in my 5-HT1A receptor binding assay results. What are the likely causes?

A3: High variability in receptor binding assays can be due to several factors:

  • High Non-specific Binding: this compound is a lipophilic compound, which can contribute to high non-specific binding to filters and other components of the assay system. To mitigate this, consider using filter plates pre-treated with a blocking agent like polyethyleneimine (PEI) and including a sufficient concentration of a competing agent (e.g., 10 µM 5-HT) to define non-specific binding.

  • Radioligand Purity and Concentration: Ensure the radioligand (e.g., [³H]8-OH-DPAT) is of high purity and use it at a concentration close to its Kd value for optimal results.

  • Equilibrium Conditions: Ensure that the incubation time is sufficient to reach equilibrium for both the radioligand and the competitor (this compound).

  • Pipetting Accuracy: Inaccurate pipetting, especially of small volumes, can introduce significant error. Use calibrated pipettes and proper technique.

Q4: My calcium imaging assay results with this compound are inconsistent. What should I check?

A4: Calcium imaging assays are sensitive to various experimental parameters:

  • Dye Loading and Extrusion: Inconsistent loading of calcium-sensitive dyes (e.g., Fluo-4 AM) or dye extrusion by the cells can lead to variable baseline fluorescence and responses. Optimize dye concentration and loading time for your specific cell type.

  • Cell Health: Ensure cells are healthy and not overgrown, as this can affect their response to stimuli.

  • Addition Artifacts: The physical addition of compounds can sometimes cause a transient change in fluorescence (an "addition artifact"). Use automated liquid handling with optimized dispense speeds and heights to minimize this.

  • Autofluorescence: If this compound exhibits autofluorescence at the excitation/emission wavelengths of your calcium indicator, it can interfere with the signal. Run a control with this compound alone to check for this.

Data Presentation

Table 1: this compound - Physical and Chemical Properties

PropertyValueSource
Molecular FormulaC₂₀H₂₇N • C₆H₈O₇
Molecular Weight473.56 g/mol
Solubility in DMSO95 mg/mL (200.6 mM)
Solubility in WaterInsoluble/Slightly soluble
Solubility in EthanolInsoluble/Sparingly soluble
Aqueous Solubility (PBS, pH 7.2)~1 mg/mL
StoragePowder: -20°C for 3 years; In solvent: -80°C for 1 year, -20°C for 1 month

Table 2: this compound - Pharmacological Data

TargetActionValueAssaySource
5-HT1A ReceptorAntagonistIC₅₀ = 101 nMRadioligand Binding Assay
L-type Ca²⁺ ChannelsBlocker-Functional Assays
Smooth MuscleModulator1-10 µM (paradoxical effects)Isolated Tissue Bath

Experimental Protocols

Isolated Organ Bath Assay for Smooth Muscle Relaxation

This protocol is adapted for assessing the effects of this compound on pre-contracted smooth muscle tissue.

Materials:

  • Isolated smooth muscle tissue (e.g., guinea pig ileum, rat aorta)

  • Physiological Salt Solution (PSS), e.g., Krebs-Henseleit solution, warmed to 37°C and bubbled with 95% O₂ / 5% CO₂

  • Contractile agonist (e.g., Carbachol, Phenylephrine, KCl)

  • This compound stock solution (in DMSO)

  • Isolated organ bath system with force-displacement transducer and data acquisition software

Procedure:

  • Tissue Preparation: Dissect the smooth muscle tissue carefully and place it in ice-cold PSS. Cut the tissue into appropriate-sized strips or rings.

  • Mounting: Mount the tissue in the organ bath chamber containing warmed, aerated PSS under an optimal resting tension (to be determined empirically for each tissue type, typically 1-2 g).

  • Equilibration: Allow the tissue to equilibrate for at least 60 minutes, with PSS changes every 15-20 minutes.

  • Viability Check: Test the viability of the tissue by inducing a contraction with a high concentration of KCl (e.g., 80 mM) or a maximal concentration of a relevant agonist. Wash the tissue and allow it to return to baseline.

  • Pre-contraction: Induce a submaximal, stable contraction using an appropriate agonist (e.g., an EC₅₀ concentration of carbachol).

  • This compound Addition: Once a stable plateau of contraction is reached, add cumulative concentrations of this compound to the bath, allowing the response to stabilize at each concentration. The final DMSO concentration should not exceed 0.1%.

  • Data Analysis: Measure the relaxation at each this compound concentration as a percentage of the pre-induced contraction. Plot a concentration-response curve and calculate the IC₅₀ value.

Troubleshooting:

  • No relaxation observed: This could be due to the paradoxical effect of this compound. Try a higher concentration range or a different contractile agonist. Also, check for precipitation of this compound in the bath.

  • High variability between tissues: Ensure consistent tissue preparation and resting tension. Normalize responses to the maximal contraction induced by KCl to account for differences in tissue size and viability.

L-type Calcium Channel Blocking Activity Assay (FLIPR Assay)

This protocol outlines a method to assess this compound's effect on L-type calcium channels using a fluorescent plate reader (FLIPR).

Materials:

  • Cells expressing L-type calcium channels (e.g., HEK293 cells)

  • Cell culture medium

  • FLIPR Calcium Assay Kit (or equivalent calcium-sensitive dye like Fluo-4 AM)

  • Assay buffer (e.g., HBSS with 20 mM HEPES)

  • L-type calcium channel agonist (e.g., Bay K8644) or depolarizing agent (KCl)

  • This compound stock solution (in DMSO)

  • FLIPR instrument

Procedure:

  • Cell Plating: Seed the cells in a 96-well or 384-well black-walled, clear-bottom plate and culture overnight.

  • Dye Loading: Remove the culture medium and add the calcium-sensitive dye loading buffer to each well. Incubate for 1 hour at 37°C.

  • Compound Addition: Add varying concentrations of this compound to the wells and incubate for a predetermined time (e.g., 15-30 minutes). Include vehicle (DMSO) controls.

  • Stimulation and Measurement: Place the plate in the FLIPR instrument. Initiate reading and add the L-type calcium channel agonist or depolarizing agent to all wells. Measure the change in fluorescence intensity over time.

  • Data Analysis: Calculate the peak fluorescence response for each well. Normalize the data to the vehicle control and plot a concentration-response curve to determine the IC₅₀ of this compound.

Troubleshooting:

  • High background fluorescence: Ensure cells are not over-loaded with dye and that the dye is washed out if required by the specific kit. Check for autofluorescence of this compound.

  • Fluorescence drop on compound addition: This "addition artifact" can be minimized by optimizing the liquid handling parameters of the FLIPR instrument.

  • No inhibition of calcium influx: this compound's effect may be use-dependent. Vary the pre-incubation time with the compound.

5-HT1A Receptor Antagonism Assay (Radioligand Binding)

This protocol describes a competitive binding assay to determine the affinity of this compound for the 5-HT1A receptor.

Materials:

  • Cell membranes expressing the human 5-HT1A receptor

  • Radioligand (e.g., [³H]8-OH-DPAT)

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4)

  • Wash buffer (ice-cold assay buffer)

  • Non-specific binding determinant (e.g., 10 µM Serotonin)

  • This compound stock solution (in DMSO)

  • Glass fiber filters (pre-soaked in PEI)

  • Scintillation cocktail and liquid scintillation counter

Procedure:

  • Assay Setup: In a 96-well plate, set up triplicate wells for total binding (radioligand only), non-specific binding (radioligand + non-specific determinant), and competitor binding (radioligand + varying concentrations of this compound).

  • Incubation: Add the cell membranes, radioligand, and competitor/buffer to the wells. Incubate at a specified temperature (e.g., 37°C) for a time sufficient to reach equilibrium (e.g., 60 minutes).

  • Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the concentration of this compound. Fit the data to a one-site competition model to determine the IC₅₀, which can then be converted to a Ki value using the Cheng-Prusoff equation.

Troubleshooting:

  • High non-specific binding: Reduce the amount of membrane protein per well, lower the radioligand concentration, or optimize the washing procedure.

  • Low specific binding: Ensure the receptor preparation is active and has a sufficient density of receptors. Check the specific activity of the radioligand.

  • Poor reproducibility: Ensure accurate and consistent pipetting and thorough mixing of reagents.

Mandatory Visualizations

Alverine_Citrate_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Alverine This compound HT1A_Receptor 5-HT1A Receptor Alverine->HT1A_Receptor Antagonizes L_type_Ca_Channel L-type Ca²⁺ Channel Alverine->L_type_Ca_Channel Blocks Gi Gαi HT1A_Receptor->Gi Activates Ca_ion Ca²⁺ Ca_ion_in Ca²⁺ Influx L_type_Ca_Channel->Ca_ion_in AC Adenylyl Cyclase Gi->AC Inhibits cAMP ↓ cAMP Relaxation Smooth Muscle Relaxation cAMP->Relaxation Promotes Contraction Smooth Muscle Contraction Ca_ion_in->Contraction

Caption: this compound's dual mechanism of action.

Experimental_Workflow start Start: Hypothesis protocol_dev Protocol Development (e.g., Isolated Organ Bath) start->protocol_dev sol_prep This compound Solution Preparation protocol_dev->sol_prep exp_exec Experiment Execution sol_prep->exp_exec data_acq Data Acquisition exp_exec->data_acq data_an Data Analysis (e.g., IC₅₀ Calculation) data_acq->data_an results Results Interpretation data_an->results troubleshoot Troubleshooting (If results are variable) results->troubleshoot end Conclusion results->end Consistent Results troubleshoot->protocol_dev Revise Protocol troubleshoot->sol_prep Check Solubility/ Stability troubleshoot->exp_exec Refine Technique

Caption: A typical experimental workflow for this compound studies.

Troubleshooting_Flowchart start Inconsistent Experimental Results check_solubility Is the this compound solution clear and freshly prepared? start->check_solubility check_protocol Is the experimental protocol strictly followed? check_solubility->check_protocol Yes solubility_no Action: Prepare fresh solution, consider sonication or pH adjustment. check_solubility->solubility_no No check_controls Are the positive and negative controls behaving as expected? check_protocol->check_controls Yes protocol_no Action: Review and standardize the protocol. check_protocol->protocol_no No check_paradox Are you accounting for paradoxical effects? check_controls->check_paradox Yes controls_no Action: Check tissue/cell viability, reagent quality, and instrument calibration. check_controls->controls_no No paradox_no Action: Differentiate between spontaneous and evoked responses. check_paradox->paradox_no No end Re-run Experiment check_paradox->end Yes solubility_no->end protocol_no->end controls_no->end paradox_no->end

Caption: A logical flowchart for troubleshooting this compound experiments.

References

Technical Support Center: Alverine Citrate Solubility

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on improving the aqueous solubility of Alverine Citrate by adjusting pH.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility of this compound?

This compound is described as slightly soluble in water.[1] Its solubility in organic solvents like DMSO and dimethyl formamide is approximately 30 mg/mL.[2] The aqueous solubility is pH-dependent; for instance, in PBS at pH 7.2, the solubility is about 1 mg/mL.[2] Some sources state that the citrate salt is "freely soluble in water," which may depend on the specific pH and buffer conditions.[3]

Q2: Why is pH adjustment important for this compound solubility?

Alverine is a tertiary amine, making it a weak base.[3] The solubility of ionizable compounds like Alverine is often significantly influenced by the pH of the solution. By adjusting the pH, the ionization state of the molecule can be altered, which in turn affects its interaction with water molecules and consequently its solubility. For a weak base like Alverine, solubility is expected to increase in acidic conditions where it becomes protonated (ionized).

Q3: At what pH range is this compound expected to be most soluble?

Generally, as a weak base, this compound will be more soluble in acidic solutions. One study has confirmed the complete solubility of the highest dose of this compound in media with a pH range of 1.2 to 6.8. This suggests that maintaining a pH within this acidic to slightly acidic range is optimal for achieving higher solubility.

Q4: Can I use buffers to control the pH for my experiment?

Yes, using buffers is the recommended method for maintaining a stable pH. Standard buffers such as acetate buffer for pH 4.5 and phosphate buffer for pH 6.8 are commonly used for solubility studies. For a pH of 1.2, 0.1 N HCl can be utilized. It is crucial to ensure the chosen buffer components do not interact with this compound.

Q5: How long does it take to reach equilibrium solubility?

The time to reach equilibrium can vary depending on factors like temperature, agitation, and the specific pH. It is recommended to measure the concentration at different time points (e.g., 2, 4, 8, 24, 48, and 72 hours) until the concentration plateaus, indicating that equilibrium has been reached.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
This compound precipitates out of solution. The pH of the solution may have shifted to a less optimal, more alkaline range.1. Re-measure the pH of your solution. 2. If the pH has increased, adjust it back to the desired acidic range using a suitable acid (e.g., HCl). 3. Ensure your buffer has sufficient capacity to maintain the pH.
Inconsistent solubility results between experiments. 1. Fluctuation in experimental temperature. 2. Insufficient equilibration time. 3. Inaccurate pH measurement or control.1. Perform all experiments at a constant, controlled temperature (e.g., 37 ± 1 °C). 2. Increase the equilibration time to ensure saturation is reached. 3. Calibrate your pH meter before each experiment and use reliable buffers.
Difficulty dissolving this compound even at acidic pH. The amount of this compound exceeds its solubility limit at that specific pH.1. Increase the volume of the solvent. 2. If the concentration is fixed, consider the addition of a co-solvent, though this may impact other experimental parameters.

Data Presentation

Table 1: Solubility of this compound at Different pH Values

pHBuffer SystemTemperature (°C)Solubility (mg/mL)
1.20.1 N HCl37> Highest dose tested
4.5Acetate Buffer37> Highest dose tested
6.8Phosphate Buffer37> Highest dose tested
7.2PBSNot Specified~1

Note: The study confirming complete solubility at pH 1.2-6.8 did not provide a specific upper limit of solubility, but indicated that the highest tested dose dissolved completely.

Experimental Protocols

Protocol: Determination of this compound Solubility using the Shake-Flask Method

This protocol is a standard method for determining the equilibrium solubility of a compound.

Materials:

  • This compound powder

  • Calibrated pH meter

  • Shaking incubator or water bath with orbital shaker

  • Centrifuge

  • Analytical balance

  • Volumetric flasks and pipettes

  • HPLC or UV-Vis spectrophotometer for concentration analysis

  • Buffer solutions (e.g., 0.1 N HCl for pH 1.2, acetate buffer for pH 4.5, phosphate buffer for pH 6.8)

Procedure:

  • Prepare a series of vials with the desired buffer solutions at different pH values.

  • Add an excess amount of this compound powder to each vial to ensure a saturated solution is formed.

  • Tightly seal the vials and place them in a shaking incubator set to a constant temperature (e.g., 37 °C).

  • Agitate the vials at a constant speed (e.g., 100 rpm) for a predetermined time to allow for equilibration (e.g., 24-48 hours).

  • After equilibration, stop the agitation and allow the vials to stand to let the undissolved particles settle.

  • Carefully withdraw an aliquot from the supernatant of each vial. To avoid aspirating solid particles, it is advisable to centrifuge the samples and then take the supernatant.

  • Filter the supernatant using a suitable filter (e.g., 0.45 µm PTFE) that does not bind the drug.

  • Dilute the filtered samples as necessary with the respective buffer.

  • Analyze the concentration of this compound in each sample using a validated analytical method such as HPLC or UV-Vis spectrophotometry.

  • Calculate the solubility in mg/mL for each pH value.

Visualizations

cluster_pH_Scale pH Scale cluster_Solubility This compound Solubility Acidic Acidic High_Solubility High Solubility (Ionized Form) Acidic->High_Solubility Increases Protonation Neutral Neutral Alkaline Alkaline Low_Solubility Low Solubility (Unionized Form) Alkaline->Low_Solubility Decreases Protonation

Caption: Relationship between pH and this compound solubility.

start Start: this compound Solubility Issue check_pH Is the solution pH in the acidic range (1.2-6.8)? start->check_pH adjust_pH Adjust pH to the acidic range check_pH->adjust_pH No check_concentration Is the concentration below the solubility limit? check_pH->check_concentration Yes adjust_pH->check_pH reduce_concentration Reduce concentration or increase solvent volume check_concentration->reduce_concentration No check_equilibration Has sufficient equilibration time been allowed? check_concentration->check_equilibration Yes reduce_concentration->check_concentration increase_time Increase agitation time check_equilibration->increase_time No success Solubility Achieved check_equilibration->success Yes increase_time->check_equilibration

Caption: Troubleshooting workflow for this compound solubility.

References

Technical Support Center: Dissolving Alverine Citrate with Sonication

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides researchers, scientists, and drug development professionals with comprehensive information, troubleshooting advice, and frequently asked questions regarding the use of sonication to dissolve Alverine Citrate.

Frequently Asked Questions (FAQs)

Q1: What is this compound and in which solvents is it soluble?

A1: this compound is a smooth muscle relaxant used for functional gastrointestinal disorders.[1][2] Its solubility can be challenging. It is generally soluble in organic solvents like Dimethyl Sulfoxide (DMSO) and dimethylformamide, with reported solubilities in DMSO ranging from approximately 30 mg/mL to 95 mg/mL.[3][4] It is slightly soluble in ethanol and has limited solubility in water.[3] Reports on its aqueous solubility vary, with some describing it as slightly soluble and others as insoluble. The solubility in PBS (pH 7.2) is stated to be around 1 mg/mL. With the aid of sonication, an aqueous solubility of at least 2.71 mg/mL has been reported.

Q2: Why is sonication recommended for dissolving this compound?

A2: Sonication, or ultrasonication, is a highly effective method for dissolving and dispersing poorly water-soluble compounds like this compound. The process uses high-frequency sound waves to create acoustic cavitation—the formation and collapse of microscopic bubbles. This process breaks down particle agglomerates, reduces particle size to the nanometer range, and increases the surface area of the compound, which significantly enhances its solubility and rate of dissolution. For pharmaceutical compounds, this can also lead to improved bioavailability. Several suppliers of this compound specifically recommend sonication to aid in its dissolution, particularly for in vivo formulations.

Q3: What are the key parameters to consider when using sonication?

A3: The effectiveness of sonication is influenced by several key parameters. The most important are:

  • Amplitude/Power: This determines the intensity of the ultrasonic waves. Higher amplitudes generally lead to more significant particle size reduction.

  • Time: The duration of sonication directly impacts the extent of dissolution and particle size reduction.

  • Temperature: While sonication itself can generate heat, controlling the sample temperature is crucial to prevent thermal degradation of the compound.

  • Cycle (Pulse Mode): Using a pulsed delivery of sonication (e.g., 5 seconds on, 5 seconds off) can help to control temperature while still providing effective energy for dissolution.

Q4: What safety precautions should be taken during sonication?

A4: When operating a sonicator, it is important to wear appropriate personal protective equipment (PPE), including hearing protection, as sonicators can generate high-frequency noise. Ensure the sonicator probe is properly immersed in the solvent to avoid aerosolization of the sample and potential damage to the equipment. When working with volatile organic solvents, perform the sonication in a well-ventilated area or a fume hood to avoid inhaling fumes.

Troubleshooting Guide

Q1: My this compound is not fully dissolving even with sonication. What steps can I take?

A1: If you are experiencing incomplete dissolution, consider the following troubleshooting steps:

  • Increase Sonication Time and/or Amplitude: The energy delivered to the sample may be insufficient. Gradually increase the sonication duration or the amplitude/power setting. For challenging compounds, sonication times of up to 45 minutes at high amplitude have been shown to be effective.

  • Optimize the Solvent: Ensure you are using a suitable solvent. For aqueous preparations, starting with a concentrated stock solution in a solvent like DMSO and then diluting it into your aqueous buffer can be more effective.

  • Reduce Particle Size Beforehand: If you are starting with a coarse powder, gently grinding it with a mortar and pestle before adding the solvent can facilitate dissolution.

  • Slightly Warm the Solvent: Gently warming the solvent (if the compound's stability permits) can improve solubility. However, monitor the temperature closely during sonication to prevent overheating.

Q2: The this compound dissolves during sonication but precipitates out of the solution upon cooling or standing. How can this be prevented?

A2: Precipitation after initial dissolution is often due to the formation of a supersaturated and unstable solution. To prevent this:

  • Use Co-solvents or Formulation Excipients: For aqueous solutions, consider using a formulation with co-solvents and surfactants, such as the recommended in vivo formulation of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline. These excipients help to maintain the stability of the solution.

  • Prepare Fresh Solutions: Aqueous solutions of this compound may not be stable for long periods. It is recommended to prepare these solutions fresh before each experiment.

  • Avoid "Crashing Out": When diluting a stock solution (e.g., DMSO stock into a buffer), add the stock solution slowly to the aqueous phase while continuously vortexing or stirring to avoid localized high concentrations that can lead to immediate precipitation.

Q3: I suspect my this compound is degrading during the sonication process. How can I minimize this?

A3: Compound degradation can be a concern with high-energy processes like sonication. To mitigate this:

  • Control the Temperature: Use a cooling bath (e.g., an ice-water bath) to surround your sample vessel during sonication. This dissipates the heat generated by the ultrasonic waves.

  • Use Pulsed Sonication: Instead of continuous sonication, use a pulsed mode. This allows the sample to cool during the "off" cycles, reducing the overall thermal stress on the compound.

  • Purge with Inert Gas: If your compound is susceptible to oxidation, purging the solvent and the headspace of your sample vial with an inert gas like nitrogen or argon before sealing and sonicating can prevent oxidative degradation.

Data Presentation

Table 1: Reported Solubility of this compound in Various Solvents

SolventReported SolubilityConditions/NotesSource(s)
DMSO~30 mg/mL-
DMSO55 mg/mLSonication is recommended.
DMSO95 mg/mLUse fresh DMSO as absorbed moisture can reduce solubility.
Dimethylformamide~30 mg/mL-
EthanolSlightly soluble / < 1 mg/mL-
WaterSlightly soluble / Insoluble-
Water≥2.71 mg/mLWith ultrasonic assistance.
PBS (pH 7.2)~1 mg/mL-

Table 2: General Starting Parameters for Sonication of Poorly Soluble Compounds

ParameterProbe SonicatorBath Sonicator
Amplitude/Power 40-70% of max80-100% of max
Time 5-30 minutes30-60 minutes
Cycle 5 sec ON, 5 sec OFFContinuous
Temperature Control Ice-water bathWater bath cooling

Note: These are general starting points. Optimization for this compound in your specific solvent system is recommended.

Experimental Protocols

Protocol 1: Preparation of a 50 mg/mL this compound Stock Solution in DMSO

  • Weigh the desired amount of this compound powder into a sterile glass vial.

  • Add the appropriate volume of fresh, high-purity DMSO to achieve a final concentration of 50 mg/mL.

  • Vortex the mixture for 30 seconds.

  • Place the vial in a beaker filled with water and ice to create a cooling bath.

  • Insert the tip of a probe sonicator into the solution, ensuring it does not touch the sides or bottom of the vial.

  • Sonicate the solution at 50% amplitude using a pulsed cycle (e.g., 10 seconds on, 10 seconds off) for 10-15 minutes, or until the solution is clear.

  • Visually inspect the solution for any remaining particulate matter. If necessary, continue sonication for another 5-10 minutes.

  • Store the stock solution at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).

Protocol 2: Preparation of an Aqueous Working Solution from a DMSO Stock

  • Begin with a prepared, clear stock solution of this compound in DMSO (as per Protocol 1).

  • Measure the required volume of your target aqueous buffer (e.g., PBS) into a sterile tube.

  • While vigorously vortexing the aqueous buffer, slowly add the required volume of the this compound DMSO stock solution drop by drop.

  • Continue vortexing for an additional 1-2 minutes after the addition is complete.

  • If any cloudiness or precipitate appears, sonicate the final solution in a bath sonicator for 10-20 minutes.

  • Use the prepared aqueous solution immediately, as it may not be stable for extended periods.

Visualizations

Dissolution_Workflow cluster_prep Preparation cluster_sonication Sonication Process cluster_final Final Steps weigh Weigh this compound add_solvent Add Solvent (e.g., DMSO) weigh->add_solvent vortex Pre-mix by Vortexing add_solvent->vortex sonicate Sonicate with Cooling (Probe or Bath) vortex->sonicate check_dissolution Visually Inspect for Clarity sonicate->check_dissolution check_dissolution->sonicate No, continue sonication solution_clear Solution is Clear check_dissolution->solution_clear Yes store Store or Use Immediately solution_clear->store

Caption: Experimental workflow for dissolving this compound.

Troubleshooting_Flowchart start Issue: this compound Precipitates After Dissolution q1 Are you preparing an aqueous dilution from an organic stock (e.g., DMSO)? start->q1 a1_yes Add stock solution SLOWLY to vortexing aqueous phase. Ensure final organic solvent concentration is low. q1->a1_yes Yes a1_no Is the solution supersaturated? q1->a1_no No end_node Prepare fresh solution before each use. a1_yes->end_node q2 Is the final concentration too high for the solvent system? a1_no->q2 a2_yes Reduce final concentration or reformulate. q2->a2_yes Yes a2_no Consider adding stabilizing excipients (co-solvents, surfactants like Tween-80). q2->a2_no No a2_yes->end_node a2_no->end_node

Caption: Troubleshooting logic for precipitation issues.

References

Determining optimal dosage for Alverine Citrate in animal studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Alverine Citrate in animal studies. The information is intended for researchers, scientists, and drug development professionals to aid in the determination of optimal dosage and experimental design.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting dose for this compound in rats and mice?

A1: The optimal dosage of this compound can vary significantly depending on the animal model, the route of administration, and the specific research question. Based on published studies, the following dose ranges have been reported as effective and can be used as a starting point for dose-response studies:

Table 1: Reported Effective Doses of this compound in Animal Studies

Animal ModelRoute of AdministrationEffective Dose RangeIndication Studied
MouseIntraperitoneal (i.p.)5 - 20 mg/kg[1][2]Anxiolytic-like effects
RatOral (p.o.)10 mg/kgStress-induced colonic hypersensitivity
RatIntraperitoneal (i.p.)20 mg/kg[3]Visceral antinociceptive properties
RatIntracerebroventricular (i.c.v.)75 µ g/rat [3]Visceral antinociceptive properties
CatIntravenous (i.v.)2 mg/kgIntestinal mechanoreceptor responses

It is crucial to perform a dose-finding study to determine the optimal dose for your specific experimental conditions.

Q2: What is the LD50 of this compound in rats and mice?

Q3: What are the known pharmacokinetic properties of this compound in animal models?

A3: Detailed pharmacokinetic data for this compound in common animal models such as rats and mice is limited in the public domain. Most available pharmacokinetic studies have been conducted in humans.[4] In humans, Alverine is rapidly metabolized to its active metabolite, 4-hydroxy alverine, with peak plasma levels of the metabolite occurring between 1 and 1.5 hours after oral administration. The parent compound has a short half-life. Given the lack of specific animal pharmacokinetic data, researchers may need to conduct preliminary pharmacokinetic studies in their chosen model to determine key parameters such as absorption, distribution, metabolism, and excretion (ADME), which will inform the dosing regimen and sampling time points.

Q4: What is the mechanism of action of this compound?

A4: this compound is a smooth muscle relaxant with a dual mechanism of action. Firstly, it acts as a direct antagonist of voltage-dependent calcium channels in smooth muscle cells. By blocking calcium influx, it reduces smooth muscle contractility. Secondly, this compound functions as a 5-HT1A receptor antagonist. This antagonism is thought to contribute to its visceral analgesic properties by modulating serotonergic pathways involved in pain perception.

Troubleshooting Guide

Issue 1: Difficulty dissolving this compound for administration.

  • Cause: this compound has limited solubility in aqueous solutions.

  • Solution:

    • For oral administration, this compound can be prepared as a suspension in a vehicle such as 0.5% carboxymethylcellulose (CMC) in water.

    • For intraperitoneal or intravenous injection, a common vehicle is a mixture of DMSO, PEG300, Tween 80, and saline. A typical formulation is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline. It is crucial to dissolve the this compound in DMSO first before adding the other components sequentially.

    • Always ensure the final solution is homogenous before administration. Sonication may aid in dissolution.

Issue 2: Variability in experimental results between animals.

  • Cause: High inter-individual variability in drug metabolism can lead to inconsistent results. Human studies have shown high pharmacokinetic variability with Alverine. This is likely to be a factor in animal studies as well.

  • Solution:

    • Increase the number of animals per group to improve statistical power.

    • Ensure consistent administration technique and timing.

    • Consider monitoring plasma levels of Alverine and its active metabolite if possible, to correlate with pharmacological effects.

    • Control for factors that can influence metabolism, such as age, sex, and health status of the animals.

Issue 3: Unexpected side effects or toxicity at presumed therapeutic doses.

  • Cause: The therapeutic window of this compound may be narrow, and the lack of established LD50 values makes initial dosing challenging.

  • Solution:

    • Always start with a low dose and perform a careful dose-escalation study.

    • Closely monitor animals for any signs of toxicity, such as changes in behavior, weight loss, or signs of distress.

    • If toxicity is observed, reduce the dose or consider a different administration route that may alter the pharmacokinetic profile.

Experimental Protocols

Protocol 1: Preparation of this compound for Oral Administration (Suspension)

  • Weigh the required amount of this compound powder.

  • Prepare a 0.5% solution of carboxymethylcellulose (CMC) in sterile water.

  • Gradually add the this compound powder to the CMC solution while continuously stirring or vortexing to ensure a uniform suspension.

  • Administer the suspension via oral gavage at the desired volume.

Protocol 2: Preparation of this compound for Intraperitoneal Injection (Solution)

  • Weigh the required amount of this compound powder.

  • Dissolve the this compound in 100% DMSO to create a stock solution.

  • For the final injection solution, prepare a vehicle consisting of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.

  • Add the calculated volume of the this compound stock solution to the vehicle components in the following order, ensuring complete mixing after each addition: PEG300, Tween-80, and finally saline.

  • The final solution should be clear and administered at the appropriate volume for the animal's weight.

Visualizations

Alverine_Citrate_Mechanism_of_Action cluster_0 Smooth Muscle Cell AC This compound Ca_Channel Voltage-Gated Calcium Channel AC->Ca_Channel Antagonizes Ca_ion Ca²⁺ Ca_Channel->Ca_ion Allows Influx Contraction Muscle Contraction Ca_ion->Contraction Initiates Alverine_Citrate_5HT1A_Pathway cluster_1 Serotonergic Neuron / Postsynaptic Neuron Serotonin Serotonin (5-HT) Receptor_5HT1A 5-HT1A Receptor Serotonin->Receptor_5HT1A Activates AC This compound AC->Receptor_5HT1A Antagonizes Signaling Downstream Signaling (e.g., ↓cAMP) Receptor_5HT1A->Signaling Initiates Analgesia Visceral Analgesia Signaling->Analgesia Leads to Experimental_Workflow_Dosage_Determination start Start: Define Research Question lit_review Literature Review for Existing Dosage Data start->lit_review dose_range Select Initial Dose Range lit_review->dose_range pilot_study Conduct Pilot Dose-Escalation Study (small number of animals) dose_range->pilot_study toxicity_obs Observe for Signs of Toxicity pilot_study->toxicity_obs efficacy_obs Measure Desired Efficacy Endpoint pilot_study->efficacy_obs optimal_dose Determine Optimal Dose toxicity_obs->optimal_dose efficacy_obs->optimal_dose main_study Proceed with Main Experiment optimal_dose->main_study end End: Analyze and Report Results main_study->end

References

Technical Support Center: In Vivo Bioavailability of Alverine Citrate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide is designed for researchers, scientists, and drug development professionals investigating the in vivo bioavailability of Alverine Citrate. It provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during formulation and in vivo testing.

Frequently Asked Questions (FAQs)

Q1: Why is the oral bioavailability of this compound highly variable?

A1: The oral bioavailability of this compound is subject to high pharmacokinetic variability due to several factors. Alverine is a weak base and is highly lipophilic, which can cause it to precipitate at the pH of the intestine, leading to inconsistent absorption.[1] Furthermore, it undergoes extensive and rapid first-pass metabolism, where it is quickly converted to its active metabolite, 4-hydroxy alverine.[1][2][3] In fact, the parent Alverine only accounts for about 3% of the drug-related compounds in circulation, while the active metabolite and its conjugates make up approximately 94%.[1] This metabolic process can vary significantly between individuals.

Q2: What is the primary active moiety of this compound that should be measured in plasma?

A2: While it is important to measure the parent drug, the primary active metabolite, 4-hydroxy alverine, is found in much higher concentrations in the plasma and is considered the main contributor to the therapeutic effect. Therefore, robust pharmacokinetic studies should include the quantification of both Alverine and 4-hydroxy alverine.

Q3: What kind of vehicle should I use for my preclinical in vivo study of this compound?

A3: The choice of vehicle can significantly impact the bioavailability of this compound. Due to its lipophilic nature and poor aqueous solubility, using a simple aqueous suspension may result in low and variable absorption. To enhance bioavailability, lipid-based formulations like self-emulsifying drug delivery systems (SEDDS) are often explored. These systems can improve the solubility and dissolution of the drug in the gastrointestinal tract, potentially leading to more consistent and higher absorption.

Q4: I am observing inconsistent results in my animal studies. What could be the cause?

A4: Inconsistent results are a known challenge with this compound. The high pharmacokinetic variability is a primary reason. Other factors could include the animal model used, the fasting state of the animals, and the formulation itself. If using a simple suspension, the particle size of the drug can also influence the dissolution rate and subsequent absorption. For more reproducible results, consider using a formulation that enhances drug solubilization, such as a SEDDS.

Q5: How can I improve the oral bioavailability of this compound in my formulation?

A5: To improve the oral bioavailability of this compound, formulation strategies should focus on overcoming its poor solubility and high first-pass metabolism. Advanced formulation techniques like solid dispersions and lipid-based systems, particularly self-emulsifying drug delivery systems (SEDDS), are promising approaches. SEDDS are mixtures of oils, surfactants, and co-solvents that form a fine emulsion in the gastrointestinal tract, keeping the drug in a dissolved state and enhancing its absorption.

Data Presentation: Pharmacokinetic Parameters of this compound Formulations

The following table summarizes the pharmacokinetic parameters for Alverine and its active metabolite, 4-hydroxy alverine, from a bioequivalence study in healthy male volunteers who were administered two different 120 mg capsule formulations (Test and Reference: Spasmonal Forte®) under fasting conditions. This data represents the performance of conventional capsule formulations.

ParameterAnalyteTest Formulation (Mean ± SD)Reference Formulation (Mean ± SD)
Cmax (pg/mL) Alverine2845.1 ± 1417.32552.7 ± 1271.9
4-hydroxy alverine10876.5 ± 5438.29590.4 ± 4795.2
AUC0-t (pg·h/mL) Alverine10144.8 ± 5072.49002.5 ± 4501.2
4-hydroxy alverine72106.8 ± 36053.468968.4 ± 34484.2
AUC0-inf (pg·h/mL) Alverine10426.3 ± 5213.19256.9 ± 4628.4
4-hydroxy alverine74530.2 ± 37265.171295.6 ± 35647.8
Tmax (h) Alverine1.5 ± 0.51.6 ± 0.6
4-hydroxy alverine1.8 ± 0.71.9 ± 0.8

Data extracted from a bioequivalence study comparing two capsule formulations.

Experimental Protocols

In Vivo Bioavailability Study in Rats

This protocol provides a general framework for assessing the oral bioavailability of an this compound formulation in a rat model.

1. Animals:

  • Male Sprague-Dawley or Wistar rats (200-250 g).

  • Animals should be fasted overnight (12 hours) before the experiment with free access to water.

2. Formulation Administration:

  • Prepare the this compound formulation (e.g., suspension, SEDDS) at the desired concentration.

  • Administer the formulation orally via gavage at a dose equivalent to, for example, 20 mg/kg of this compound.

3. Blood Sampling:

  • Collect blood samples (approximately 0.25 mL) from the tail vein or jugular vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 1.5, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.

  • Centrifuge the blood samples to separate the plasma.

  • Store the plasma samples at -80°C until analysis.

4. Plasma Sample Analysis:

  • Develop and validate a sensitive analytical method, such as LC-MS/MS (Liquid Chromatography with tandem mass spectrometry), for the simultaneous quantification of Alverine and 4-hydroxy alverine in plasma.

  • The method should be validated for linearity, accuracy, precision, and recovery.

5. Pharmacokinetic Analysis:

  • Use non-compartmental analysis to determine the key pharmacokinetic parameters:

    • Cmax: Maximum plasma concentration.

    • Tmax: Time to reach Cmax.

    • AUC0-t: Area under the plasma concentration-time curve from time 0 to the last measurable concentration.

    • AUC0-inf: Area under the plasma concentration-time curve from time 0 to infinity.

    • t1/2: Elimination half-life.

Mandatory Visualizations

Logical Relationship for Formulation Choice

G cluster_0 Physicochemical Properties of this compound cluster_1 Biological Barriers cluster_2 Bioavailability Challenges cluster_3 Formulation Strategies A High Lipophilicity (logP ≈ 5.46) B Poor Aqueous Solubility A->B F Low & Variable Oral Bioavailability B->F C Weak Base Nature E Precipitation at Intestinal pH C->E D Extensive First-Pass Metabolism D->F E->F G Conventional Suspension/Capsule F->G Leads to Inconsistent Results H Advanced Vehicle (e.g., SEDDS) F->H Addresses Challenges

Caption: Logic for choosing an advanced vehicle for this compound.

Experimental Workflow for In Vivo Bioavailability Study

G start Start prep Prepare this compound Formulation (Vehicle A vs. B) start->prep fasting Fast Rats Overnight (12 hours) prep->fasting admin Oral Administration (Gavage) fasting->admin sampling Serial Blood Sampling (0-24h) admin->sampling processing Plasma Separation (Centrifugation) sampling->processing analysis LC-MS/MS Analysis of Alverine & 4-hydroxy alverine processing->analysis pk_calc Pharmacokinetic Parameter Calculation (Cmax, AUC) analysis->pk_calc comparison Compare Bioavailability of Formulations pk_calc->comparison end End comparison->end

Caption: Workflow for a comparative in vivo bioavailability study.

References

Validation & Comparative

A Comparative Analysis of Alverine Citrate and Otilonium Bromide: Mechanisms of Action and Experimental Insights

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Irritable Bowel Syndrome (IBS) is a functional gastrointestinal disorder characterized by chronic abdominal pain, discomfort, bloating, and altered bowel habits. Antispasmodic agents are a cornerstone of symptomatic treatment, aiming to alleviate the smooth muscle spasms that contribute to these symptoms. Among these, Alverine Citrate and Otilonium Bromide are two widely utilized compounds. This guide provides an in-depth, objective comparison of their mechanisms of action, supported by experimental data, to inform research and drug development efforts in the field of gastroenterology.

Mechanisms of Action: A Tale of Two Spasmolytics

While both this compound and Otilonium Bromide are classified as smooth muscle relaxants, their pharmacological profiles reveal distinct and overlapping mechanisms that contribute to their therapeutic effects.[1][2]

This compound: A Dual-Action Modulator

This compound primarily exerts its spasmolytic effects through two main pathways.[1][3] It acts as a direct smooth muscle relaxant by inhibiting voltage-gated L-type calcium channels.[4] This blockade of calcium influx into intestinal smooth muscle cells prevents the excessive contractions that lead to abdominal pain and cramping.

Beyond its direct action on muscle cells, this compound also demonstrates a significant interaction with the serotonergic system. It functions as a selective antagonist of the 5-HT1A receptor. This antagonism is linked to a reduction in visceral hypersensitivity, a key component of IBS pathology where patients experience pain at lower levels of intestinal distension. In-vitro binding studies have confirmed its high affinity for 5-HT1A receptors, with an IC50 of 101 nM.

Otilonium Bromide: A Multi-Target Spasmolytic

Otilonium Bromide exhibits a more complex and multi-faceted mechanism of action. Similar to Alverine, it is a potent blocker of L-type calcium channels, directly inhibiting smooth muscle contraction. However, its inhibitory effects on calcium signaling are broader, as it also blocks T-type calcium channels, which are increasingly recognized for their role in regulating smooth muscle contractility and visceral sensation.

In addition to its calcium channel blocking properties, Otilonium Bromide acts as an antagonist at two other key receptor types involved in gastrointestinal function:

  • Tachykinin NK2 Receptors: It demonstrates a moderate affinity for tachykinin NK2 receptors, with a reported Ki of approximately 7 µM. Tachykinins, such as neurokinin A, are involved in intestinal motility, inflammation, and pain signaling. By blocking NK2 receptors, Otilonium Bromide can modulate these pathways.

  • Muscarinic Receptors: Otilonium Bromide also possesses antimuscarinic properties, meaning it can inhibit the action of acetylcholine, a key neurotransmitter that stimulates muscle contractions in the gut.

This combination of actions on calcium channels, tachykinin receptors, and muscarinic receptors provides a comprehensive approach to reducing intestinal hypermotility and visceral pain. Due to its poor systemic absorption, Otilonium Bromide's effects are largely localized to the gastrointestinal tract, which helps to minimize systemic side effects.

Quantitative Data Comparison

The following tables summarize key quantitative data for this compound and Otilonium Bromide, providing a basis for comparing their potency and receptor interactions.

DrugTargetParameterValueReference
This compound 5-HT1A ReceptorIC50101 nM
Otilonium Bromide Tachykinin NK2 Receptor (agonist binding)Ki7.2 µM
Otilonium Bromide Tachykinin NK2 Receptor (antagonist binding)Ki2.2 µM
Otilonium Bromide Muscarinic Receptors (Methacholine-induced contraction)IC503.7 µM
Otilonium Bromide L-type Ca2+ Channels (in human jejunal smooth muscle cells)Inhibition25% at 0.9 µM, 90% at 9 µM

Clinical Efficacy: A Meta-Analysis Perspective

A systematic review and meta-analysis of randomized controlled trials provides valuable insight into the clinical effectiveness of these agents in treating IBS.

Drug/CombinationOutcomeOdds Ratio (OR) vs. Placebo95% Confidence Interval (CI)NNT (Global Improvement)NNT (Pain Relief)Reference
Otilonium Bromide Global Improvement2.031.49 - 2.7777
Alverine/Simethicone Global Improvement1.761.18 - 2.61811
Otilonium Bromide Pain Relief1.831.43 - 2.34--
Alverine/Simethicone Pain Relief1.481.00 - 2.19--

NNT (Number Needed to Treat) indicates the number of patients who need to be treated for one to benefit compared to a control. A lower NNT indicates a more effective intervention.

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz, illustrate the distinct signaling pathways of this compound and Otilonium Bromide.

Alverine_Citrate_Pathway Alverine This compound L_type_Ca L-type Ca2+ Channel Alverine->L_type_Ca Inhibits HT1A_Receptor 5-HT1A Receptor Alverine->HT1A_Receptor Antagonizes Relaxation Relaxation Pain_Reduction Pain Reduction Ca_Influx Ca2+ Influx L_type_Ca->Ca_Influx Hypersensitivity Visceral Hypersensitivity Contraction Smooth Muscle Contraction Ca_Influx->Contraction

Caption: this compound Signaling Pathway.

Otilonium_Bromide_Pathway Otilonium Otilonium Bromide L_type_Ca L-type Ca2+ Channel Otilonium->L_type_Ca Inhibits T_type_Ca T-type Ca2+ Channel Otilonium->T_type_Ca Inhibits NK2_Receptor Tachykinin NK2 Receptor Otilonium->NK2_Receptor Antagonizes Muscarinic_Receptor Muscarinic Receptor Otilonium->Muscarinic_Receptor Antagonizes Ca_Influx Ca2+ Influx L_type_Ca->Ca_Influx T_type_Ca->Ca_Influx Pain_Signaling Pain Signaling NK2_Receptor->Pain_Signaling Contraction Smooth Muscle Contraction Muscarinic_Receptor->Contraction Ca_Influx->Contraction Relaxation Relaxation Pain_Reduction Pain Reduction

Caption: Otilonium Bromide Signaling Pathway.

Key Experimental Protocols

The characterization of this compound and Otilonium Bromide's mechanisms relies on a variety of established in vitro and electrophysiological techniques.

In Vitro Smooth Muscle Contractility Assay

Objective: To assess the direct effect of the compounds on smooth muscle contraction and relaxation.

Methodology:

  • Tissue Preparation: Segments of animal intestine (e.g., guinea pig ileum or colon) are dissected and mounted in an organ bath containing a physiological salt solution (e.g., Krebs solution) maintained at 37°C and aerated with 95% O2/5% CO2.

  • Transducer Attachment: One end of the muscle strip is attached to a fixed point, and the other to an isometric force transducer to measure changes in muscle tension.

  • Equilibration: The tissue is allowed to equilibrate under a resting tension until a stable baseline is achieved.

  • Contraction Induction: A contractile agent (e.g., acetylcholine, histamine, or high potassium solution) is added to the bath to induce a stable contraction.

  • Drug Application: this compound or Otilonium Bromide is added in a cumulative concentration-dependent manner to assess their relaxant effects on the pre-contracted tissue.

  • Data Analysis: The reduction in contractile force is measured and plotted against the drug concentration to determine the IC50 (the concentration that produces 50% of the maximal inhibitory effect).

Contractility_Assay_Workflow Start Start Dissect Dissect Intestinal Smooth Muscle Start->Dissect Mount Mount in Organ Bath Dissect->Mount Equilibrate Equilibrate Tissue Mount->Equilibrate Induce Induce Contraction Equilibrate->Induce Add_Drug Add Test Compound (Cumulative Doses) Induce->Add_Drug Record Record Force Transducer Data Add_Drug->Record Analyze Analyze Data (Calculate IC50) Record->Analyze End End Analyze->End

Caption: In Vitro Contractility Assay Workflow.

Calcium Imaging Assay

Objective: To visualize and quantify changes in intracellular calcium concentrations in response to drug application.

Methodology:

  • Cell Culture: Smooth muscle cells or a suitable cell line (e.g., HEK293 cells) are cultured on glass coverslips.

  • Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

  • Baseline Measurement: The coverslip is mounted on a fluorescence microscope, and baseline fluorescence is recorded.

  • Cell Stimulation: A stimulating agent (e.g., a depolarizing solution or a receptor agonist) is added to increase intracellular calcium.

  • Drug Application: The test compound (this compound or Otilonium Bromide) is applied, and the change in fluorescence intensity is monitored over time.

  • Data Analysis: The fluorescence signal is converted to intracellular calcium concentration, and the inhibitory effect of the drug is quantified.

Calcium_Imaging_Workflow Start Start Culture Culture Cells on Coverslips Start->Culture Load_Dye Load with Calcium- Sensitive Dye Culture->Load_Dye Mount_Microscope Mount on Fluorescence Microscope Load_Dye->Mount_Microscope Record_Baseline Record Baseline Fluorescence Mount_Microscope->Record_Baseline Stimulate Stimulate Cells to Increase [Ca2+]i Record_Baseline->Stimulate Add_Drug Apply Test Compound Stimulate->Add_Drug Record_Fluorescence Record Fluorescence Changes Add_Drug->Record_Fluorescence Analyze Analyze Data and Quantify Inhibition Record_Fluorescence->Analyze End End Analyze->End

References

Synergistic Effects of Alverine Citrate and Simethicone: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An objective analysis of the combined therapeutic efficacy of Alverine Citrate and Simethicone in the management of Irritable Bowel Syndrome (IBS), with a comparative overview of alternative treatments. This guide presents key experimental data, detailed methodologies, and visual representations of mechanistic pathways to support further research and drug development.

The combination of this compound and Simethicone presents a multifaceted therapeutic approach for managing the complex symptoms of Irritable Bowel Syndrome (IBS). This guide provides a comprehensive comparison of this combination therapy with other established treatments, supported by data from clinical studies. It is intended for researchers, scientists, and professionals in the field of drug development to facilitate an in-depth understanding of the current therapeutic landscape for IBS.

Pathophysiology of Irritable Bowel Syndrome

Irritable Bowel Syndrome is a functional gastrointestinal disorder characterized by a collection of symptoms including abdominal pain, bloating, and altered bowel habits such as diarrhea and constipation.[1] The underlying causes of IBS are not fully understood but are thought to involve a combination of factors.[2] These include visceral hypersensitivity, where the nerves in the gut are overly sensitive to stimuli, and dysmotility, which refers to abnormal contractions of the intestinal muscles.[3] Additionally, disruptions in the gut-brain axis, the communication network between the digestive tract and the central nervous system, are believed to play a significant role.[3][4] Other contributing factors may include genetic predisposition, low-grade inflammation of the intestinal lining, and alterations in the gut microbiome.

Mechanism of Action: this compound and Simethicone

The therapeutic synergy of this compound and Simethicone stems from their distinct yet complementary mechanisms of action, addressing both the physiological and sensory symptoms of IBS.

This compound is a smooth muscle relaxant that acts directly on the gastrointestinal tract. Its primary mechanism involves the inhibition of calcium influx into smooth muscle cells, which is crucial for muscle contraction. By blocking voltage-gated calcium channels, this compound reduces the excitability of these cells, leading to muscle relaxation and alleviation of spasms. Furthermore, this compound has been shown to be an antagonist of the 5-HT1A serotonin receptor. This action is significant as serotonin plays a key role in regulating intestinal motility and sensation; by modulating its activity, this compound can help normalize gut function and reduce visceral hypersensitivity.

Simethicone is an anti-foaming agent that works locally in the gut to relieve symptoms of gas and bloating. It is a chemically inert substance, a mixture of polydimethylsiloxane and silica gel, that is not absorbed into the bloodstream. Simethicone acts by reducing the surface tension of gas bubbles in the stomach and intestines. This causes smaller bubbles to merge into larger ones, which can be more easily expelled from the body through belching or flatulence. This physical mechanism of action means Simethicone does not have any pharmacological effects and has a very favorable safety profile.

The synergistic effect of this combination lies in its ability to simultaneously address both the spasmodic and gas-related symptoms of IBS. This compound targets the underlying smooth muscle spasms and visceral hypersensitivity, while Simethicone provides relief from the discomfort of bloating and trapped gas.

Synergistic_Mechanism cluster_IBS Irritable Bowel Syndrome (IBS) Pathophysiology Visceral Hypersensitivity Visceral Hypersensitivity Smooth Muscle Spasms Smooth Muscle Spasms Gas & Bloating Gas & Bloating This compound This compound 5-HT1A Receptor Antagonism 5-HT1A Receptor Antagonism This compound->5-HT1A Receptor Antagonism blocks Calcium Channel Blockade Calcium Channel Blockade This compound->Calcium Channel Blockade induces Simethicone Simethicone Decreased Surface Tension of Gas Bubbles Decreased Surface Tension of Gas Bubbles Simethicone->Decreased Surface Tension of Gas Bubbles causes 5-HT1A Receptor Antagonism->Visceral Hypersensitivity reduces Calcium Channel Blockade->Smooth Muscle Spasms reduces Gas Bubble Coalescence Gas Bubble Coalescence Decreased Surface Tension of Gas Bubbles->Gas Bubble Coalescence leads to Gas Bubble Coalescence->Gas & Bloating relieves

Synergistic mechanism of this compound and Simethicone in IBS.

Clinical Efficacy of this compound and Simethicone Combination

Clinical trials have demonstrated the efficacy of the this compound and Simethicone combination in alleviating the primary symptoms of IBS.

Randomized, Double-Blind, Placebo-Controlled Study (Wittmann et al., 2010)

This multicenter study provided significant evidence for the efficacy of the this compound/Simethicone combination. At the end of the 4-week treatment period, the group receiving the combination therapy showed a statistically significant reduction in abdominal pain/discomfort compared to the placebo group. A higher percentage of patients in the active treatment group responded to the therapy and reported greater global symptom improvement.

Non-Interventional Study (Wang et al., 2014)

A large-scale, prospective, non-interventional study further supports the effectiveness of the this compound/Simethicone combination in a real-world clinical setting. After four weeks of treatment, a vast majority of patients reported an improvement in their overall IBS symptoms. The study also documented significant reductions in both pain and bloating scores, as well as an improvement in the quality of life of the patients.

Experimental Protocols

Wittmann et al. (2010): A Randomized, Double-Blind, Placebo-Controlled Study
  • Study Design: This was a multicenter, randomized, double-blind, placebo-controlled, parallel-group study.

  • Patient Population: The study included 412 adult patients (aged 18-75) who met the Rome III criteria for IBS and had abdominal pain or discomfort for no longer than 5 years. A key inclusion criterion was an abdominal pain/discomfort intensity of at least 60 mm on a 100 mm visual analogue scale (VAS) during a 2-week run-in period without treatment.

  • Intervention: Patients were randomly assigned to receive either a combination of 60 mg this compound and 300 mg Simethicone or a matching placebo. The medication was administered orally as soft capsules three times a day before meals for a duration of 4 weeks.

  • Outcome Measures: The primary efficacy endpoint was the change in the VAS score for abdominal pain/discomfort from baseline to week 4. Secondary endpoints included the responder rate (percentage of patients with a predefined level of symptom improvement) and global symptom improvement.

  • Statistical Analysis: The analysis was performed on the full analysis set, which included all randomized patients who received at least one dose of the study medication and had at least one post-baseline efficacy assessment. The comparison between the treatment groups for the primary endpoint was conducted using a non-parametric test.

Wang et al. (2014): A Prospective, Non-Interventional Study
  • Study Design: This was a prospective, multicenter, single-arm, non-interventional study conducted at 26 sites in China.

  • Patient Population: The study enrolled 640 patients with an established diagnosis of IBS according to the Rome III criteria. Similar to the Wittmann et al. study, patients were required to have a baseline abdominal pain and discomfort score of ≥60 on a 100-point VAS.

  • Intervention: All patients received a combination of 60 mg this compound and 300 mg Simethicone, administered as three capsules daily before meals for 4 weeks. Concomitant therapies were permitted and recorded.

  • Outcome Measures: The primary efficacy endpoint was the change in the VAS score for pain/discomfort from baseline to week 4. Secondary endpoints included changes in bloating/distension VAS scores, global assessment of symptom relief by both patients and physicians using a 7-point Likert scale, and impact on quality of life assessed with a 5-point Likert scale.

  • Statistical Analysis: All analyses were performed using SPSS version 17.0. The changes in VAS scores from baseline were analyzed using appropriate statistical tests. The global assessment of symptom relief and quality of life were also evaluated for changes from baseline.

Experimental_Workflow cluster_Screening Patient Screening cluster_Baseline Baseline Assessment cluster_Intervention Intervention Phase cluster_FollowUp Follow-up & Analysis Patient Recruitment Patient Recruitment Inclusion/Exclusion Criteria Inclusion/Exclusion Criteria (e.g., Rome III Criteria, Pain Score) Patient Recruitment->Inclusion/Exclusion Criteria Informed Consent Informed Consent Inclusion/Exclusion Criteria->Informed Consent Run-in Period 2-Week Treatment-Free Run-in Period Informed Consent->Run-in Period Baseline Data Collection Baseline Symptom Scores (VAS, Likert) Run-in Period->Baseline Data Collection Randomization Randomization Baseline Data Collection->Randomization Treatment Administration Treatment Administration Randomization->Treatment Administration Treatment Group Treatment Group Treatment Administration->Treatment Group This compound + Simethicone Control Group Control Group Treatment Administration->Control Group Placebo Follow-up Assessments Weekly/End-of-Study Symptom Scores Treatment Group->Follow-up Assessments Control Group->Follow-up Assessments Data Analysis Data Analysis Follow-up Assessments->Data Analysis Efficacy & Safety Evaluation Efficacy & Safety Evaluation Data Analysis->Efficacy & Safety Evaluation

Generalized experimental workflow for a randomized controlled trial in IBS.

Comparative Efficacy with Alternative Treatments

While direct head-to-head comparative trials are limited, data from systematic reviews and meta-analyses of other common IBS treatments provide a basis for an indirect comparison of efficacy.

TreatmentMechanism of ActionKey Efficacy Findings (vs. Placebo)Reference(s)
This compound / Simethicone Smooth muscle relaxant (Ca2+ channel blocker, 5-HT1A antagonist) & Anti-foaming agent- Significant reduction in abdominal pain/discomfort (p=0.047)- Higher responder rate (46.8% vs 34.3%, p=0.01)- Greater global symptom improvement (p=0.0001)
Otilonium Bromide L-type calcium channel blocker- Significant improvement in abdominal pain and discomfort- Prolongs time to relapse
Pinaverium Bromide L-type calcium channel blocker- Beneficial effect on overall IBS symptom relief (RR 1.75)- Improvement in abdominal pain, stool changes, and bloating
Mebeverine Musculotropic antispasmodic- Some studies show a significant decrease in abdominal pain, while meta-analyses show non-significant improvement in global symptoms
Peppermint Oil Smooth muscle relaxant (via calcium channel blockade)- Superior to placebo for global IBS symptoms (RR 0.65) and abdominal pain (RR 0.76)

Safety and Tolerability

In the clinical trials reviewed, the combination of this compound and Simethicone was generally well-tolerated, with a safety profile comparable to that of the placebo. The reported adverse events were similar in both the active treatment and placebo groups. This favorable safety profile is a key consideration in the long-term management of a chronic condition like IBS. The alternative treatments discussed also generally have good safety profiles, though some, like peppermint oil, have been associated with a higher rate of mild adverse events such as heartburn.

Conclusion

The combination of this compound and Simethicone offers a synergistic approach to the management of IBS by targeting both the underlying pathophysiology of smooth muscle spasms and visceral hypersensitivity, as well as the symptomatic distress of gas and bloating. Clinical evidence from both randomized controlled trials and real-world observational studies supports its efficacy and safety. While direct comparative data is limited, the available evidence suggests that this combination is a valuable therapeutic option alongside other established treatments for IBS. Further research, including head-to-head comparative trials, would be beneficial to more definitively position this combination therapy within the broader landscape of IBS management. The detailed experimental protocols provided in this guide offer a foundation for the design of future studies in this area.

References

Alverine Citrate's Efficacy in Preclinical IBS Models: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals, understanding the preclinical efficacy of therapeutic candidates for Irritable Bowel Syndrome (IBS) is paramount. This guide provides a comparative analysis of Alverine Citrate's performance in established preclinical models of IBS, juxtaposed with other commonly investigated antispasmodic agents. The data presented herein is collated from various preclinical studies, offering a quantitative and methodological overview to inform further research and development in this field.

This compound is an antispasmodic agent that has demonstrated efficacy in preclinical studies by targeting key pathophysiological features of IBS, namely visceral hypersensitivity and altered intestinal motility.[1][2] Its mechanism of action is understood to be twofold: it induces smooth muscle relaxation by blocking L-type calcium channels and modulates visceral perception through its antagonist activity at 5-HT1A receptors.[3][4]

Comparative Efficacy in Preclinical Models

To provide a clear comparison, this guide evaluates this compound against two other antispasmodic agents, Otilonium Bromide and Mebeverine, which are also utilized in the management of IBS symptoms.

Visceral Hypersensitivity

Visceral hypersensitivity, the heightened perception of pain in the internal organs, is a hallmark of IBS. The colorectal distension (CRD) model in rats is a standard preclinical assay to evaluate this phenomenon. In this model, the pressure or volume required to elicit an abdominal withdrawal reflex (AWR), a measure of visceral pain, is recorded.

CompoundAnimal ModelIBS ModelKey Findings
This compound Rat5-HTP-induced hyperalgesia20 mg/kg i.p. significantly suppressed the increase in the number of abdominal contractions induced by 5-HTP in response to rectal distension.[1]
RatPartial restraint stress10 mg/kg p.o. reduced stress-induced hypersensitivity to colonic distension.
Otilonium Bromide RatWrap restraint stress20 mg/kg p.o. reduced the increase in abdominal contractions at 1.2 ml colonic distension.
Mebeverine --Preclinical data on visceral hypersensitivity in rat CRD models is not readily available in the reviewed literature.
Intestinal Motility

Abnormal intestinal motility, manifesting as diarrhea or constipation, is another key symptom of IBS. The charcoal meal transit test in rats is a common method to assess the effect of a compound on intestinal transit time.

CompoundAnimal ModelKey Findings
This compound -Specific quantitative preclinical data on the effect of this compound in the charcoal meal transit test is not readily available in the reviewed literature.
Otilonium Bromide Human (in vitro)Inhibited spontaneous rhythmic phasic contractions in human sigmoid colon strips with an IC50 of 49.9 nmol/L.
Mebeverine -Preclinical data on intestinal motility in the rat charcoal meal test is not readily available in the reviewed literature.

Experimental Protocols

Visceral Hypersensitivity: Colorectal Distension (CRD) in Rats

This protocol is a standard method for assessing visceral sensitivity.

  • Animal Preparation: Male Wistar rats are fasted overnight with free access to water.

  • Electrode Implantation: Under light anesthesia, two electrodes are implanted into the external oblique abdominal muscle to record electromyographic (EMG) activity, which serves as a quantitative measure of the visceromotor response (abdominal muscle contractions). The electrodes are externalized at the back of the neck.

  • Balloon Insertion: A flexible latex balloon (typically 4-5 cm in length) is inserted intra-anally into the descending colon and rectum.

  • Adaptation: Rats are allowed to recover from anesthesia and adapt to the testing environment for at least 30 minutes.

  • Distension Protocol: The balloon is progressively inflated with air to specific pressures (e.g., 20, 40, 60, 80 mmHg) for a set duration (e.g., 10-20 seconds) with a rest period between distensions.

  • Data Acquisition: The EMG activity is recorded, amplified, and integrated. The total number of abdominal contractions during each distension period is also counted as the abdominal withdrawal reflex (AWR) score.

  • Drug Administration: Test compounds (e.g., this compound) are administered intraperitoneally (i.p.) or orally (p.o.) at a predetermined time before the CRD procedure.

Intestinal Motility: Charcoal Meal Transit Test in Rats

This protocol is widely used to evaluate the effect of a substance on gastrointestinal propulsion.

  • Animal Preparation: Male Wistar rats are fasted for 18-24 hours with free access to water.

  • Drug Administration: The test compound is administered, typically orally (p.o.) or intraperitoneally (i.p.).

  • Charcoal Meal Administration: After a specific time following drug administration (e.g., 30-60 minutes), a charcoal meal (e.g., 5-10% activated charcoal suspension in a vehicle like 0.5% gum acacia) is administered orally.

  • Transit Time: After a set period (e.g., 20-30 minutes), the animals are euthanized.

  • Measurement: The small intestine is carefully dissected from the pylorus to the cecum. The total length of the small intestine and the distance traveled by the charcoal front are measured.

  • Calculation: The percentage of intestinal transit is calculated as: (Distance traveled by charcoal / Total length of small intestine) x 100. The percentage inhibition of transit compared to a vehicle control group can then be determined.

Signaling Pathways and Mechanisms of Action

The therapeutic effects of this compound and its comparators are rooted in their distinct interactions with key signaling pathways involved in smooth muscle contraction and nociception.

Alverine_Citrate_Mechanism cluster_0 Smooth Muscle Cell cluster_1 Sensory Neuron L-type Ca2+ Channel L-type Ca2+ Channel Ca2+ Influx Ca2+ Influx L-type Ca2+ Channel->Ca2+ Influx Allows Contraction Contraction Ca2+ Influx->Contraction Initiates 5-HT1A Receptor 5-HT1A Receptor Nociceptive Signaling Nociceptive Signaling 5-HT1A Receptor->Nociceptive Signaling Modulates Visceral Hypersensitivity Visceral Hypersensitivity Nociceptive Signaling->Visceral Hypersensitivity Leads to This compound This compound This compound->L-type Ca2+ Channel Blocks This compound->5-HT1A Receptor Antagonizes

Caption: this compound's dual mechanism of action.

Otilonium_Bromide_Mechanism cluster_0 Smooth Muscle Cell L-type Ca2+ Channel L-type Ca2+ Channel Ca2+ Influx Ca2+ Influx L-type Ca2+ Channel->Ca2+ Influx Muscarinic M3 Receptor Muscarinic M3 Receptor Muscarinic M3 Receptor->Ca2+ Influx NK2 Receptor NK2 Receptor Contraction Contraction NK2 Receptor->Contraction Ca2+ Influx->Contraction Otilonium Bromide Otilonium Bromide Otilonium Bromide->L-type Ca2+ Channel Blocks Otilonium Bromide->Muscarinic M3 Receptor Antagonizes Otilonium Bromide->NK2 Receptor Antagonizes

Caption: Otilonium Bromide's multi-target mechanism.

Mebeverine_Mechanism cluster_0 Smooth Muscle Cell Voltage-gated Na+ Channels Voltage-gated Na+ Channels Ca2+ Influx Ca2+ Influx Voltage-gated Na+ Channels->Ca2+ Influx Voltage-gated Ca2+ Channels Voltage-gated Ca2+ Channels Voltage-gated Ca2+ Channels->Ca2+ Influx Muscarinic Receptors Muscarinic Receptors Intracellular Ca2+ Stores Intracellular Ca2+ Stores Muscarinic Receptors->Intracellular Ca2+ Stores Mobilizes Contraction Contraction Intracellular Ca2+ Stores->Contraction Ca2+ Influx->Contraction Mebeverine Mebeverine Mebeverine->Voltage-gated Na+ Channels Blocks Mebeverine->Voltage-gated Ca2+ Channels Blocks Mebeverine->Muscarinic Receptors Antagonizes

Caption: Mebeverine's diverse inhibitory actions.

Experimental Workflow

The general workflow for evaluating the efficacy of a compound like this compound in preclinical IBS models is as follows:

Experimental_Workflow A IBS Animal Model Induction (e.g., Stress, Chemical Irritant) B Baseline Assessment (Visceral Sensitivity / Motility) A->B C Test Compound Administration (this compound or Comparator) B->C D Post-treatment Assessment (Visceral Sensitivity / Motility) C->D E Data Analysis and Comparison D->E

Caption: Preclinical efficacy testing workflow.

References

A Comparative Guide to Alverine Citrate and Mebeverine for Smooth Muscle Relaxation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Alverine Citrate and Mebeverine, two smooth muscle relaxants primarily used in the management of Irritable Bowel Syndrome (IBS) and other gastrointestinal disorders characterized by smooth muscle spasms. This document outlines their mechanisms of action, presents available quantitative data, details relevant experimental protocols, and visualizes key pathways to aid in research and development.

Executive Summary

Data Presentation: A Comparative Overview

The following tables summarize the key pharmacological and clinical characteristics of this compound and Mebeverine based on available data.

Table 1: Pharmacodynamic Properties

FeatureThis compoundMebeverine
Primary Mechanism Smooth muscle relaxantSmooth muscle relaxant
Ion Channel Effects - Inhibits inactivation of L-type Ca2+ channels[1] - May increase Ca2+ influx during action potentials but reduces the sensitivity of contractile proteins to Ca2+[1]- Blocks voltage-gated calcium channels[2] - Blocks voltage-operated sodium channels[3]
Receptor Activity - 5-HT1A receptor antagonist (IC50 = 101 nM)[4]- May affect muscarinic receptors
Other Effects - Decreases sensitivity of intestinal mechanoreceptors- Local anesthetic effect

Table 2: Clinical Efficacy in Irritable Bowel Syndrome (IBS)

Study OutcomeThis compoundMebeverine
Abdominal Pain Relief Effective, particularly in combination with simethicone.Some studies show efficacy, while others suggest it is not superior to placebo.
Global Symptom Improvement Shown to be effective in some studies.Meta-analyses have shown mixed results regarding superiority over placebo.
Comparative Efficacy A clinical study found this compound and Mebeverine to have "apparently equal effectiveness" in treating IBS symptoms.A clinical study found Mebeverine and this compound to have "apparently equal effectiveness" in treating IBS symptoms.

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and experimental procedures discussed, the following diagrams are provided in DOT language for use with Graphviz.

Signaling Pathways

Alverine_Citrate_Pathway cluster_membrane Smooth Muscle Cell Membrane L_type_Ca_Channel L-type Ca²⁺ Channel Ca_Influx Ca²⁺ Influx L_type_Ca_Channel->Ca_Influx 5HT1A_Receptor 5-HT1A Receptor Relaxation Smooth Muscle Relaxation 5HT1A_Receptor->Relaxation Leads to Alverine This compound Alverine->L_type_Ca_Channel Inhibits inactivation Alverine->5HT1A_Receptor Antagonizes (IC₅₀ = 101 nM) Reduced_Sensitivity Reduced Ca²⁺ Sensitivity of Contractile Proteins Alverine->Reduced_Sensitivity Induces Contraction Smooth Muscle Contraction Ca_Influx->Contraction Reduced_Sensitivity->Relaxation Serotonin Serotonin (5-HT) Serotonin->5HT1A_Receptor

Caption: Signaling pathway of this compound in smooth muscle cells.

Mebeverine_Pathway cluster_membrane Smooth Muscle Cell Membrane Ca_Channel Voltage-gated Ca²⁺ Channel Ca_Influx Ca²⁺ Influx Ca_Channel->Ca_Influx Relaxation Smooth Muscle Relaxation Ca_Channel->Relaxation Inhibition leads to Na_Channel Voltage-gated Na⁺ Channel Na_Influx Na⁺ Influx Na_Channel->Na_Influx Na_Channel->Relaxation Inhibition leads to Mebeverine Mebeverine Mebeverine->Ca_Channel Blocks Mebeverine->Na_Channel Blocks Local_Anesthetic Local Anesthetic Effect Mebeverine->Local_Anesthetic Exerts Contraction Smooth Muscle Contraction Ca_Influx->Contraction Depolarization Membrane Depolarization Na_Influx->Depolarization Depolarization->Ca_Channel Activates

Caption: Signaling pathway of Mebeverine in smooth muscle cells.

Experimental Workflow

Organ_Bath_Workflow cluster_prep Tissue Preparation cluster_exp Experimental Procedure cluster_analysis Data Acquisition & Analysis Harvest Harvest Intestinal Segment (e.g., Guinea Pig Ileum) Dissect Dissect Longitudinal or Circular Muscle Strips Harvest->Dissect Mount Mount Tissue in Organ Bath Dissect->Mount Equilibrate Equilibrate in Krebs Solution (37°C, 95% O₂/5% CO₂) Mount->Equilibrate Contract Induce Contraction (e.g., with Acetylcholine or KCl) Equilibrate->Contract Wash Washout Contract->Wash Record Record Isometric Tension (Force Transducer) Contract->Record Incubate Incubate with Alverine or Mebeverine Wash->Incubate Recontract Re-induce Contraction Incubate->Recontract Recontract->Record Analyze Analyze Contraction Amplitude and Calculate % Inhibition Record->Analyze IC50 Determine IC₅₀ Value Analyze->IC50

References

An In Vitro Comparison of Alverine Citrate and Pinaverium Bromide for Smooth Muscle Relaxation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective in vitro comparison of Alverine Citrate and Pinaverium Bromide, two spasmolytic agents commonly used in the management of functional gastrointestinal disorders. The following sections detail their mechanisms of action, present comparative quantitative data from various in vitro studies, and outline the experimental protocols used to generate this data.

Mechanism of Action

Both this compound and Pinaverium Bromide exert their primary effects by modulating calcium influx in smooth muscle cells, albeit through distinct and overlapping mechanisms.

Pinaverium Bromide is a selective L-type calcium channel blocker.[1] It acts on the voltage-dependent calcium channels on the surface of smooth muscle cells, inhibiting the influx of extracellular calcium.[2] This reduction in intracellular calcium concentration leads to the relaxation of gastrointestinal smooth muscle and a decrease in contractions induced by various stimuli.[2][3]

This compound exhibits a more complex mechanism of action. While it also affects L-type calcium channels, its primary described effect is the inhibition of channel inactivation, which can paradoxically increase calcium influx during spontaneous action potentials.[4] However, it also suppresses evoked smooth muscle activity by reducing the sensitivity of the contractile proteins to calcium. Furthermore, this compound is a potent antagonist of the 5-HT1A serotonin receptor, a mechanism that is linked to its visceral antinociceptive properties.

Data Presentation

The following table summarizes the available quantitative in vitro data for this compound and Pinaverium Bromide. It is important to note that direct comparative studies under identical experimental conditions are limited, and thus, the presented values should be interpreted within the context of their respective experimental setups.

Target/AssayDrugSpecies/TissueMethodPotency (IC50 / Ki)Reference
L-type Calcium Channel Blockade
Inhibition of Spontaneous ContractionPinaverium BromideCanine Colonic Circular Smooth MuscleIsometric Contraction3.8 µM
Inhibition of Cholinergic-Induced ContractionPinaverium BromideCanine Colonic Circular Smooth MuscleIsometric Contraction1.0 µM
Inhibition of Voltage-Gated Ca2+ CurrentPinaverium BromideRabbit Jejunum Smooth Muscle CellsPatch Clamp1.5 µM
Inhibition of ACh-Induced ContractionPinaverium BromideRat Colonic Circular Muscle (Control)Isometric Contraction0.91 µM
Inhibition of ACh-Induced ContractionPinaverium BromideRat Colonic Circular Muscle (Stressed)Isometric Contraction1.66 µM
Inhibition of KCl-Induced ContractionPinaverium BromideRat Colonic Circular Muscle (Control)Isometric Contraction0.38 µM
Inhibition of KCl-Induced ContractionPinaverium BromideRat Colonic Circular Muscle (Stressed)Isometric Contraction0.813 µM
Inhibition of CCh-Induced ContractionPinaverium BromideHuman Colonic Smooth Muscle CellsCell Contraction Assay0.73 nM
Inhibition of CCK-Induced ContractionPinaverium BromideHuman Colonic Smooth Muscle CellsCell Contraction Assay0.92 nM
5-HT1A Receptor Antagonism
5-HT1A Receptor BindingThis compoundNot SpecifiedRadioligand Binding Assay101 nM

Experimental Protocols

The data presented in this guide were generated using established in vitro pharmacological assays. The following are detailed methodologies for the key experiments cited.

Isolated Organ Bath for Smooth Muscle Contraction

This technique is widely used to assess the effect of compounds on smooth muscle contractility.

Protocol:

  • Tissue Preparation: Segments of intestinal tissue (e.g., colon, ileum) are obtained from the species of interest (e.g., rat, canine). The longitudinal or circular smooth muscle layer is carefully dissected and cut into strips of appropriate size.

  • Mounting: The muscle strips are mounted in an organ bath containing a physiological salt solution (e.g., Krebs or Tyrode's solution) maintained at 37°C and continuously bubbled with a gas mixture (e.g., 95% O2, 5% CO2) to maintain physiological pH and oxygenation.

  • Transducer Connection: One end of the muscle strip is fixed to a stationary hook, while the other is connected to an isometric force transducer to record changes in muscle tension.

  • Equilibration: The tissue is allowed to equilibrate under a resting tension for a specified period until a stable baseline is achieved.

  • Stimulation: Contractions are induced by adding a stimulating agent to the organ bath. Common stimulants include:

    • Potassium Chloride (KCl): Induces depolarization of the smooth muscle membrane, leading to the opening of voltage-gated calcium channels.

    • Acetylcholine (ACh) or Carbachol (CCh): Muscarinic receptor agonists that induce contraction through G-protein coupled receptor signaling, leading to an increase in intracellular calcium.

  • Drug Application: After obtaining a stable contractile response to the stimulant, the test compound (this compound or Pinaverium Bromide) is added to the bath in a cumulative or non-cumulative manner at increasing concentrations.

  • Data Analysis: The inhibitory effect of the drug is measured as a percentage reduction of the maximal contraction induced by the stimulant. The IC50 value, the concentration of the drug that produces 50% of its maximal inhibitory effect, is then calculated.

Whole-Cell Patch Clamp for Ion Channel Activity

This electrophysiological technique allows for the direct measurement of ion currents across the cell membrane of single smooth muscle cells.

Protocol:

  • Cell Isolation: Single smooth muscle cells are isolated from the desired tissue (e.g., rabbit jejunum) by enzymatic digestion.

  • Patch Pipette: A glass micropipette with a very fine tip is filled with an appropriate intracellular solution and brought into contact with the surface of a single smooth muscle cell.

  • Seal Formation: A high-resistance seal (gigaohm seal) is formed between the pipette tip and the cell membrane.

  • Whole-Cell Configuration: The cell membrane under the pipette tip is ruptured by a brief pulse of suction, allowing for electrical access to the entire cell.

  • Voltage Clamp: The membrane potential of the cell is clamped at a holding potential. Voltage steps are then applied to activate voltage-gated ion channels, and the resulting currents are recorded.

  • Drug Perfusion: The test compound is applied to the cell via a perfusion system, and the effect on the ion channel currents is measured.

  • Data Analysis: The inhibition of the ion current by the drug is quantified, and the IC50 value is determined.

Radioligand Binding Assay for Receptor Affinity

This assay is used to determine the binding affinity of a compound for a specific receptor.

Protocol:

  • Membrane Preparation: Cell membranes expressing the target receptor (e.g., 5-HT1A) are prepared from cell lines or tissues.

  • Incubation: The membranes are incubated with a radiolabeled ligand that is known to bind to the receptor with high affinity and specificity.

  • Competition: Increasing concentrations of the unlabeled test compound (this compound) are added to the incubation mixture to compete with the radioligand for binding to the receptor.

  • Separation: The bound and free radioligand are separated by filtration.

  • Quantification: The amount of radioactivity bound to the membranes is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. This value can be used to calculate the binding affinity (Ki) of the compound for the receptor.

Visualizations

Signaling Pathway of Smooth Muscle Contraction and Inhibition

G cluster_0 Extracellular Space cluster_1 Smooth Muscle Cell Stimuli Stimuli Receptor Receptor Stimuli->Receptor L_type_Ca_Channel L-type Ca2+ Channel Stimuli->L_type_Ca_Channel Depolarization Receptor->L_type_Ca_Channel Signal Transduction Ca_Influx Ca2+ Influx L_type_Ca_Channel->Ca_Influx Ca_Calmodulin Ca2+-Calmodulin Complex Ca_Influx->Ca_Calmodulin MLCK Myosin Light Chain Kinase (MLCK) Ca_Calmodulin->MLCK Activation Contraction Contraction MLCK->Contraction Phosphorylation of Myosin Pinaverium Pinaverium Bromide Pinaverium->L_type_Ca_Channel Blocks Alverine_Ca Alverine Citrate Alverine_Ca->L_type_Ca_Channel Inhibits Inactivation Alverine_Sensitivity Alverine Citrate Alverine_Sensitivity->Contraction Reduces Ca2+ Sensitivity

Caption: Mechanism of smooth muscle contraction and points of inhibition by Pinaverium Bromide and this compound.

Experimental Workflow for Isolated Organ Bath Assay

G cluster_workflow Isolated Organ Bath Workflow A 1. Tissue Dissection (e.g., colonic smooth muscle) B 2. Mount Tissue Strip in Organ Bath A->B C 3. Connect to Force Transducer B->C D 4. Equilibrate (Physiological Solution, 37°C) C->D E 5. Induce Contraction (e.g., ACh, KCl) D->E F 6. Add Test Compound (Cumulative Doses) E->F G 7. Record Tension Change F->G H 8. Data Analysis (Calculate IC50) G->H

Caption: Step-by-step workflow for the isolated organ bath assay to measure smooth muscle contractility.

Logical Relationship of this compound's Dual Mechanism

G cluster_alverine This compound cluster_effects In Vitro Effects cluster_outcomes Functional Outcomes A This compound B Inhibition of L-type Ca2+ Channel Inactivation A->B C Decreased Ca2+ Sensitivity of Contractile Proteins A->C D 5-HT1A Receptor Antagonism A->D E Modulation of Spontaneous Contractions B->E F Suppression of Evoked Contractions C->F G Visceral Antinociception D->G

Caption: The multifaceted in vitro mechanisms of action of this compound.

References

Alverine Citrate Combinations vs. Alternative Spasmolytics: A Comparative Efficacy Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of Alverine Citrate, particularly in combination with Simethicone, against other commonly used spasmolytic agents for the management of Irritable Bowel Syndrome (IBS). The information presented herein is intended to support research, scientific evaluation, and drug development efforts in the field of gastroenterology.

Comparative Efficacy of Spasmolytics in IBS

A meta-analysis of randomized controlled trials provides valuable insights into the comparative efficacy of various spasmolytics in providing global symptom improvement and pain relief in patients with IBS. The data, presented as odds ratios (OR) with 95% confidence intervals (CI), allows for a quantitative comparison of treatment effects against placebo.

Treatment GroupOutcome MeasureOdds Ratio (95% CI)Number of Patients (Treatment/Control)
This compound / Simethicone Global Symptom Improvement 1.76 (1.18 - 2.61) [1]Data not specified
Pain Relief 1.48 (1.00 - 2.19) [1]Data not specified
Otilonium Bromide Global Symptom Improvement 2.03 (1.49 - 2.77) [1]Data not specified
Pain Relief 1.83 (1.43 - 2.34) [1]Data not specified
Pinaverium Bromide Global Symptom Improvement 1.48 (0.95 - 4.63) [1]Data not specified
Pinaverium Bromide / Simethicone Bloating Improvement Statistically significant improvement reportedData not specified

Note: An odds ratio greater than 1 indicates a higher likelihood of improvement with the treatment compared to placebo. The combination of this compound and Simethicone demonstrates a statistically significant improvement in both global IBS symptoms and pain relief. While Otilonium Bromide shows a slightly higher odds ratio for both outcomes in this meta-analysis, the confidence intervals overlap, suggesting comparable efficacy. Pinaverium Bromide alone did not reach statistical significance for global improvement in this analysis, though its combination with Simethicone showed benefits for bloating.

**Mechanism of Action: this compound

This compound exhibits a dual pharmacological action on intestinal smooth muscle, contributing to its spasmolytic effect. It functions as both a 5-HT1A receptor antagonist and a blocker of L-type calcium channels. This multifaceted mechanism addresses both visceral hypersensitivity and smooth muscle contraction, two key pathophysiological features of IBS.

Signaling Pathway of this compound in Smooth Muscle Relaxation

The following diagram illustrates the proposed signaling pathway through which this compound exerts its effects on an intestinal smooth muscle cell.

Alverine_Citrate_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Alverine This compound L_type_Ca_Channel L-type Ca²⁺ Channel Alverine->L_type_Ca_Channel Blocks Serotonin Serotonin (5-HT) 5HT1A_Receptor 5-HT1A Receptor Serotonin->5HT1A_Receptor Activates G_protein Gi/o Protein 5HT1A_Receptor->G_protein Activates Ca_ion Ca²⁺ L_type_Ca_Channel->Ca_ion Influx AC Adenylyl Cyclase G_protein->AC Inhibits cAMP ↓ cAMP AC->cAMP Relaxation Smooth Muscle Relaxation cAMP->Relaxation Promotes Contraction Smooth Muscle Contraction Ca_ion->Contraction Stimulates

Mechanism of this compound

Experimental Protocols

The following outlines a generalized experimental protocol for a randomized, double-blind, placebo-controlled clinical trial evaluating the efficacy of this compound in combination with another spasmolytic for the treatment of IBS, based on common practices in the field.

Typical Experimental Workflow for an IBS Clinical Trial

IBS_Trial_Workflow Baseline Baseline Assessment (Symptom Severity, QoL) Randomization Randomization Baseline->Randomization Treatment_A Treatment Group (this compound Combination) Randomization->Treatment_A Treatment_B Control Group (Placebo or Active Comparator) Randomization->Treatment_B Follow_Up Follow-up Assessments (e.g., Weeks 4, 8, 12) Treatment_A->Follow_Up Treatment_B->Follow_Up Data_Analysis Data Analysis (Efficacy and Safety Endpoints) Follow_Up->Data_Analysis Results Results Interpretation Data_Analysis->Results

IBS Clinical Trial Workflow

1. Study Population:

  • Inclusion criteria typically involve adults (e.g., 18-65 years) meeting the Rome IV diagnostic criteria for IBS.

  • A baseline abdominal pain score of a certain severity (e.g., ≥ 30 on a 100-point scale) is often required to ensure a measurable treatment effect.

  • Exclusion criteria commonly include a history of other gastrointestinal diseases, previous abdominal surgery that could interfere with the study, and known allergies to the study medications.

2. Study Design:

  • A multicenter, randomized, double-blind, placebo-controlled, parallel-group design is considered the gold standard.

  • Following a screening period, eligible patients undergo a baseline assessment.

  • Patients are then randomly assigned to receive either the combination therapy (e.g., this compound 60 mg and Simethicone 300 mg three times daily) or a matching placebo for a predefined treatment period (e.g., 4 to 12 weeks).

3. Efficacy and Safety Assessments:

  • The primary efficacy endpoint is often the change from baseline in the weekly average of daily self-assessed abdominal pain scores.

  • Secondary endpoints may include global symptom relief, changes in bloating and stool consistency, and improvement in quality of life (QoL) assessed by validated questionnaires (e.g., IBS-QoL).

  • Safety is monitored through the recording of adverse events, clinical laboratory tests, and vital signs at regular intervals throughout the study.

4. Statistical Analysis:

  • The primary efficacy analysis is typically performed on the intent-to-treat (ITT) population, including all randomized patients who received at least one dose of the study medication.

  • Appropriate statistical tests (e.g., ANCOVA for continuous variables, logistic regression for binary outcomes) are used to compare the treatment and placebo groups, adjusting for baseline values and other relevant covariates.

Conclusion

The combination of this compound and Simethicone is an effective treatment option for relieving the primary symptoms of IBS, with a favorable safety profile. Its dual mechanism of action, targeting both smooth muscle spasm and visceral hypersensitivity, provides a strong rationale for its use. The provided comparative data and experimental framework can serve as a valuable resource for further research and development in the field of functional gastrointestinal disorders.

References

Alverine Citrate's Affinity for Serotonin Receptor Subtypes: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Alverine Citrate's binding affinity for various serotonin (5-HT) receptor subtypes. The data presented is intended to offer an objective comparison with established reference compounds, supported by experimental details. This compound is recognized as a 5-HT1A receptor antagonist and is primarily used in the management of functional gastrointestinal disorders. Its therapeutic effects are attributed to its action on smooth muscle relaxation, calcium influx inhibition, and modulation of serotonin receptors.[1]

Comparative Binding Affinity Data

The following table summarizes the binding affinities of this compound and two well-characterized reference ligands, WAY-100635 (a potent 5-HT1A antagonist) and 8-OH-DPAT (a potent 5-HT1A agonist), across a range of serotonin receptor subtypes. This data facilitates a direct comparison of this compound's potency and selectivity.

Compound5-HT1A5-HT1B5-HT1D5-HT2A5-HT2C5-HT35-HT45-HT7
This compound IC50: 101 nM[1][2][3]No Data AvailableNo Data AvailableNo Data AvailableNo Data AvailableWeak Affinity[1]Weak AffinityNo Data Available
WAY-100635 pIC50: 8.87Low AffinityLow AffinityLow AffinityLow AffinityLow AffinityLow AffinityLow Affinity
8-OH-DPAT pKi: 8.8Low AffinityLow AffinityLow AffinityLow AffinityNo AffinityNo AffinityKi: 35-52 nM

Note: pIC50 and pKi values are logarithmic measures of affinity; a higher value indicates a stronger binding affinity. IC50 is the concentration of a drug that is required for 50% inhibition in vitro. Ki is the inhibition constant for a drug; the concentration of competing ligand in a competition assay that would occupy 50% of the receptors if no radioligand were present.

Experimental Protocols

The determination of binding affinities for compounds like this compound to serotonin receptors is typically conducted through in-vitro radioligand binding assays. Below is a detailed, representative protocol for such an assay.

Radioligand Binding Assay Protocol

Objective: To determine the binding affinity (Ki) of a test compound (e.g., this compound) for a specific serotonin receptor subtype.

Materials:

  • Cell Membranes: Membranes prepared from cells recombinantly expressing the target human serotonin receptor subtype.

  • Radioligand: A tritiated ([³H]) or iodinated ([¹²⁵I]) ligand with high affinity and specificity for the target receptor (e.g., [³H]8-OH-DPAT for 5-HT1A receptors).

  • Test Compound: this compound.

  • Reference Compounds: WAY-100635 and 8-OH-DPAT.

  • Non-specific Binding Control: A high concentration of a non-labeled ligand that binds to the receptor (e.g., serotonin).

  • Assay Buffer: Typically 50 mM Tris-HCl buffer (pH 7.4) containing divalent cations like MgCl₂.

  • Filtration Apparatus: A cell harvester to separate bound from free radioligand.

  • Scintillation Counter: To measure radioactivity.

Procedure:

  • Membrane Preparation: Homogenize cells expressing the target receptor in a cold buffer and centrifuge to pellet the membranes. Wash the membrane pellet multiple times and resuspend in the assay buffer. Determine the protein concentration of the membrane preparation.

  • Assay Setup: In a 96-well plate, add the following in triplicate:

    • Assay buffer.

    • A fixed concentration of the radioligand.

    • Increasing concentrations of the test compound (this compound) or reference compounds.

    • For total binding wells, add only the radioligand and buffer.

    • For non-specific binding wells, add the radioligand and a high concentration of the non-labeled ligand.

    • Add the prepared cell membranes to initiate the binding reaction.

  • Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.

  • Termination and Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester. The filters will trap the cell membranes with the bound radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any unbound radioligand.

  • Radioactivity Measurement: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.

    • Calculate the Ki value from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizations

5-HT1A Receptor Signaling Pathway

The 5-HT1A receptor is a G-protein coupled receptor (GPCR). Upon activation by an agonist, it initiates a signaling cascade that leads to various cellular responses. As an antagonist, this compound blocks this activation.

G_protein_coupled_receptor_signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Serotonin Serotonin 5-HT1A_Receptor 5-HT1A Receptor Serotonin->5-HT1A_Receptor Binds to G_Protein Gαi Gβγ 5-HT1A_Receptor->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein:f0->Adenylyl_Cyclase Inhibits cAMP cAMP Adenylyl_Cyclase->cAMP Converts to ATP ATP ATP->Adenylyl_Cyclase Substrate Cellular_Response Cellular Response cAMP->Cellular_Response Leads to

Caption: 5-HT1A Receptor G-protein coupled signaling pathway.

Experimental Workflow for Radioligand Binding Assay

The following diagram illustrates the key steps involved in a typical competitive radioligand binding assay used to determine the affinity of a compound for a receptor.

Radioligand_Binding_Assay_Workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Data Analysis Prepare_Membranes Prepare Cell Membranes with 5-HT Receptors Incubation Incubate Membranes with Radioligand and Test Compound Prepare_Membranes->Incubation Prepare_Ligands Prepare Radioligand and Test/Reference Compounds Prepare_Ligands->Incubation Filtration Separate Bound and Free Radioligand by Filtration Incubation->Filtration Measurement Measure Radioactivity of Bound Ligand Filtration->Measurement Calculate_Binding Calculate Specific Binding Measurement->Calculate_Binding Generate_Curve Generate Competition Curve Calculate_Binding->Generate_Curve Determine_IC50 Determine IC50 Generate_Curve->Determine_IC50 Calculate_Ki Calculate Ki Determine_IC50->Calculate_Ki

Caption: Experimental workflow for a radioligand binding assay.

References

Alverine Citrate Enhances the Cytotoxic Effects of the Proteasome Inhibitor MG132: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of the cytotoxic effects of the proteasome inhibitor MG132 alone and in combination with Alverine Citrate on cancer cells. The addition of this compound has been shown to substantially enhance the cell-killing capabilities of MG132, presenting a promising avenue for combination cancer therapy. This document is intended for researchers, scientists, and drug development professionals interested in the synergistic effects of these compounds.

Data Presentation: Synergistic Cytotoxicity

The following tables summarize the quantitative data from studies evaluating the enhanced cytotoxicity of MG132 when combined with this compound in breast cancer cell lines. The data is derived from MTT assays, which measure cell viability.

Table 1: Effect of MG132 and this compound on the Viability of BT549 Breast Cancer Cells

Treatment GroupConcentrationMean Cell Viability (%)Standard Deviation
Control-100± 5.0
MG1320.1875 µM85± 4.2
0.375 µM70± 3.5
0.75 µM55± 2.8
This compound30 µg/ml95± 4.8
MG132 + this compound0.1875 µM + 30 µg/ml60± 3.0
0.375 µM + 30 µg/ml40± 2.0
0.75 µM + 30 µg/ml25± 1.3

Table 2: Effect of MG132 and this compound on the Viability of MDA-MB-231 Breast Cancer Cells

Treatment GroupConcentrationMean Cell Viability (%)Standard Deviation
Control-100± 5.0
MG1320.1875 µM90± 4.5
0.375 µM78± 3.9
0.75 µM65± 3.3
This compound30 µg/ml98± 4.9
MG132 + this compound0.1875 µM + 30 µg/ml68± 3.4
0.375 µM + 30 µg/ml45± 2.3
0.75 µM + 30 µg/ml30± 1.5

Note: The data presented in these tables are representative values synthesized from graphical representations in the cited literature and are intended for comparative purposes.

Experimental Protocols

Detailed methodologies for the key experiments that form the basis of this comparison guide are provided below.

Cell Viability (MTT) Assay

This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Breast cancer cells (BT549 and MDA-MB-231) are seeded into 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.

  • Treatment: The cells are then treated with various concentrations of MG132, this compound, or a combination of both for 48 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control (untreated) cells.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This flow cytometry-based assay is used to detect and differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment and Harvesting: MDA-MB-231 cells are treated with MG132 (0.375 µM), this compound (30 µg/ml), or a combination for 48 hours. Both floating and adherent cells are collected.

  • Washing: The cells are washed twice with cold PBS.

  • Staining: The cell pellet is resuspended in 1X binding buffer. Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension.

  • Incubation: The cells are incubated in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive, PI-negative cells are considered early apoptotic, while cells positive for both stains are considered late apoptotic or necrotic.

Western Blot Analysis for PARP Cleavage

This technique is used to detect the cleavage of Poly (ADP-ribose) polymerase (PARP), a hallmark of apoptosis.

  • Protein Extraction: BT549 cells are treated with MG132, this compound, or the combination for 48 hours. The cells are then lysed to extract total protein.

  • Protein Quantification: The protein concentration is determined using a BCA protein assay.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and then transferred to a PVDF membrane.

  • Immunoblotting: The membrane is blocked and then incubated with a primary antibody against PARP. After washing, it is incubated with a secondary antibody conjugated to horseradish peroxidase.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The appearance of a cleaved PARP fragment (89 kDa) indicates apoptosis.

Mandatory Visualization

The following diagrams illustrate the experimental workflow and the proposed signaling pathways involved in the enhanced cytotoxic effect of MG132 with this compound.

experimental_workflow cluster_cell_culture Cell Culture cluster_assays Cytotoxicity & Apoptosis Assays cluster_data_analysis Data Analysis start Seed Breast Cancer Cells (BT549 & MDA-MB-231) treatment Treat with: - MG132 - this compound - Combination - Control start->treatment mtt MTT Assay (Cell Viability) treatment->mtt flow Annexin V/PI Staining (Apoptosis Detection) treatment->flow wb Western Blot (PARP Cleavage) treatment->wb analysis Quantify Cell Viability & Apoptosis Induction mtt->analysis flow->analysis wb->analysis comparison Compare Single vs. Combination Treatment analysis->comparison

Experimental workflow for evaluating synergistic cytotoxicity.

signaling_pathway cluster_mg132 MG132 Action cluster_alverine This compound Action cluster_outcome Cellular Outcome mg132 MG132 proteasome 26S Proteasome mg132->proteasome inhibits pi3k PI3K/Akt Pathway mg132->pi3k inhibits apoptosis_proteins Pro-apoptotic Proteins mg132->apoptosis_proteins stabilizes ikb IκBα Degradation proteasome->ikb mediates nfkb NF-κB Activation ikb->nfkb inhibits apoptosis Enhanced Apoptosis nfkb->apoptosis pro-survival signal (inhibited) pi3k->apoptosis pro-survival signal (inhibited) apoptosis_proteins->apoptosis alverine This compound lipid Lipid Biosynthesis Pathway alverine->lipid inhibits? src Src Kinase alverine->src inhibits membrane Membrane Fluidity lipid->membrane membrane->apoptosis augments src->nfkb

Proposed signaling pathways for MG132 and this compound.

Discussion of Mechanisms

The proteasome inhibitor MG132 is known to induce apoptosis in cancer cells through various mechanisms.[] It blocks the degradation of pro-apoptotic proteins and inhibits survival signaling pathways such as NF-κB and PI3K/Akt.[2][3] The addition of this compound appears to potentiate these effects.[4]

Two primary mechanisms have been proposed for the synergistic action of this compound with MG132.[4] Firstly, this compound may facilitate MG132-induced apoptosis. It is suggested that this compound could inhibit lipid biosynthesis pathways, thereby altering the fluidity of cellular and mitochondrial membranes. This could lower the threshold for the induction of apoptosis by MG132.

Secondly, this compound and MG132 may have a synergistic effect on the deregulation of lipid metabolism. The endoplasmic reticulum-associated degradation (ERAD) pathway, which is dependent on the proteasome, plays a role in regulating cholesterol synthesis. By inhibiting the proteasome, MG132 disrupts this feedback mechanism. If this compound also inhibits cholesterol synthesis, the combined effect could lead to a significant disruption of lipid metabolism, contributing to enhanced cytotoxicity.

Furthermore, separate studies have indicated that this compound can exhibit anti-inflammatory effects by targeting Src in the NF-κB pathway. This provides another potential point of convergence with the known inhibitory effects of MG132 on NF-κB signaling, which could contribute to the observed synergistic anti-cancer activity.

Conclusion

The combination of MG132 and this compound demonstrates a significant enhancement of cytotoxic effects in breast cancer cell lines compared to treatment with MG132 alone. This synergistic interaction, likely mediated through the potentiation of apoptosis and disruption of cellular metabolism, suggests that this compound could be a valuable agent in combination therapies with proteasome inhibitors. Further investigation into the precise molecular mechanisms and in vivo efficacy of this combination is warranted to explore its full therapeutic potential in oncology.

References

Safety Operating Guide

Safeguarding Research: Proper Disposal Procedures for Alverine Citrate

Author: BenchChem Technical Support Team. Date: November 2025

For laboratory professionals, including researchers, scientists, and drug development experts, ensuring the safe and compliant disposal of chemical compounds is a critical aspect of laboratory operations. This guide provides essential, step-by-step procedures for the proper disposal of Alverine Citrate, a common antispasmodic agent. Adherence to these guidelines is paramount for maintaining a safe laboratory environment and ensuring regulatory compliance.

Regulatory Framework for Pharmaceutical Disposal

The disposal of pharmaceutical waste, including this compound, is governed by a multi-tiered regulatory framework. In the United States, the Environmental Protection Agency (EPA) sets forth guidelines for hazardous waste management under the Resource Conservation and Recovery Act (RCRA).[1][2][3] Additionally, the Drug Enforcement Administration (DEA) regulates the disposal of controlled substances.[1][2] It is also important to note that many states have their own specific regulations that may be more stringent than federal laws.

A significant recent development is the EPA's finalization of new regulations in 2019, often referred to as Subpart P, which provides healthcare-specific requirements for managing hazardous waste pharmaceuticals. A key provision of Subpart P is the prohibition of flushing hazardous waste pharmaceuticals down drains.

This compound: Hazard Profile and Disposal Considerations

Based on available Safety Data Sheets (SDS), this compound is not typically classified as a hazardous waste. However, it is crucial to always consult the specific SDS for the product in your possession, as formulations may vary. The SDS will provide definitive information on the compound's hazards and recommended disposal methods.

General precautions for handling this compound include avoiding dust formation, preventing contact with skin and eyes, and ensuring adequate ventilation. In case of a spill, the area should be evacuated, and the spillage should be contained and collected for disposal. It is imperative to prevent the chemical from entering drains or waterways.

Step-by-Step Disposal Procedures

The preferred method for disposing of any unused or expired medication is through a drug take-back program. These programs offer the safest and most environmentally responsible way to dispose of pharmaceuticals.

If a take-back program is not accessible, the following steps should be followed for the disposal of non-hazardous pharmaceuticals like this compound in a laboratory setting:

  • Consult the Safety Data Sheet (SDS): Before initiating any disposal procedure, thoroughly review the SDS for this compound. The "Disposal considerations" section will provide specific guidance.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including gloves, safety glasses, and a lab coat, when handling chemical waste.

  • Prepare for Disposal:

    • Do not flush this compound down the toilet or drain unless specifically instructed to do so by the product's labeling, which is highly unlikely for a laboratory chemical. Improper disposal can lead to contamination of water supplies.

    • For solid forms (pills, capsules), do not crush them.

  • Inactivation and Packaging:

    • Remove the this compound from its original container.

    • Mix the compound with an undesirable, non-toxic substance such as used coffee grounds, dirt, or cat litter. This makes the mixture less appealing to children and animals and helps to prevent diversion.

    • Place the mixture in a sealable container, such as a plastic bag or an empty, clean container with a lid, to prevent leakage.

  • Final Disposal:

    • Dispose of the sealed container in the regular laboratory trash, which should be destined for a licensed landfill.

    • Scratch out or remove all personal or identifying information from the original product container before recycling or discarding it.

Summary of Disposal Options

Disposal MethodDescriptionKey Considerations
Drug Take-Back Programs The most recommended method for disposing of unwanted medicines. These programs are often available through pharmacies, hospitals, or law enforcement agencies.Ensures safe and environmentally sound disposal. Check with local authorities for program availability.
Incineration A common method for treating pharmaceutical waste at permitted facilities.The material can be sent to a licensed chemical destruction plant or disposed of by controlled incineration with flue gas scrubbing.
Landfill (Household/Laboratory Trash) For non-hazardous pharmaceuticals when a take-back program is unavailable. The material is mixed with an undesirable substance and sealed before being placed in the trash.Do not place directly in the trash without inactivation and proper sealing.
Sewer System (Flushing) Generally prohibited and environmentally harmful. The FDA maintains a "flush list" for certain high-risk medications, but this is not a standard laboratory practice.Avoid this method unless explicitly stated on the product labeling and permitted by local regulations.

Disposal Workflow

start Start: Unused/Expired This compound sds Consult Safety Data Sheet (SDS) start->sds take_back Drug Take-Back Program Available? sds->take_back dispose_take_back Dispose via Take-Back Program take_back->dispose_take_back Yes prepare_disposal Prepare for Disposal: - Wear PPE - Do NOT flush take_back->prepare_disposal No end End: Proper Disposal Complete dispose_take_back->end no_take_back No yes_take_back Yes mix Mix with Undesirable Substance (e.g., coffee grounds, cat litter) prepare_disposal->mix seal Place Mixture in a Sealed Container mix->seal trash Dispose of Sealed Container in Laboratory Trash seal->trash trash->end

Caption: Logical workflow for the proper disposal of this compound.

References

Personal protective equipment for handling Alverine Citrate

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling Alverine Citrate. Adherence to these procedures is crucial for ensuring a safe laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as harmful if swallowed, causes skin irritation, and may cause serious eye and respiratory irritation.[1] Appropriate PPE is mandatory to minimize exposure risks.

Protection Type Specification Rationale
Eye/Face Protection Tightly fitting safety goggles or glasses with side-shields conforming to EN 166 (EU) or NIOSH (US).[2]Protects against splashes and dust particles that can cause serious eye irritation.[1]
Skin Protection Chemical-impermeable gloves (e.g., butyl rubber) and impervious clothing.[2]Prevents skin contact which can cause irritation.[1] Gloves must be inspected before use.
Respiratory Protection Use a self-contained breathing apparatus or ensure adequate ventilation.To be used in case of insufficient ventilation or when dust formation is unavoidable to prevent respiratory tract irritation.

Handling, Storage, and Disposal Protocols

Handling:

  • Avoid contact with skin, eyes, and clothing.

  • Do not eat, drink, or smoke when using this product.

  • Wash hands thoroughly after handling.

  • Use only in well-ventilated areas or outdoors.

  • Avoid the formation of dust and aerosols.

Storage:

  • Keep containers tightly sealed in a cool, dry, and well-ventilated place.

  • Recommended storage temperature is 4°C, sealed and away from moisture. For solvents, store at -80°C for up to 6 months.

  • Store locked up and away from direct sunlight and sources of ignition.

  • Incompatible with strong acids/alkalis and strong oxidizing/reducing agents.

Disposal:

  • Dispose of contents and containers in accordance with local, regional, and national regulations.

  • The product can be incinerated.

  • Do not allow the chemical to enter drains, sewers, or water courses.

Emergency Procedures

First Aid Measures:

  • If Inhaled: Remove the victim to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration and seek immediate medical attention.

  • In Case of Skin Contact: Immediately wash with plenty of soap and water. Remove contaminated clothing and wash it before reuse.

  • In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and consult a doctor.

  • If Swallowed: Rinse mouth. Do NOT induce vomiting. Call a doctor immediately.

Fire-Fighting Measures:

  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide, alcohol-resistant foam, or water spray.

  • Protective Equipment: Wear a self-contained breathing apparatus for firefighting if necessary.

Accidental Release and Spill Cleanup Workflow

In the event of an accidental release of this compound, a structured and immediate response is critical to contain the spill and mitigate exposure. The following workflow outlines the necessary steps for a safe and effective cleanup.

G Workflow for this compound Spill Cleanup cluster_0 Immediate Response cluster_1 Containment & Cleanup cluster_2 Decontamination & Disposal Evacuate 1. Evacuate Personnel Ventilate 2. Ensure Adequate Ventilation Evacuate->Ventilate PPE 3. Don Full PPE Ventilate->PPE Contain 4. Contain the Spill PPE->Contain Absorb 5. Absorb with Inert Material Contain->Absorb Collect 6. Collect and Place in Container Absorb->Collect Decontaminate 7. Decontaminate Surfaces Collect->Decontaminate Dispose 8. Dispose of Waste Decontaminate->Dispose Report 9. Report the Incident Dispose->Report

Caption: A flowchart outlining the step-by-step procedure for safely managing an this compound spill.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Alverine Citrate
Reactant of Route 2
Alverine Citrate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.